Boc-Ser-OMe
Description
Properties
IUPAC Name |
methyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANNKFASHWONFD-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427089 | |
| Record name | Boc-Ser-OMe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2766-43-0 | |
| Record name | Boc-Ser-OMe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-BUTOXYCARBONYL)-L-SERINE METHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (S)-Boc-2-amino-3-hydroxypropionic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (S)-Boc-2-amino-3-hydroxypropionic acid methyl ester, a crucial protected amino acid derivative widely utilized in peptide synthesis and the development of pharmaceuticals.[1][2][3] This document details established experimental protocols, presents quantitative data in a comparative format, and includes graphical representations of the synthetic pathways to facilitate understanding and replication.
Introduction
(S)-Boc-2-amino-3-hydroxypropionic acid methyl ester, also known as N-(tert-Butoxycarbonyl)-L-serine methyl ester or Boc-L-serine-OMe, is a key building block in the synthesis of peptides and other complex organic molecules.[2][3] The tert-butyloxycarbonyl (Boc) protecting group on the amino function provides stability during coupling reactions, while the methyl ester protects the carboxylic acid, allowing for sequential peptide chain elongation.[2] This guide explores the prevalent methods for its preparation, offering detailed procedural insights and comparative data to aid researchers in selecting and optimizing a synthetic strategy.
Synthetic Strategies
Two primary synthetic routes for the preparation of (S)-Boc-2-amino-3-hydroxypropionic acid methyl ester have been well-established and are detailed below. The choice of method often depends on the starting material availability, scale of the reaction, and desired purity.
Route 1: Two-Step, One-Pot Synthesis from L-Serine
This is a widely employed and efficient method that begins with the readily available amino acid L-serine. The synthesis involves two key transformations in a single reaction vessel: the N-protection of the amino group followed by the esterification of the carboxylic acid.
The overall transformation can be summarized as follows:
-
N-Boc Protection: L-serine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions to yield N-Boc-L-serine.
-
Esterification: The resulting N-Boc-L-serine is then esterified using methyl iodide in the presence of a base to afford the final product.
Route 2: N-Boc Protection of L-Serine Methyl Ester Hydrochloride
This alternative approach starts with the pre-synthesized L-serine methyl ester hydrochloride. This method is advantageous if the methyl ester is commercially available or has been prepared in a prior step. The synthesis involves a single N-protection step.
The core of this method is the reaction of L-serine methyl ester hydrochloride with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as triethylamine, to neutralize the hydrochloride and facilitate the protection reaction.[4]
Experimental Protocols
The following sections provide detailed experimental procedures for the synthetic routes described above.
Protocol 1: Two-Step, One-Pot Synthesis from L-Serine
This protocol is adapted from a reliable Organic Syntheses procedure.[5]
Step 1: N-Boc Protection of L-Serine
-
In a suitable reaction vessel, dissolve L-serine (0.30 mol) in 1 N sodium hydroxide (620 mL) and cool the solution in an ice bath.[5]
-
Separately, prepare a solution of di-tert-butyl dicarbonate ((Boc)₂O) (0.36 mol) in dioxane (280 mL).[5]
-
Add the (Boc)₂O solution to the cold L-serine solution with vigorous stirring.[5]
-
Continue stirring at 5°C for 30 minutes, then allow the reaction mixture to warm to room temperature and stir for an additional 3.5 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, concentrate the mixture to half its original volume by rotary evaporation at 35°C.[5]
-
Cool the concentrated solution in an ice-water bath and acidify to a pH of 2–3 by the slow addition of 1 N potassium bisulfate.[5]
-
Extract the aqueous layer with ethyl acetate (3 x 1000 mL).[5]
-
Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-serine as a colorless, sticky foam, which is used in the next step without further purification.[5]
Step 2: Esterification of N-Boc-L-Serine
-
Dissolve the crude N-Boc-L-serine (0.16 mol) in dimethylformamide (150 mL) and cool the solution in an ice-water bath.[5]
-
Add solid potassium carbonate (0.176 mol) to the solution and stir for 10 minutes.[5]
-
Add methyl iodide (0.32 mol) to the suspension. Caution: Methyl iodide is toxic and a suspected carcinogen; handle in a well-ventilated fume hood. [5]
-
Continue stirring at 0°C for 30 minutes, during which the mixture may solidify.[5]
-
Allow the reaction to warm to room temperature and stir for an additional hour, monitoring for completion by TLC.[5]
-
Filter the reaction mixture by suction and partition the filtrate between ethyl acetate (300 mL) and water (300 mL).[5]
-
Separate the organic phase and wash it with brine (2 x 300 mL).[5]
-
Dry the organic layer with magnesium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-serine methyl ester as a pale amber oil.[5]
Protocol 2: N-Boc Protection of L-Serine Methyl Ester Hydrochloride
This protocol is based on a procedure found in chemical literature.[4]
-
Suspend crude L-serine methyl ester hydrochloride (0.29 mol) in dichloromethane (200 mL) in a reaction vessel and cool to 0°C.[4]
-
Add triethylamine (0.57 mol) followed by di-tert-butyl dicarbonate (0.31 mol) to the mixture.[4]
-
After the addition, remove the cooling bath and stir the reaction mixture at room temperature overnight.[4]
-
Dilute the mixture with methyl tert-butyl ether (300 mL) and filter.[4]
-
Concentrate the filtrate under reduced pressure.[4]
-
Purify the residue by flash column chromatography on silica gel to afford Boc-L-serine methyl ester as a colorless oil.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from the described synthetic protocols for easy comparison.
Table 1: Reagent Quantities and Reaction Conditions
| Parameter | Route 1: From L-Serine[5] | Route 2: From L-Serine Methyl Ester HCl[4] |
| Starting Material | L-Serine | L-Serine Methyl Ester Hydrochloride |
| Boc Protecting Agent | Di-tert-butyl dicarbonate | Di-tert-butyl dicarbonate |
| Esterifying Agent | Methyl Iodide | N/A |
| Base (Protection) | Sodium Hydroxide | Triethylamine |
| Base (Esterification) | Potassium Carbonate | N/A |
| Solvent (Protection) | Dioxane / Water | Dichloromethane |
| Solvent (Esterification) | Dimethylformamide | N/A |
| Reaction Temperature | 5°C to Room Temperature (Protection), 0°C to Room Temperature (Esterification) | 0°C to Room Temperature |
| Reaction Time | 4 hours (Protection), 1.5 hours (Esterification) | Overnight |
Table 2: Reported Yields and Product Characteristics
| Parameter | Route 1: From L-Serine[5] | Route 2: From L-Serine Methyl Ester HCl[4] |
| Reported Yield | 86% | 94% |
| Product Form | Pale amber oil | Colorless oil |
| Purification | Used without further purification | Flash column chromatography |
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes described.
References
A Technical Guide to Boc-L-serine methyl ester (CAS 2766-43-0)
For Researchers, Scientists, and Drug Development Professionals
Overview
Boc-L-serine methyl ester, with the Chemical Abstracts Service (CAS) number 2766-43-0, is a pivotal amino acid derivative extensively utilized in organic chemistry and the life sciences.[1] This compound is a protected form of the amino acid L-serine, featuring a tert-butyloxycarbonyl (Boc) group on the amine and a methyl ester on the carboxyl group.[1][2] This dual protection strategy makes it an invaluable building block in multi-step synthetic processes, particularly in solid-phase peptide synthesis (SPPS) and the development of pharmaceuticals and other bioactive molecules.[3]
The Boc group provides stable, acid-labile protection for the amino group, preventing unwanted side reactions during peptide chain elongation, while the methyl ester protects the carboxylic acid.[1][2] Its stability, ease of handling, and reactivity make it a preferred choice for synthesizing complex peptides, peptidomimetics, and chiral intermediates for drug discovery.[3][4]
Physicochemical and Spectroscopic Properties
The properties of Boc-L-serine methyl ester are well-documented, providing essential data for its application in laboratory and industrial settings.
Physicochemical Data
| Property | Value | References |
| CAS Number | 2766-43-0 | [5] |
| Molecular Formula | C₉H₁₇NO₅ | [3] |
| Molecular Weight | 219.24 g/mol | [3] |
| Appearance | Light yellowish or colorless liquid | [2][3] |
| Density | 1.082 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.452 | |
| Optical Rotation [α]20/D | -18° (c = 5 in methanol) | |
| Flash Point | 113 °C (235.4 °F) | |
| Boiling Point | 354.3 °C (Predicted) | [6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | [1][6] |
Spectroscopic Data
| Spectroscopy | Data | References |
| IR (neat) (cm⁻¹) | 3400 (O-H stretch), 1720 (C=O stretch, broad) | [5] |
| ¹H NMR (200 MHz, C₆D₆) | δ: 1.41 (s, 9H, Boc), 2.50 (br s, 1H, OH), 3.26 (s, 3H, OCH₃), 3.66 (dd, 1H, β-CH), 3.76 (dd, 1H, β-CH), 4.40 (m, 1H, α-CH), 5.60 (m, 1H, NH) | [5] |
Synthesis and Experimental Protocols
Boc-L-serine methyl ester is produced synthetically, as it has no known natural sources.[4] The two primary routes involve the protection and esterification of L-serine in a specific order.
Protocol A: N-Boc Protection followed by Methyl Esterification
This protocol is adapted from a procedure published in Organic Syntheses.[5]
-
N-Boc Protection:
-
A solution of L-serine (0.30 mol) in 1 N sodium hydroxide is cooled in an ice bath.
-
A solution of di-tert-butyl dicarbonate ((Boc)₂O, 0.36 mol) in dioxane is added to the stirred L-serine solution.
-
The two-phase mixture is stirred at low temperature for 30 minutes and then allowed to warm to room temperature for several hours until the reaction is complete (monitored by TLC).
-
The mixture is concentrated, cooled, and acidified to pH 2–3 with 1 N potassium bisulfate.
-
The product, N-Boc-L-serine, is extracted with ethyl acetate, dried over magnesium sulfate, and concentrated to a foam.
-
-
Methyl Esterification:
-
The crude N-Boc-L-serine (0.16 mol) is dissolved in dimethylformamide (DMF) and cooled in an ice bath.
-
Solid potassium carbonate (0.176 mol) is added, and the mixture is stirred.
-
Methyl iodide (0.32 mol) is added to the suspension. Caution: Methyl iodide is toxic and a suspected carcinogen; handle in a well-ventilated fume hood.
-
The reaction is stirred at 0 °C for 30 minutes, then warmed to room temperature for an additional hour until TLC analysis indicates complete formation of the ester.
-
The reaction mixture is filtered, and the filtrate is partitioned between ethyl acetate and water.
-
The organic phase is washed with brine, dried with magnesium sulfate, filtered, and concentrated to yield Boc-L-serine methyl ester as a pale amber oil.[5]
-
Protocol B: Esterification followed by N-Boc Protection
This protocol is a general procedure based on standard laboratory techniques.[6]
-
Esterification:
-
L-serine is suspended in methanol and cooled to 0 °C.
-
Thionyl chloride is added dropwise, and the mixture is refluxed for 2 hours.
-
The solvent is removed under reduced pressure to yield crude L-serine methyl ester hydrochloride.
-
-
N-Boc Protection:
-
The crude L-serine methyl ester hydrochloride (0.29 mol) is suspended in dichloromethane.
-
Triethylamine (TEA, 0.57 mol) and di-tert-butyl dicarbonate (0.31 mol) are added at 0 °C.
-
The reaction is stirred overnight at room temperature.
-
The mixture is diluted with methyl tert-butyl ether, filtered, and the filtrate is concentrated under reduced pressure to yield the final product.[6]
-
Applications in Research and Development
Boc-L-serine methyl ester is a cornerstone reagent in several advanced scientific fields.
-
Peptide Synthesis: It is a fundamental building block in Boc-chemistry solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the N-terminus, which is removed with a mild acid like trifluoroacetic acid (TFA) at each cycle to allow for the coupling of the next amino acid.[3]
-
Drug Development: The compound is used to synthesize bioactive peptides and peptidomimetics.[3] Serine residues are critical for the biological activity of many peptides, and modifying them is a key strategy in medicinal chemistry.[7] For example, derivatives have been used to create anticancer agents, such as quinazolinone-based PI3K inhibitors.[8]
-
Bioconjugation and Chemical Biology: It serves as a precursor for creating complex biomolecules, including tumor-associated markers like the Tn antigen and other biomedical polymers.[6] The ability to incorporate or modify serine allows for the creation of probes and tools to study biological processes.
Role as a Precursor to Signaling Pathway Modulators
While Boc-L-serine methyl ester does not directly participate in signaling pathways, it is a critical starting material for the synthesis of molecules that do. Its utility lies in providing a chiral scaffold that can be elaborated into potent and selective modulators of key cellular processes, making it highly relevant for drug discovery targeting specific pathways.
Safety and Handling
Boc-L-serine methyl ester is not classified as hazardous under the 2012 OSHA Hazard Communication Standard.[2] However, as with all laboratory chemicals, appropriate safety precautions are essential.
| Safety Aspect | Recommendation | References |
| Personal Protective Equipment (PPE) | Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat. | [2] |
| Handling | Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. | [2] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Recommended storage is often refrigerated (0-8 °C). | [3] |
| Incompatibilities | Strong acids, strong bases, and strong oxidizing agents. | [2] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [2] |
| First Aid (Skin) | Wash with plenty of soap and water. | [2] |
Conclusion
Boc-L-serine methyl ester (CAS 2766-43-0) is more than a simple chemical reagent; it is an enabling tool for innovation in peptide chemistry, drug discovery, and materials science. Its well-defined properties, established synthetic protocols, and versatile applications underscore its importance for researchers aiming to construct complex molecular architectures. A thorough understanding of its characteristics, handling requirements, and synthetic utility is paramount for its safe and effective application in advancing scientific research.
References
- 1. CAS 2766-43-0: boc-L-serine methyl ester | CymitQuimica [cymitquimica.com]
- 2. indiamart.com [indiamart.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Boc-L-serine methyl ester | 2766-43-0 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
Boc-Ser-OMe: A Comprehensive Technical Guide for Researchers
Introduction
N-(tert-Butoxycarbonyl)-L-serine methyl ester, commonly abbreviated as Boc-Ser-OMe, is a pivotal amino acid derivative extensively utilized in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug development. Its structure incorporates a tert-Butoxycarbonyl (Boc) protecting group on the amine and a methyl ester on the carboxyl group of L-serine. This dual protection strategy allows for controlled and sequential peptide bond formation, making it an indispensable building block for the synthesis of complex peptides and peptidomimetics. This guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of this compound for researchers, scientists, and professionals in drug development.
Physicochemical and Structural Data
This compound is characterized by specific physical and chemical properties that are critical for its handling, storage, and application in chemical syntheses. These properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇NO₅ | [1][2][3] |
| Molecular Weight | 219.23 g/mol | [4][5][6][7] |
| CAS Number | 2766-43-0 | [1][4][5] |
| Appearance | Colorless to yellow liquid or oil | [1] |
| Density | 1.082 g/mL at 25 °C | [1][4][5] |
| Refractive Index (n20/D) | 1.452 | [1][4][5] |
| Optical Activity ([α]20/D) | -18°, c = 5 in methanol | [1][4][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | [1] |
| Flash Point | >230 °F (>110 °C) | [1][4] |
| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [1][2] |
Synthesis of this compound
The synthesis of this compound is a standard procedure in organic chemistry, typically involving the protection of the amino group of L-serine methyl ester.
Experimental Protocol: Synthesis from L-Serine Methyl Ester Hydrochloride
This protocol outlines a common method for the preparation of this compound.[1]
Materials:
-
L-serine methyl ester hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Suspend crude L-serine methyl ester hydrochloride (0.29 mol) in dichloromethane (200 mL) in a reaction vessel.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add triethylamine (79 mL, 0.57 mol) to the mixture, followed by the addition of di-tert-butyl dicarbonate (68 g, 0.31 mol).
-
Remove the cooling bath and allow the reaction mixture to stir at room temperature overnight.
-
Dilute the reaction mixture with methyl tert-butyl ether (300 mL).
-
Filter the mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography if necessary.
Applications in Research and Drug Development
This compound is a versatile building block with significant applications in the synthesis of peptides and other biologically active molecules.
Peptide Synthesis
The primary application of this compound is in Boc solid-phase peptide synthesis (SPPS).[4][5][7] The Boc group provides a robust, acid-labile protecting group for the N-terminus, while the methyl ester protects the C-terminus. This allows for the sequential addition of amino acids to a growing peptide chain. The hydroxyl group of the serine residue can be further protected if necessary to prevent side reactions during peptide coupling.
The use of Boc-protected amino acids like this compound is fundamental in classical peptide synthesis and remains a key strategy in creating peptides with enhanced stability, specific biological activity, and improved solubility.[8][]
Development of Novel Therapeutics
Beyond standard peptide synthesis, this compound serves as a precursor for more complex molecules. It is used in the preparation of Tn antigen, a tumor-associated carbohydrate antigen, which is a target for cancer vaccines.[1] Additionally, it is a component in the synthesis of novel biomedical polymers that incorporate serine and threonine side groups.[1]
The D-enantiomer, Boc-D-Serine methyl ester, is particularly significant in the development of drugs targeting neurological disorders.[10] D-serine acts as a co-agonist at NMDA receptors, making it a key target for therapies aimed at improving cognitive function and synaptic plasticity.[10] The Boc protection allows for controlled synthesis and modification, facilitating the creation of highly pure drug intermediates with potentially improved pharmacokinetic profiles.[8][10]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[1][6]
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection.
-
Avoid breathing vapors.
-
If inhaled, remove person to fresh air and keep comfortable for breathing.
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to handle this chemical in a well-ventilated area and to consult the Safety Data Sheet (SDS) for comprehensive safety information before use.
References
- 1. Boc-L-serine methyl ester | 2766-43-0 [chemicalbook.com]
- 2. 2766-43-0|this compound|BLD Pharm [bldpharm.com]
- 3. BOC-SERINE-OME [chembk.com]
- 4. This compound 95 2766-43-0 [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. N-Boc-L-serine methyl ester | C9H17NO5 | CID 7019177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 95 2766-43-0 [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
Solubility Profile of N-(tert-Butoxycarbonyl)-L-serine methyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of N-(tert-Butoxycarbonyl)-L-serine methyl ester (Boc-L-Ser-OMe), a critical building block in peptide synthesis and various pharmaceutical applications. Understanding the solubility of this compound in different solvents is paramount for its effective use in synthetic organic chemistry and drug development workflows. This document outlines its qualitative solubility, provides a general experimental protocol for quantitative solubility determination, and details a key experimental workflow where this compound is utilized.
Solubility of N-(tert-Butoxycarbonyl)-L-serine methyl ester
Currently, specific quantitative solubility data for N-(tert-Butoxycarbonyl)-L-serine methyl ester is not widely available in published literature. However, qualitative solubility information has been reported across various chemical and safety data sheets. This information is summarized in the table below.
Table 1: Qualitative Solubility of N-(tert-Butoxycarbonyl)-L-serine methyl ester
| Solvent Family | Solvent | Solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[1][2] |
| Acetone | Soluble[1][2] | |
| Polar Protic | Water | Slightly Soluble[1][2][3] |
| Methanol | Soluble[4] | |
| Non-Polar/Weakly Polar | Dichloromethane (DCM) | Soluble[1][2][4] |
| Chloroform | Soluble[1][2] | |
| Ethyl Acetate | Soluble[1][2] |
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the following general experimental protocol can be employed. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Objective: To quantitatively determine the solubility of N-(tert-Butoxycarbonyl)-L-serine methyl ester in a specific solvent at a given temperature.
Materials:
-
N-(tert-Butoxycarbonyl)-L-serine methyl ester
-
Selected solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer, Gas Chromatograph)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of N-(tert-Butoxycarbonyl)-L-serine methyl ester to a vial. The excess solid should be clearly visible.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath set to the desired experimental temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The solution should be continuously agitated during this time.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Sample Analysis:
-
Accurately dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated HPLC or other suitable analytical method to determine the concentration of N-(tert-Butoxycarbonyl)-L-serine methyl ester.
-
-
Calculation of Solubility:
-
Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
Application in Boc Solid-Phase Peptide Synthesis (SPPS)
N-(tert-Butoxycarbonyl)-L-serine methyl ester is a key reagent in Boc solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the N-terminus of the amino acid. The general workflow of a single coupling cycle in Boc-SPPS is outlined below.
Caption: A diagram illustrating the cyclical workflow of Boc-SPPS.
Detailed Steps of the Boc-SPPS Cycle:
-
Deprotection: The cycle begins with the removal of the Boc protecting group from the N-terminus of the resin-bound peptide. This is typically achieved by treating the peptide-resin with a moderate acid, such as 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[5]
-
Neutralization: The resulting ammonium salt at the N-terminus is neutralized to the free amine using a base, commonly N,N-diisopropylethylamine (DIEA), in a solvent like DCM. This step is crucial for the subsequent coupling reaction to proceed.[5]
-
Activation: In a separate vessel, the incoming Boc-protected amino acid (in this case, N-(tert-Butoxycarbonyl)-L-serine methyl ester or another Boc-amino acid) is activated. This involves reacting the carboxylic acid group of the amino acid with a coupling reagent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in the presence of a base like DIEA.[5]
-
Coupling: The activated Boc-amino acid solution is then added to the neutralized peptide-resin. The activated carboxyl group of the incoming amino acid reacts with the free N-terminal amine of the resin-bound peptide to form a new peptide bond.[5]
-
Washing: After the coupling reaction is complete, the resin is thoroughly washed with solvents like DCM and DMF to remove any excess reagents and by-products.
This cycle of deprotection, neutralization, activation, and coupling is repeated with the desired sequence of Boc-protected amino acids until the full-length peptide is assembled. The final step involves the cleavage of the peptide from the resin and the removal of any side-chain protecting groups, typically using a strong acid like anhydrous hydrogen fluoride (HF).[5]
References
- 1. Boc-L-serine methyl ester | 2766-43-0 [chemicalbook.com]
- 2. Boc-L-serine methyl ester CAS#: 2766-43-0 [amp.chemicalbook.com]
- 3. N-Boc-L-serine methyl ester, 95% | Fisher Scientific [fishersci.ca]
- 4. CAS 2766-43-0: boc-L-serine methyl ester | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Core Mechanism of Action of Boc-Ser-OMe in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-L-serine methyl ester (Boc-Ser-OMe), detailing its mechanism of action, application, and limitations in the context of peptide synthesis. This document elucidates the roles of its protecting groups, potential side reactions, and the standard protocols for the incorporation of serine in Boc-based solid-phase and solution-phase peptide synthesis.
Introduction: The Role of Protected Amino Acids in Peptide Synthesis
The chemical synthesis of peptides is a stepwise process that involves the sequential coupling of amino acids to form a polypeptide chain. To ensure the correct sequence and prevent unwanted side reactions, the reactive functional groups of the amino acids—the α-amino group, the α-carboxyl group, and any reactive side chains—must be temporarily masked with protecting groups. This compound is one such protected amino acid derivative, designed for use in peptide synthesis.
Chemical Structure and Protecting Groups of this compound
This compound possesses two key protecting groups that dictate its reactivity and application in peptide synthesis: the tert-Butoxycarbonyl (Boc) group and the Methyl ester (OMe) group.
-
N-α-tert-Butoxycarbonyl (Boc) Group: The Boc group protects the α-amino functionality of the serine. It is a widely used protecting group in peptide synthesis due to its stability under a broad range of conditions, yet it can be readily removed with moderate acids, such as trifluoroacetic acid (TFA).[1] This acid-labile nature allows for the selective deprotection of the α-amino group, enabling the subsequent coupling of the next amino acid in the sequence.
-
C-α-Methyl Ester (OMe) Group: The methyl ester protects the α-carboxyl group of the serine. This protection prevents the amino acid from self-polymerizing and allows for the controlled formation of a peptide bond with the amino group of another amino acid. The methyl ester is typically removed under basic conditions, such as saponification with sodium hydroxide, at the final stages of a solution-phase synthesis.
Crucially, in the standard this compound molecule, the hydroxyl (-OH) group of the serine side chain is unprotected . This has significant implications for its use in peptide synthesis, as will be discussed in detail.
Mechanism of Action in Peptide Synthesis
The core function of this compound in peptide synthesis is to serve as a building block for the introduction of a serine residue into a growing peptide chain. This process involves a cycle of deprotection and coupling steps.
Solution-Phase Peptide Synthesis
In solution-phase synthesis, this compound can be used to synthesize dipeptides or short peptide fragments. The general workflow is as follows:
-
Deprotection of the Amino Group: The peptide or amino acid that will be coupled to the serine has its N-terminal protecting group removed.
-
Coupling Reaction: The free amino group of the peptide attacks the activated carboxyl group of Boc-Ser-OH (the methyl ester of this compound is typically hydrolyzed before coupling in this direction). Alternatively, the Boc group of this compound can be removed to yield H-Ser-OMe, which can then be coupled with a Boc-protected amino acid.
-
Purification: The resulting dipeptide is purified to remove unreacted starting materials and byproducts.
Solid-Phase Peptide Synthesis (SPPS)
While this compound is designated as suitable for Boc solid-phase peptide synthesis, its application with an unprotected hydroxyl side chain is highly problematic and generally avoided in standard protocols.[2][3] The hydroxyl group is nucleophilic and can lead to significant side reactions.
The standard and recommended approach for incorporating serine in Boc-SPPS is to use a derivative with a protected side chain, most commonly Boc-Ser(Bzl)-OH , where the hydroxyl group is protected as a benzyl ether.[4]
The general workflow for incorporating a serine residue using the Boc/Bzl strategy in SPPS is illustrated below:
The Critical Issue: The Unprotected Serine Side Chain
The primary challenge with using this compound in iterative peptide synthesis is the presence of a free hydroxyl group on the serine side chain. This hydroxyl group can compete with the N-terminal amine as a nucleophile during the coupling step, leading to several side reactions.
O-Acylation
The most significant side reaction is O-acylation , where the incoming activated amino acid acylates the hydroxyl group of the serine side chain, forming an ester linkage.[3] This results in the formation of a branched peptide, which is difficult to separate from the desired linear peptide and significantly reduces the yield of the target molecule. The presence of a histidine residue in the peptide sequence has been shown to pronounce this side reaction.[3]
N,O-Acyl Shift
Under acidic conditions, such as during the Boc-deprotection step with TFA, an N,O-acyl shift can occur.[5] This involves the migration of the peptide chain from the nitrogen to the oxygen of the serine side chain, forming an ester linkage. This side reaction is reversible under basic conditions.
Due to these potential complications, the standard and strongly recommended practice in both solution-phase and solid-phase peptide synthesis is to protect the hydroxyl group of serine, typically as a benzyl ether (Bzl) in the Boc strategy or a tert-butyl (tBu) ether in the Fmoc strategy.
Experimental Protocols and Quantitative Data
While the direct use of this compound in iterative peptide synthesis is not recommended, this section provides protocols for its synthesis and for the standard incorporation of a protected serine derivative in Boc-SPPS.
Synthesis of Boc-L-serine methyl ester (this compound)
There are several reported methods for the synthesis of this compound. The following are two common procedures with reported yields.
Protocol 1: From L-serine methyl ester hydrochloride
-
Suspend crude L-serine methyl ester hydrochloride (0.29 mol) in dichloromethane (200 mL).
-
Add triethylamine (79 mL, 0.57 mol) and di-tert-butyl dicarbonate (68 g, 0.31 mol) to the mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute with methyl tert-butyl ether (300 mL), filter, and concentrate the filtrate.
-
Purify the residue by flash column chromatography on silica gel.[6]
Protocol 2: From N-Boc-L-serine
-
To a cold solution of N-Boc-L-serine (32.4 g, 0.16 mol) in dimethylformamide (150 mL), add solid potassium carbonate (24.3 g, 0.176 mol).
-
After stirring for 10 minutes at 0°C, add methyl iodide (20.0 mL, 0.32 mol).
-
Continue stirring at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Filter the reaction mixture and partition the filtrate between ethyl acetate (300 mL) and water (300 mL).
-
Wash the organic phase with brine, dry with magnesium sulfate, filter, and concentrate to obtain the product.[7]
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | L-serine methyl ester hydrochloride | N-Boc-L-serine |
| Reagents | Di-tert-butyl dicarbonate, Triethylamine | Potassium carbonate, Methyl iodide |
| Solvent | Dichloromethane | Dimethylformamide |
| Reported Yield | 94%[6] | 86%[7] |
| Purification | Flash column chromatography | Liquid-liquid extraction |
Table 1: Comparison of synthetic protocols for this compound.
Boc-SPPS Protocol for a Protected Serine Derivative (Boc-Ser(Bzl)-OH)
This protocol outlines the key steps for incorporating a side-chain protected serine into a peptide chain on a solid support using the Boc/Bzl strategy.
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) with the growing peptide chain, which has undergone a deprotection and neutralization cycle to expose a free N-terminal amine.
-
Coupling:
-
Dissolve Boc-Ser(Bzl)-OH (3-4 equivalents relative to resin loading) and an activating agent such as HOBt (1-hydroxybenzotriazole) (3-4 equivalents) in a suitable solvent like DMF or NMP.
-
Add a coupling reagent like DCC (N,N'-dicyclohexylcarbodiimide) or DIC (N,N'-diisopropylcarbodiimide) (3-4 equivalents).
-
Allow the mixture to pre-activate for 10-15 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-4 hours at room temperature.
-
Monitor the completion of the coupling using a qualitative test like the Kaiser test.
-
-
Washing: After coupling, wash the resin extensively with DMF, DCM, and isopropanol to remove excess reagents and byproducts.
-
Boc Deprotection:
-
Washing: Wash the resin thoroughly with DCM to remove residual TFA.
-
Neutralization:
-
Washing: Wash the resin with DCM and/or DMF to remove the excess base and prepare for the next coupling cycle.
| Step | Reagents and Solvents | Typical Duration | Purpose |
| Coupling | Boc-Ser(Bzl)-OH, DCC/HOBt (or other activators), DMF/NMP | 1-4 hours | Formation of the peptide bond. |
| Boc Deprotection | 25-50% TFA in DCM | 20-30 minutes | Removal of the temporary Nα-Boc group.[8] |
| Neutralization | 5-10% DIEA in DCM/NMP | 5-10 minutes | Generation of the free N-terminal amine for the next coupling.[1][8] |
Table 2: Key steps and conditions for the incorporation of Boc-Ser(Bzl)-OH in SPPS.
Conclusion
This compound is a protected amino acid derivative whose utility in mainstream iterative peptide synthesis is severely limited by its unprotected hydroxyl side chain. The high propensity for O-acylation and other side reactions makes its use in the stepwise assembly of peptides inefficient and can lead to complex mixtures of products that are difficult to purify.
For researchers, scientists, and drug development professionals, the standard and recommended practice for incorporating serine residues in Boc-based peptide synthesis is to use a derivative with a protected side chain, such as Boc-Ser(Bzl)-OH. This ensures the fidelity of the peptide sequence and maximizes the yield and purity of the final product. While this compound may find applications in specific contexts, such as the synthesis of certain dipeptides or as a starting material for further chemical modification, it should not be considered a standard building block for general peptide synthesis. A thorough understanding of the potential side reactions associated with unprotected hydroxyl groups is crucial for the successful synthesis of serine-containing peptides.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. Boc-L-serine methyl ester | 2766-43-0 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
The Versatility of Boc-Ser-OMe: A Technical Guide to its Applications in Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-tert-Butoxycarbonyl-L-serine methyl ester, commonly abbreviated as Boc-Ser-OMe, is a pivotal protected amino acid derivative extensively utilized in the fields of peptide synthesis, drug discovery, and polymer chemistry. Its unique combination of a Boc protecting group for the amine and a methyl ester for the carboxylic acid allows for strategic manipulation in complex molecular constructions. This technical guide provides an in-depth review of the applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations to illuminate its role in modern chemical synthesis.
Core Applications in Peptide Synthesis
This compound is a cornerstone in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Boc group provides robust protection of the α-amino functionality, which can be readily removed under acidic conditions, while the methyl ester protects the C-terminus, which can be cleaved by saponification. This orthogonal protection strategy is fundamental to the stepwise elongation of peptide chains.[1]
Solid-Phase Peptide Synthesis (SPPS)
In the Boc-SPPS strategy, the peptide is assembled on a solid resin support. Each cycle of amino acid addition involves the deprotection of the N-terminal Boc group, followed by the coupling of the next Boc-protected amino acid. While the use of Boc-Ser(Bzl)-OH is common to protect the side-chain hydroxyl group, protocols exist where the side-chain is left unprotected, particularly in the synthesis of shorter peptides.
General Boc-SPPS Cycle:
The workflow for a typical Boc-SPPS cycle involves several key steps, starting from the deprotection of the N-terminal Boc group on the resin-bound peptide to the coupling of the next Boc-amino acid.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Solution-Phase Peptide Synthesis
This compound is particularly valuable in solution-phase synthesis, especially for the preparation of peptide fragments that are later converged to form a larger peptide. One notable example is in the total synthesis of lipovelutibols, a class of naturally occurring lipopeptides. In this synthesis, a tripeptide fragment, Boc-Ser-Ile-Leu-OMe, was synthesized and utilized as a key building block.[2]
Data Summary for Synthesis and Reactions
Quantitative data is crucial for the reproducibility and optimization of synthetic protocols. The following tables summarize key data related to the synthesis and reactions of this compound.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |
| L-Serine | Di-tert-butyl dicarbonate, NaOH | Dioxane/Water | 4 hours | Not specified | [3] |
| N-Boc-L-serine | Potassium carbonate, Methyl iodide | DMF | 1.5 hours | 86% | [3] |
| N-Boc-L-serine | Diazomethane | Diethyl ether | 30 minutes | Not specified | [3] |
Table 2: Boc Deprotection of Amino Acids
| Substrate | Reagents | Solvent | Temperature | Time | Typical Yield |
| Boc-protected amino acid/peptide | 50% Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temp. | 25-30 min | >95% |
| Boc-protected amino acid/peptide | 4 M HCl | Dioxane | 0°C to Room Temp. | Varies | >95% |
Table 3: Coupling of Boc-Serine Derivatives in SPPS
| Coupling Reagent | Typical Reaction Time | Racemization Risk | Relative Efficiency |
| DIC/HOBt | 1 - 4 hours | Low to Moderate | Good |
| HBTU/HOBt | 30 - 60 minutes | Low | Very Good |
| HATU | 15 - 45 minutes | Very Low | Excellent |
| COMU | 15 - 45 minutes | Very Low | Excellent |
Experimental Protocols
Synthesis of N-Boc-L-serine methyl ester (this compound)
This protocol describes the esterification of N-Boc-L-serine.
Materials:
-
N-Boc-L-serine
-
Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Ethyl acetate
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-L-serine (0.16 mol) in DMF (150 mL) and cool the solution in an ice-water bath.[3]
-
Add solid potassium carbonate (0.176 mol) to the solution and stir for 10 minutes.[3]
-
Add methyl iodide (0.32 mol) to the white suspension and continue stirring at 0°C for 30 minutes, during which the mixture may solidify.[3]
-
Allow the reaction to warm to room temperature and stir for an additional hour. Monitor the reaction completion by TLC.[3]
-
Filter the reaction mixture by suction.[3]
-
Partition the filtrate between ethyl acetate (300 mL) and water (300 mL).[3]
-
Wash the organic phase with brine (2 x 300 mL), dry over magnesium sulfate, filter, and concentrate to yield this compound as a pale amber oil (86% yield).[3]
General Protocol for Boc Deprotection in SPPS
This protocol outlines the removal of the N-terminal Boc group from a resin-bound peptide.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Isopropyl alcohol (IPA)
-
Diisopropylethylamine (DIEA)
Procedure:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a 50% solution of TFA in DCM (10 mL/g of resin) for a 5-minute pre-wash.[4]
-
Follow with a 20-25 minute deprotection step with fresh 50% TFA in DCM.[4]
-
Wash the resin twice with DCM and twice with IPA.
-
Neutralize the resulting trifluoroacetate salt by washing twice with a 5-10% solution of DIEA in DCM for 2 minutes each.
-
Wash the resin with DCM to prepare for the next coupling step.
General Protocol for Coupling of this compound in SPPS using HBTU/HOBt
This protocol describes the coupling of this compound to a deprotected resin-bound peptide.
Materials:
-
Deprotected peptide-resin
-
This compound
-
N,N-Dimethylformamide (DMF)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIEA (N,N-Diisopropylethylamine)
Procedure:
-
Swell the deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve this compound (2-4 equivalents based on resin loading) and HOBt (2-4 equivalents) in DMF.
-
Add HBTU (2-4 equivalents) to the amino acid solution.
-
Add DIEA (4-8 equivalents) to the mixture to activate the this compound.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.
-
Once the reaction is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Logical Relationships in Protecting Group Chemistry
The utility of this compound in multi-step synthesis hinges on the principle of orthogonal protecting groups. The Boc group is acid-labile, while the methyl ester is base-labile. This allows for the selective deprotection of one group while the other remains intact, enabling precise control over the reaction sequence.
Caption: Orthogonality of Boc and methyl ester protecting groups.
Applications in Drug Discovery and Beyond
This compound and its derivatives are instrumental in the synthesis of a wide array of biologically active molecules. The serine residue itself is often critical for the biological function of peptides, participating in hydrogen bonding and serving as a site for post-translational modifications like phosphorylation and glycosylation.
While specific examples detailing the use of this compound in the synthesis of high-profile drugs are often proprietary, its application is widespread in the preclinical development of peptide-based therapeutics, including antimicrobial and neurotrophic peptides.[5]
The application of this compound extends beyond peptide synthesis. Although less common, it can be envisioned as a monomer or functionalizing agent in the synthesis of specialty polymers and dendrimers, where the hydroxyl side chain can be used for further chemical modifications. However, detailed examples in this area are sparse in the public literature, indicating a potential area for future research and development.
Conclusion
This compound remains a versatile and indispensable tool for chemists and drug development professionals. Its well-established reactivity, coupled with a predictable and orthogonal deprotection strategy, ensures its continued use in the synthesis of complex peptides and other organic molecules. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors, from laboratory-scale research to the development of novel therapeutics.
References
The Cornerstone of Peptide Synthesis: A Technical Guide to Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, high-yield products. Among the pioneering strategies, the use of the tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of amino acids remains a cornerstone, particularly in solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth exploration of the discovery and history of Boc-protected amino acids, their synthesis, and their application in peptide synthesis, adhering to the principles of clarity and reproducibility for the scientific community.
Discovery and Historical Context
The advent of the Boc protecting group in the late 1950s revolutionized peptide synthesis. In 1957, two independent research groups, Anderson and McGregor, and McKay and Albertson, introduced the tert-butyloxycarbonyl group as a novel amine-masking group for peptide synthesis.[1] This new protecting group was found to be stable under various conditions but readily removable by mild acid treatment, a key feature that would be exploited in the development of solid-phase peptide synthesis.
The true potential of Boc-protected amino acids was realized with the groundbreaking work of R. Bruce Merrifield in the early 1960s. Merrifield's development of Solid-Phase Peptide Synthesis (SPPS), for which he was awarded the Nobel Prize in Chemistry in 1984, utilized Boc-amino acids as the N-terminal protecting group.[] This innovative approach, where the growing peptide chain is anchored to a solid support, dramatically simplified the synthesis process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing. The Boc/Bzl (benzyl) protection strategy, where Boc is used for temporary Nα-protection and benzyl-based groups for semi-permanent side-chain protection, became the classical method for SPPS for many years.[3][4]
Chemical Principles of Boc Protection and Deprotection
The utility of the Boc group lies in its unique chemical properties. It is an acid-labile protecting group, meaning it is cleaved under acidic conditions.[5]
Boc Protection
The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[6][7] The reaction is usually carried out in the presence of a base, which deprotonates the amino group, enhancing its nucleophilicity.[6]
Boc Deprotection
The removal of the Boc group is achieved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA).[5][8] The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the departure of the stable tert-butyl cation, which is then quenched by a scavenger or the solvent. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.
Synthesis of Boc-Protected Amino Acids: Quantitative Data
The synthesis of Boc-amino acids can be achieved with high yields and purity using various methods. The most common method involves the use of di-tert-butyl dicarbonate ((Boc)₂O). The following table summarizes typical reaction conditions and yields for the Boc protection of various amino acids.
| Amino Acid | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| L-Phenylalanine | Triethylamine | Dioxane/Water | 2-4 | >90 | [6] |
| L-Alanine | Sodium Hydroxide | Acetone/Water | 4 | 95 | [9] |
| L-Valine | Triethylamine | Dioxane/Water | 2 | ~90 | [10] |
| L-Leucine | Sodium Bicarbonate | Dioxane/Water | 3 | 92 | [5] |
| L-Proline | Triethylamine | Dioxane/Water | 2 | >90 | [10] |
| Glycine | Sodium Hydroxide | Water | 1 | 98 | [11] |
Experimental Protocols
Protocol 1: Synthesis of Boc-L-Phenylalanine
This protocol describes a standard procedure for the N-terminal protection of L-Phenylalanine using di-tert-butyl dicarbonate.
Materials:
-
L-Phenylalanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dioxane
-
Water, deionized
-
Ethyl acetate (EtOAc)
-
5% aqueous citric acid solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-Phenylalanine (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[10]
-
To this stirred solution at room temperature, add di-tert-butyl dicarbonate (1.1 equivalents).[6]
-
Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[6]
-
Once the reaction is complete, dilute the mixture with water.[10]
-
Extract the aqueous layer twice with ethyl acetate to remove unreacted (Boc)₂O and byproducts.[10]
-
Acidify the aqueous layer to pH 2-3 with a 5% citric acid solution.[10]
-
Extract the product into ethyl acetate (3 times).[10]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[10]
-
Filter and evaporate the solvent under reduced pressure to yield the crude Boc-L-Phenylalanine, which can be further purified by recrystallization if necessary.[10]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Boc-Amino Acids
This protocol outlines a general cycle for the addition of a single Boc-protected amino acid to a growing peptide chain on a solid support (e.g., Merrifield resin).
Materials:
-
Boc-protected amino acid
-
Peptide-resin (with a free N-terminal amino group)
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, DCC)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Workflow:
Procedure:
-
Deprotection:
-
Neutralization:
-
Coupling:
-
In a separate vessel, dissolve the next Boc-amino acid (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF or a DCM/DMF mixture.[3]
-
Add DIEA (4-8 equivalents) to the solution to activate the amino acid.[3]
-
Add the activated amino acid solution to the neutralized peptide-resin.[3]
-
Agitate the reaction mixture for 1-2 hours at room temperature.[3]
-
Monitor the completion of the reaction using a qualitative method like the ninhydrin (Kaiser) test.[3]
-
Filter and wash the resin with DMF and DCM to remove excess reagents and byproducts.[3]
-
This cycle is repeated for each amino acid in the desired peptide sequence.
Conclusion
The discovery and implementation of Boc-protected amino acids have been instrumental in the advancement of peptide chemistry. The Boc/Bzl strategy for SPPS, pioneered by Merrifield, provided a robust and reliable method for the synthesis of peptides, enabling significant progress in biochemistry, pharmacology, and drug development. While other protecting group strategies, such as the Fmoc-based approach, have gained popularity, the use of Boc-protected amino acids remains a valuable and often indispensable tool for the synthesis of complex and challenging peptide sequences. A thorough understanding of the underlying chemical principles and adherence to well-established protocols are essential for the successful application of this foundational technique in modern chemical and biological research.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moodle2.units.it [moodle2.units.it]
- 6. benchchem.com [benchchem.com]
- 7. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(tert-butoxycarbonyl)-L-serine methyl ester (Boc-L-serine methyl ester), a pivotal building block in modern peptide synthesis and drug discovery. This document details its synthesis, physicochemical properties, and key applications, alongside a comparative analysis of structurally and functionally related compounds. Detailed experimental protocols and diagrams of relevant synthetic and biological pathways are included to support researchers in their practical applications.
Introduction to Boc-L-serine Methyl Ester
Boc-L-serine methyl ester is a derivative of the amino acid L-serine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a methyl ester protecting the carboxylic acid function.[1] This dual protection strategy makes it a stable and versatile reagent, primarily used as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[1][2] The Boc group provides stability during coupling reactions and can be selectively removed under acidic conditions, while the methyl ester protects the C-terminus during peptide chain elongation.[1] Its enhanced stability and solubility in organic solvents facilitate the creation of complex peptides and bioactive compounds for therapeutic development.[3]
Physicochemical Properties
Boc-L-serine methyl ester is typically a colorless to yellow liquid or oil at room temperature.[1] It is soluble in a range of organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, but only slightly soluble in water.[1] A summary of its key physicochemical properties is presented in Table 1, alongside those of its enantiomer and other related compounds for comparison.
Table 1: Physicochemical Properties of Boc-L-serine Methyl Ester and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form | Boiling Point (°C) | Density (g/mL at 25°C) | Optical Rotation [α] | Refractive Index (n20/D) |
| Boc-L-serine methyl ester | 2766-43-0 | C₉H₁₇NO₅ | 219.24 | Liquid/Oil | 354.3 ± 32.0 (Predicted) | 1.082 | -18° (c=5 in methanol)[1] | 1.452[1] |
| Boc-D-serine methyl ester | 95715-85-8 | C₉H₁₇NO₅ | 219.23 | - | 215 (lit.) | 1.08 | +18.8° (c=5 in methanol)[4] | 1.453[4] |
| Boc-L-serine benzyl ester | 59524-02-6 | C₁₅H₂₁NO₅ | 295.33 | Solid | 458.8 ± 40.0 (Predicted) | 1.174 (Predicted) | - | - |
| Fmoc-L-serine methyl ester | 82911-78-2 | C₁₉H₁₉NO₅ | 341.36 | Powder | - | - | -12 ± 2° (c=1 in DMF)[5] | - |
| Cbz-L-serine methyl ester | 1676-81-9 | C₁₂H₁₅NO₅ | 253.25 | Solid | 442.6 ± 45.0 | 1.3 ± 0.1 | - | - |
Synthesis and Purification of Boc-L-serine Methyl Ester
The synthesis of Boc-L-serine methyl ester can be achieved through several routes. The most common methods involve the N-protection of L-serine followed by esterification, or the esterification of L-serine followed by N-protection. Below are detailed protocols for two established methods.
Experimental Protocol 1: N-Boc Protection followed by Methyl Esterification
This two-step procedure first protects the amino group of L-serine with a Boc group, followed by esterification of the carboxylic acid with methyl iodide.[2]
Workflow for Protocol 1
Caption: Synthesis of Boc-L-serine methyl ester via N-protection then esterification.
Materials:
-
L-serine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1 N Sodium hydroxide (NaOH)
-
Dioxane
-
1 N Potassium bisulfate (KHSO₄)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
Procedure:
-
N-Boc Protection:
-
Dissolve L-serine (0.30 mol) in 1 N NaOH (620 mL) and cool in an ice bath.
-
Add a solution of (Boc)₂O (0.36 mol) in dioxane (280 mL) to the cooled solution.
-
Stir the two-phase mixture at 5°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3.5 hours.
-
Concentrate the mixture to half its original volume via rotary evaporation.
-
Cool the solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 N KHSO₄.
-
Extract the aqueous layer with ethyl acetate (3 x 1000 mL).
-
Combine the organic extracts, dry over MgSO₄, filter, and concentrate to yield N-Boc-L-serine as a foam. This intermediate is used without further purification.
-
-
Methyl Esterification:
-
Dissolve the crude N-Boc-L-serine (0.16 mol) in DMF (150 mL) and cool in an ice bath.
-
Add solid K₂CO₃ (0.176 mol) and stir for 10 minutes.
-
Add methyl iodide (0.32 mol) to the suspension and continue stirring at 0°C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for another hour.
-
Filter the reaction mixture by suction.
-
Partition the filtrate between ethyl acetate (300 mL) and water (300 mL).
-
Wash the organic phase with brine (2 x 300 mL), dry over MgSO₄, filter, and concentrate to yield Boc-L-serine methyl ester as a pale amber oil (86% yield).[2]
-
Experimental Protocol 2: From L-serine methyl ester hydrochloride
This method starts with the commercially available L-serine methyl ester hydrochloride and protects the amino group with (Boc)₂O.[1]
Workflow for Protocol 2
Caption: Synthesis of Boc-L-serine methyl ester from its hydrochloride salt.
Materials:
-
L-serine methyl ester hydrochloride
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methyl tert-butyl ether (MTBE)
-
Silica gel for column chromatography
Procedure:
-
Suspend crude L-serine methyl ester hydrochloride (0.29 mol) in dichloromethane (200 mL).
-
Add triethylamine (0.57 mol) and di-tert-butyl dicarbonate (0.31 mol) to the mixture at 0°C.
-
Remove the cooling bath and stir the reaction mixture at room temperature overnight.
-
Dilute the mixture with methyl tert-butyl ether (300 mL).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford Boc-L-serine methyl ester as a colorless oil (94% yield).[1]
Related Compounds and Derivatives
The versatility of serine as a building block is expanded by the use of various protecting group strategies. These derivatives offer different stabilities and deprotection conditions, allowing for orthogonal synthesis strategies in complex peptide assembly.
Alternative N-Protecting Groups
-
Fmoc-L-serine methyl ester: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is an alternative to Boc for N-protection. It is stable to acidic conditions but is readily cleaved by a mild base, typically piperidine in DMF. This orthogonality is the foundation of the widely used Fmoc-SPPS strategy. Fmoc-L-serine methyl ester is a white to off-white powder.[5]
-
Cbz-L-serine methyl ester: The benzyloxycarbonyl (Cbz or Z) group is another common N-protecting group, particularly in solution-phase synthesis. It is stable to the mildly acidic conditions used for Boc removal and the basic conditions for Fmoc removal. The Cbz group is typically removed by catalytic hydrogenation. N-Cbz-L-serine methyl ester is a solid with a melting point of 41-43°C.[6]
O-Protected Derivatives
The hydroxyl group of serine can be a site for side reactions during peptide synthesis. Protecting this group can be crucial for certain synthetic strategies.
-
Boc-L-Ser(Bzl)-OH: The benzyl (Bzl) ether is a common protecting group for the serine hydroxyl group. It is stable to the repetitive TFA treatments in Boc-SPPS but is cleaved by strong acids like HF or by catalytic hydrogenation. Boc-L-Ser(Bzl)-OH is a solid with a melting point of 58-60°C.
Alternative Ester Protecting Groups
-
Boc-L-serine benzyl ester: The benzyl ester provides an alternative to the methyl ester for carboxyl group protection. It can be removed by catalytic hydrogenation, offering an orthogonal deprotection strategy relative to the acid-labile Boc group.[7][8]
Enantiomeric and Homologous Derivatives
-
Boc-D-serine methyl ester: The D-enantiomer is crucial for synthesizing peptides with modified structures to increase proteolytic stability or to mimic specific conformations. D-serine also plays a significant role as a co-agonist at NMDA receptors in neuroscience research.[9]
-
Boc-L-threonine methyl ester: As the β-methylated homolog of serine, threonine is another essential hydroxy amino acid. Boc-L-threonine methyl ester serves as a key building block for incorporating threonine residues into peptides.
Application in Peptide Synthesis: Boc vs. Fmoc Strategy
The choice between Boc and Fmoc for N-terminal protection is a critical decision in peptide synthesis, dictating the reagents, solvents, and overall strategy.
Logical Flow of Boc and Fmoc Solid-Phase Peptide Synthesis (SPPS)
Caption: Comparison of the cyclical workflows for Boc and Fmoc SPPS strategies.
-
Boc Strategy: This classic approach uses the acid-labile Boc group for temporary N-terminal protection and typically more acid-stable groups (like benzyl esters) for side-chain protection. Deprotection is achieved with trifluoroacetic acid (TFA), and the final cleavage from the resin requires a strong acid like hydrofluoric acid (HF).
-
Fmoc Strategy: This is currently the more common method due to its use of milder reagents. The base-labile Fmoc group is removed with piperidine, while acid-labile groups (like tert-butyl ethers) protect the side chains. The final cleavage is performed with TFA.
Role in Targeting Signaling Pathways
While Boc-L-serine methyl ester is a synthetic building block, the peptides constructed using it are designed to interact with biological targets, often modulating key signaling pathways implicated in disease. Serine and threonine residues are particularly important as they are the sites of phosphorylation by kinases, a fundamental mechanism of signal transduction.
A critical pathway in cell proliferation, differentiation, and survival is the RAS/RAF/MEK/ERK pathway (also known as the MAPK pathway).[10][11][12] Dysregulation of this pathway, often through mutations in RAS or RAF genes, is a hallmark of many cancers.[10][13] The core of this pathway is a cascade of serine/threonine kinases (RAF, MEK, and ERK).[12]
The RAS/RAF/MEK/ERK Signaling Pathway
References
- 1. Boc-L-serine methyl ester | 2766-43-0 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. N-Benzyloxycarbonyl-L-serine Methyl Ester 1676-81-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. N-(tert-Butoxycarbonyl)- D -serine methyl ester 97 95715-85-8 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. N-Cbz-L-serine methyl ester | CAS#:1676-81-9 | Chemsrc [chemsrc.com]
- 7. chembk.com [chembk.com]
- 8. BOC-SER-OH synthesis - chemicalbook [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 12. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Boc-Ser-OMe: A Technical Guide
Introduction: N-(tert-Butoxycarbonyl)-L-serine methyl ester, commonly abbreviated as Boc-Ser-OMe, is a crucial N-protected amino acid derivative widely utilized in peptide synthesis and as a building block in the development of pharmaceutical agents. Its defined structure and purity are paramount for successful downstream applications, necessitating thorough analytical characterization. This technical guide provides an in-depth overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), intended for researchers, scientists, and professionals in drug development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for compound identification and quality control.
Table 1: ¹H NMR Spectroscopic Data
The proton NMR spectra of this compound show characteristic signals corresponding to the protons of the serine backbone, the methyl ester, and the tert-butoxycarbonyl (Boc) protecting group. Data varies slightly depending on the deuterated solvent used.
| Assignment | Chemical Shift (δ) in CDCl₃ (400 MHz) [1] | Chemical Shift (δ) in C₆D₆ (200 MHz) |
| NH (Amide) | 5.54 (d, J = 6.4 Hz) | 5.60 (m, exchanges with D₂O) |
| α-CH | 4.39 (br s) | 4.40 (m) |
| β-CH₂ | 3.96 (dd, J = 11.2, 3.6 Hz), 3.89 (dd, J = 11.2, 3.6 Hz) | 3.76 (dd, J = 11, 4 Hz), 3.66 (dd, J = 11, 4 Hz) |
| OCH₃ (Ester) | 3.79 (s) | 3.26 (s) |
| OH (Alcohol) | 2.81 (br s) | 2.50 (br s, exchanges with D₂O) |
| C(CH₃)₃ (Boc) | 1.46 (s) | 1.41 (s) |
Table 2: ¹³C NMR Spectroscopic Data
Carbon NMR provides insight into the carbon framework of the molecule. The following are the expected chemical shifts for this compound.
| Assignment | Predicted Chemical Shift (δ) in CDCl₃ |
| C=O (Ester) | ~171 ppm |
| C=O (Boc) | ~156 ppm |
| C (CH₃)₃ (Boc) | ~80 ppm |
| α-CH | ~57 ppm |
| β-CH₂ | ~63 ppm |
| OC H₃ (Ester) | ~52 ppm |
| C(C H₃)₃ (Boc) | ~28 ppm |
Note: Experimental data for ¹³C NMR, while reported in scientific literature, is not available in publicly accessible databases at the time of this guide's compilation.
Table 3: IR Spectroscopic Data
Infrared spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Description |
| ~3400 | O-H stretch | Alcohol |
| ~3350 | N-H stretch | Amide |
| ~2980 | C-H stretch | Aliphatic (Boc, backbone) |
| ~1745 | C=O stretch | Ester |
| ~1715 | C=O stretch | Urethane (Boc group) |
| ~1510 | N-H bend | Amide II |
| ~1160 | C-O stretch | Ester, Urethane |
Table 4: Mass Spectrometry Data
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. The molecular weight of this compound (C₉H₁₇NO₅) is 219.23 g/mol .[2]
| m/z Value | Assignment | Ionization Method |
| 219.11067 | [M]⁺ (Calculated Exact Mass) | - |
| 220.1180 | [M+H]⁺ | ESI |
| 242.0999 | [M+Na]⁺ | ESI |
| 160.0655 | [M - C₄H₉O]⁺ | ESI-MS/MS |
| 144.0706 | [M - CO₂CH₃]⁺ | ESI-MS/MS |
| 118.0504 | [M - Boc group]⁺ | ESI-MS/MS |
Note: The m/z values for adducts and fragments are typical and may vary based on the specific instrument and conditions used. PubChem references a GC-MS spectrum for this compound.[2]
Experimental Protocols
Detailed and reproducible experimental procedures are critical for obtaining high-quality spectroscopic data.
Synthesis of this compound
This protocol describes the synthesis of this compound from L-serine methyl ester hydrochloride.
Materials:
-
L-serine methyl ester hydrochloride
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Suspend crude L-serine methyl ester hydrochloride (1.0 eq) in dichloromethane.
-
Cool the suspension to 0°C using an ice bath.
-
Add triethylamine (2.0 eq) to the mixture, followed by the addition of di-tert-butyl dicarbonate (1.1 eq).
-
Remove the cooling bath and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with methyl tert-butyl ether.
-
Filter the mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further by column chromatography if necessary.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition (¹H and ¹³C):
-
Record the spectra on a 400 MHz (or higher) NMR spectrometer.
-
For ¹H NMR, acquire the spectrum using standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Process the data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
This protocol is for obtaining an IR spectrum using the thin-film method.
Sample Preparation:
-
Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like dichloromethane or acetone.
-
Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.
Data Acquisition:
-
Place the salt plate in the sample holder of an FTIR spectrometer.
-
Acquire the background spectrum (of the clean, empty sample holder).
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
This protocol outlines a general procedure for analysis by Electrospray Ionization (ESI) Mass Spectrometry.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute this stock solution with a mixture of acetonitrile and water (typically 50:50 v/v) containing a small amount of acid (e.g., 0.1% formic acid) to a final concentration of 1-10 µg/mL. The acid promotes protonation of the analyte.
Data Acquisition:
-
Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500 amu).
-
Optimize instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest (e.g., [M+H]⁺).
-
For fragmentation studies (MS/MS), select the precursor ion of interest ([M+H]⁺ at m/z 220.1) and apply collision-induced dissociation (CID) to generate product ions.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Logical workflow from synthesis to final analysis of this compound.
References
Methodological & Application
Application Notes and Protocols for the Use of Boc-Protected Serine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine is a frequently occurring amino acid in peptides and proteins, where its hydroxyl side chain can play crucial roles in biological activity, including signaling pathways and protein-protein interactions. In drug discovery, the incorporation of serine residues can be critical for designing therapeutic peptides with enhanced efficacy and specificity.[1] Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of synthetic peptide production, and the successful incorporation of serine requires a robust protection strategy to prevent unwanted side reactions.
This document provides detailed application notes and protocols for the use of Boc-protected serine in SPPS. It clarifies the roles of different serine derivatives, outlines protocols for coupling and deprotection, presents comparative data for coupling reagents, and illustrates key workflows and biological pathways.
While the topic specifies Boc-Ser-OMe, it is important to note that for direct use in SPPS, a free carboxylic acid is required for coupling to the resin-bound amine. This compound, a methyl ester, would necessitate a hydrolysis step to yield the free acid, Boc-Ser-OH, prior to its use in standard SPPS protocols. The more commonly employed and commercially available derivative for direct incorporation in Boc-SPPS is Boc-Ser(tBu)-OH , where the serine hydroxyl group is protected by a tert-butyl (tBu) group to prevent side reactions during synthesis.[2][3] These notes will primarily focus on the application of Boc-Ser(tBu)-OH.
Data Presentation: Comparison of Coupling Reagents for Boc-Ser(tBu)-OH
The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization. The following table summarizes the relative performance of common coupling reagents for Boc-Ser(tBu)-OH. The quantitative data are representative values based on typical outcomes in SPPS and are intended for comparative purposes.[2]
| Coupling Reagent | Relative Efficiency | Typical Coupling Time | Risk of Racemization | Key Considerations |
| DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective, but can be slower for sterically hindered couplings.[2] |
| HBTU/HOBt | Very Good | 30 - 60 minutes | Low | Faster than DIC/HOBt, a reliable choice for most standard couplings.[2] |
| HATU | Excellent | 15 - 45 minutes | Very Low | Highly efficient and recommended for difficult or sterically hindered couplings.[2] |
| PyBOP | High | 30 - 60 minutes | Low to Moderate | A good alternative to aminium/uronium salts, particularly to avoid certain side reactions.[4] |
Experimental Protocols
Protocol 1: Hydrolysis of this compound to Boc-Ser-OH
For this compound to be utilized in SPPS, the methyl ester must first be hydrolyzed to the free carboxylic acid.
Materials:
-
This compound
-
Dioxane
-
1 N Lithium Hydroxide (LiOH) in Methanol/Water (1:1)
-
2M Potassium Bisulfate (KHSO₄)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in dioxane.
-
Cool the solution in an ice bath.
-
Add 1 N LiOH in methanol/water (1:1) and stir the mixture. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the solution with 2M KHSO₄.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield Boc-Ser-OH.[5]
Protocol 2: Standard Boc-SPPS Cycle for Incorporation of Boc-Ser(tBu)-OH
This protocol outlines a single coupling cycle in a manual Boc-SPPS workflow.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Ser(tBu)-OH (3-4 equivalents)
-
Coupling reagent (e.g., HBTU, 3-4 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6-8 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
50% Trifluoroacetic acid (TFA) in DCM
-
5-10% DIEA in DCM or DMF (Neutralization solution)
-
Isopropanol (IPA)
Procedure:
-
Deprotection:
-
Neutralization:
-
Coupling:
-
In a separate vessel, dissolve Boc-Ser(tBu)-OH (3-4 equivalents) and the coupling reagent (e.g., HBTU, 3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated solution to the resin and agitate for 15-60 minutes at room temperature.[7]
-
Monitor the reaction progress using the ninhydrin (Kaiser) test. A negative result (no color change) indicates complete coupling.[7]
-
-
Washing:
-
Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[7] The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 3: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger (e.g., anisole)
-
HF cleavage apparatus
Procedure:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger, such as anisole (typically 10% v/v), to trap reactive carbocations generated during cleavage.[7]
-
Cool the reaction vessel to between -5°C and 0°C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.[7]
-
After the reaction, the HF is carefully evaporated.
-
The crude peptide is then precipitated with cold diethyl ether, washed, and dried.
-
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Boc-SPPS Workflow
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Serine/Arginine-Rich Protein Splicing Regulation Pathway
Serine-rich peptides are integral components of larger proteins that regulate critical cellular processes. For instance, Serine/Arginine-rich (SR) proteins are key regulators of pre-mRNA splicing.[8] The synthesis of peptide fragments of these proteins is essential for studying their structure and function.
Caption: Role of SR proteins in pre-mRNA splicing regulation.
Conclusion
The successful synthesis of serine-containing peptides using Boc-SPPS is highly dependent on the correct choice of protected amino acid derivatives and optimized reaction conditions. While this compound is not directly applicable in standard SPPS protocols, its hydrolyzed form, Boc-Ser-OH, can be used, although Boc-Ser(tBu)-OH is the preferred reagent for ensuring the integrity of the serine side chain. By following the detailed protocols and selecting appropriate coupling reagents, researchers can achieve high yields of pure serine-containing peptides for applications in basic research and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. digital.csic.es [digital.csic.es]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. Identification of two short peptide motifs from serine/arginine-rich protein ribonucleic acid recognition motif-1 domain acting as splicing regulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Boc-Ser-OMe as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(tert-Butoxycarbonyl)-L-serine methyl ester (Boc-Ser-OMe) is a versatile and commercially available chiral building block that serves as a cornerstone in modern organic synthesis.[1] Its bifunctional nature, possessing a protected amine, a protected carboxylic acid, and a free primary hydroxyl group, allows for a wide array of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various chiral molecules, including β-lactones, non-natural amino acids, chiral ligands, and as a key intermediate in the synthesis of complex natural products.
Key Applications of this compound
This compound is a valuable precursor for the stereoselective synthesis of a diverse range of chiral compounds. Its applications stem from the ability to selectively manipulate its three functional groups. Key transformations include:
-
Cyclization to β-Lactones: The intramolecular Mitsunobu reaction of Boc-Ser-OH (derived from this compound) provides a straightforward route to chiral β-lactones, which are themselves versatile intermediates.
-
Synthesis of Novel Amino Acids: The β-lactone derived from this compound can be opened by various nucleophiles to afford a range of α-substituted-β-amino acids.
-
Precursor to Chiral Aldehydes: Oxidation of the primary alcohol of this compound or its derivatives yields N-Boc-serinal, a key intermediate for the synthesis of chiral amino alcohols and other complex molecules.
-
Synthesis of Chiral Ligands: The chiral backbone of serine can be incorporated into various ligand scaffolds, such as oxazolines, which are pivotal in asymmetric catalysis.
-
Peptide Synthesis: this compound is a fundamental building block in Boc-based solid-phase peptide synthesis (SPPS).
-
Synthesis of Phosphoserine Derivatives: The hydroxyl group can be phosphorylated to produce building blocks for the synthesis of phosphopeptides, which are crucial for studying cellular signaling pathways.
Data Presentation
Table 1: Synthesis of β-Lactones from Serine Derivatives
| Starting Material | Reaction Conditions | Product | Yield (%) | Ref. |
| N-Cbz-L-serine | Ph₃P, DMAD, -78 °C | N-Cbz-L-serine β-lactone | ~90% | [2][3] |
| N-Boc-α-alkylserines | Mitsunobu reaction | N-Boc-α-alkylserine β-lactones | N/A | [2] |
Table 2: Nucleophilic Ring-Opening of a Serine-Derived Sulfamidate
| Nucleophile | Product | Yield (%) | Ref. |
| NaN₃ | α-azido-α-benzyl-β-amino acid derivative | N/A | [4] |
| PhSNa | α-benzyl-S-phenyl-isocysteine derivative | Good | [4] |
| Boc-Cys-OMe | Protected α-benzylnorlanthionine derivative | 88% | [4] |
| Ac-Cys-Gly-Val-Ala-NH₂ | Modified tetrapeptide | 49% | [4] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-L-serine β-Lactone via Mitsunobu Cyclization
This protocol describes the intramolecular cyclization of N-Boc-L-serine to its corresponding β-lactone using Mitsunobu conditions. This reaction proceeds with inversion of configuration at the β-carbon.
Materials:
-
N-Boc-L-serine
-
Triphenylphosphine (Ph₃P)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Boc-L-serine (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DIAD or DEAD (1.2 eq) in anhydrous THF to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure N-Boc-L-serine β-lactone.
Logical Workflow for β-Lactone Synthesis
Caption: Workflow for the synthesis of N-Boc-L-serine β-lactone.
Protocol 2: Synthesis of N-Boc-α-benzyl-α,β-diaminopropanoic acid from a Serine-derived Sulfamidate
This protocol outlines the synthesis of a non-proteinogenic amino acid through the nucleophilic ring-opening of a cyclic sulfamidate derived from a serine derivative.[4]
Materials:
-
Chiral five-membered ring cyclic sulfamidate (derived from α-benzylisoserine)
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
20% aqueous sulfuric acid (H₂SO₄)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
6 M Hydrochloric acid (HCl)
Procedure:
Step 1: Azide Ring-Opening
-
Dissolve the chiral cyclic sulfamidate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution and stir at room temperature until the reaction is complete (monitor by TLC).
-
Carefully add 20% aqueous H₂SO₄ to the reaction mixture.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the protected α-azido-α-benzyl-β-amino acid derivative.
Step 2: Reduction of the Azide
-
Dissolve the azido derivative in methanol.
-
Add 10% Pd/C catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the N-Boc-protected methyl α-benzyl-2,3-diaminopropanoate.
Step 3: Hydrolysis
-
Treat the resulting diamino ester with 6 M HCl and heat to reflux to hydrolyze the ester and remove the Boc protecting group.
-
After completion, cool the reaction and concentrate under reduced pressure to obtain the hydrochloride salt of α-benzyl-α,β-diaminopropanoic acid.
Signaling Pathway for Diamino Acid Synthesis
Caption: Pathway for the synthesis of a diamino acid.
Conclusion
This compound is an exceptionally useful and versatile chiral building block in organic synthesis. Its ready availability and the presence of multiple, orthogonally protectable functional groups make it an ideal starting material for the stereoselective synthesis of a wide range of complex chiral molecules. The protocols and data presented herein provide a foundation for researchers to utilize this compound in their synthetic endeavors, from the construction of novel amino acids and peptide fragments to the development of new chiral ligands and the total synthesis of natural products. Further exploration of its reactivity will undoubtedly lead to even more innovative applications in the fields of chemistry, biology, and medicine.
References
Application Notes and Protocols for Solution-Phase Coupling of Boc-Ser-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the solution-phase coupling of N-tert-Butoxycarbonyl-L-serine methyl ester (Boc-Ser-OMe). The focus is on the deprotection of the Boc group and the subsequent coupling with a second Boc-protected amino acid to form a dipeptide. This process is a fundamental step in the synthesis of peptides for research and pharmaceutical development.
Serine, with its nucleophilic hydroxyl side chain, presents unique challenges during peptide synthesis, including potential side reactions such as O-acylation and racemization. These application notes offer guidance on appropriate reaction conditions, choice of coupling reagents, and strategies to minimize such side reactions, ensuring high yield and purity of the desired peptide.
Key Considerations for this compound Coupling
Successful peptide coupling involving serine derivatives hinges on several factors:
-
Deprotection: Complete removal of the N-terminal Boc group from this compound is crucial before the coupling reaction. This is typically achieved under acidic conditions that must be carefully controlled to avoid unwanted side reactions.
-
Coupling Reagent Selection: The choice of coupling reagent significantly impacts reaction efficiency, time, and the extent of side reactions. Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts.
-
Side-Chain Protection: For the coupling of this compound, the serine hydroxyl group is unprotected. This necessitates careful selection of coupling conditions to prevent O-acylation, where the incoming amino acid esterifies the hydroxyl group.
-
Racemization: The chirality of the amino acid residues must be maintained throughout the synthesis. The choice of coupling reagent, additives, base, and temperature can all influence the level of racemization. Additives such as 1-hydroxybenzotriazole (HOBt) are commonly used to suppress this side reaction.[1]
Data Presentation: Comparison of Common Coupling Reagents
The selection of a coupling reagent is critical for achieving high yields and minimizing side reactions. The following table summarizes the characteristics of common coupling reagents used in solution-phase peptide synthesis.
| Coupling Reagent Class | Example(s) | Key Advantages | Potential Disadvantages | Typical Yields |
| Carbodiimides | EDC, DCC | Cost-effective, readily available. | Can lead to N-acylurea formation, racemization (mitigated by HOBt).[2] | Good to Excellent |
| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency, low racemization, suitable for hindered couplings. | Byproducts can be difficult to remove. | Excellent |
| Aminium/Uronium Salts | HBTU, HATU | Fast reaction times, high yields, effective for difficult couplings.[3] | Can cause guanidinylation of the free amine.[1] | Excellent |
Experimental Protocols
The synthesis of a dipeptide, for instance, Boc-Ala-Ser-OMe, from this compound involves a two-step process: deprotection of the Boc group from this compound followed by the coupling with Boc-Ala-OH.
Protocol 1: Deprotection of Boc-L-Serine Methyl Ester
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Materials:
-
Boc-L-Ser-OMe
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve Boc-L-Ser-OMe (1.0 eq) in anhydrous DCM (approx. 5-10 mL per gram of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10 eq) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude H-Ser-OMe. This is often used immediately in the next step without further purification.
Protocol 2: Coupling of Boc-L-Alanine to L-Serine Methyl Ester using EDC/HOBt
This protocol details a carbodiimide-mediated coupling, which is a cost-effective and generally efficient method.
Materials:
-
H-Ser-OMe (from Protocol 1)
-
Boc-L-Ala-OH
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Chromatography supplies (if necessary)
Procedure:
-
Dissolve Boc-L-Ala-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the solution and stir for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the crude H-Ser-OMe (1.0 eq) in anhydrous DCM or DMF and add DIPEA or NMM (2.0 eq).
-
Add the H-Ser-OMe solution to the activated Boc-L-Ala-OH solution.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic phase sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure Boc-Ala-Ser-OMe.
Mandatory Visualizations
Caption: Workflow for the deprotection of this compound.
Caption: Workflow for the coupling of Boc-Ala-OH with H-Ser-OMe.
Potential Side Reactions and Mitigation Strategies
O-Acylation
The free hydroxyl group of serine can be acylated by the activated carboxylic acid, leading to the formation of a depsipeptide (an ester linkage instead of an amide bond).
-
Mitigation:
-
Use of less reactive coupling reagents, such as carbodiimides (EDC, DCC) with an additive like HOBt, is generally preferred over highly reactive uronium/aminium reagents.
-
Careful control of reaction temperature (starting at 0°C) can disfavor O-acylation.
-
Ensure efficient N-acylation by using appropriate stoichiometry and reaction times.
-
Racemization
The chiral integrity of the amino acids can be compromised during the activation and coupling steps.
-
Mitigation:
-
The addition of racemization suppressants like HOBt or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended, especially when using carbodiimide coupling reagents.[4]
-
The use of a mild base such as NMM or DIPEA is crucial, and the amount should be carefully controlled.
-
Maintaining low reaction temperatures during activation and coupling helps to minimize racemization.
-
By following these protocols and considering the potential side reactions, researchers can effectively perform the coupling of this compound in solution-phase peptide synthesis to achieve high yields of the desired peptide with excellent purity.
References
Application Notes and Protocols: Standard Deprotection of Boc-Ser-OMe
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in peptide chemistry.[1][] Its stability under a variety of reaction conditions and its facile, clean removal under acidic conditions make it an invaluable tool in multi-step synthetic strategies.[1][3] This document provides detailed standard protocols for the deprotection of N-Boc-L-serine methyl ester (Boc-Ser-OMe), yielding L-serine methyl ester as either a trifluoroacetate (TFA) or hydrochloride (HCl) salt.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group proceeds through an acid-catalyzed elimination mechanism.[1] The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid.[1][4] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][4] The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine.[1][4] The tert-butyl cation is typically quenched by a scavenger, deprotonates to form isobutylene gas, or polymerizes.[4]
Caption: Acid-catalyzed mechanism for Boc deprotection.
Quantitative Data Summary
The following table summarizes representative data for the two primary methods of Boc deprotection. Yields and purity are generally high for both protocols, though they can vary based on the specific substrate, reaction scale, and purification techniques.
| Parameter | Method A: TFA/DCM | Method B: HCl/Dioxane |
| Primary Reagent | Trifluoroacetic Acid (TFA) | 4M Hydrochloric Acid (HCl) in Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane or Methanol |
| Typical Concentration | 25-50% TFA in DCM (v/v)[][5] | 4-5 equivalents of HCl[5] |
| Typical Reaction Time | 30 minutes - 2 hours[3][5] | 30 minutes - 1 hour[5][6][7] |
| Typical Yield | >95%[3] | >95%[3] |
| Typical Purity | >98%[3] | >98%[3] |
| Product Form | TFA Salt | Hydrochloride Salt |
Experimental Protocols
Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a robust and widely used protocol for Boc group removal in solution-phase synthesis.[]
Materials and Reagents:
-
N-Boc-L-serine methyl ester (this compound)
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Toluene (optional, for co-evaporation)
-
Diethyl ether, anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution (for neutralization)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stir bar, ice bath, rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.[5]
-
Cooling: Cool the flask to 0 °C in an ice bath with stirring.
-
Reagent Addition: Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution to achieve a 1:1 (v/v) mixture of TFA/DCM.[][5] For substrates sensitive to strong acid, a lower concentration of 25% TFA in DCM can be used.[5]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[5]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 DCM:Methanol). The disappearance of the starting material spot indicates reaction completion. The product amine can be visualized with a ninhydrin stain.[3][5]
-
Work-up (TFA Salt):
-
Once the reaction is complete, remove the DCM and excess TFA in vacuo using a rotary evaporator.[5][8]
-
To remove residual TFA, add toluene or DCM to the residue and evaporate again. Repeat this co-evaporation step 2-3 times.[5]
-
The resulting crude product is the L-serine methyl ester as its TFA salt. For many applications, this salt can be used directly.
-
-
Isolation: To obtain a solid, add cold, anhydrous diethyl ether to the residue to precipitate the TFA salt.[3] Isolate the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[3]
-
Neutralization (Optional - Free Amine):
-
To obtain the free amine, dissolve the crude TFA salt in a suitable solvent (e.g., DCM or ethyl acetate).
-
Wash the solution with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) until the aqueous layer is slightly basic.[5][9]
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the free amine.
-
Method B: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is also highly effective and often used when TFA is undesirable.[] Using a commercially available 4M solution of HCl in dioxane is convenient and reliable.[6][7]
Materials and Reagents:
-
N-Boc-L-serine methyl ester (this compound)
-
4M solution of HCl in 1,4-dioxane
-
1,4-Dioxane or Methanol, anhydrous
-
Diethyl ether, anhydrous
-
Round-bottom flask, magnetic stir bar, rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane or methanol in a round-bottom flask.[5]
-
Reagent Addition: With stirring at room temperature, add the 4M HCl/dioxane solution (typically 4-5 equivalents).[5]
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 30 to 60 minutes.[5][6][7]
-
Monitoring: Monitor the reaction's progress by TLC as described in Method A.
-
Work-up and Isolation (HCl Salt):
-
Upon completion, remove the solvent and excess HCl by rotary evaporation.[3][5]
-
Add cold, anhydrous diethyl ether to the resulting residue.[3][5]
-
Triturate (stir or sonicate) the mixture to break up any oil and induce the precipitation of a fine solid, which is the hydrochloride salt of L-serine methyl ester.[5]
-
Isolate the solid product by filtration, wash thoroughly with cold diethyl ether, and dry under vacuum.[3]
-
Visualized Workflow and Logic
Caption: General experimental workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. rsc.org [rsc.org]
Applications of Boc-Ser-OMe in Drug Discovery and Development: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyloxycarbonyl-L-serine methyl ester (Boc-Ser-OMe) and its derivatives are fundamental building blocks in the chemical synthesis of peptides, a process central to drug discovery and development. The strategic use of the Boc (tert-butyloxycarbonyl) protecting group for the amine terminus, coupled with the methyl ester protection of the carboxyl terminus of serine, allows for the precise and controlled assembly of peptide chains. This application note provides a comprehensive overview of the utility of this compound in drug discovery, with a focus on its application in Solid-Phase Peptide Synthesis (SPPS). Detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows are presented to guide researchers in this field.
Serine residues within peptides are critical for their biological function, often participating in hydrogen bonding, serving as phosphorylation sites, or contributing to the overall conformation of the peptide. The ability to incorporate serine and its analogs into peptide sequences is therefore crucial for developing novel therapeutics, including agonists and antagonists for G protein-coupled receptors (GPCRs) such as opioid receptors.
Core Applications in Drug Discovery
The primary application of this compound and its side-chain protected variants (e.g., Boc-Ser(Bzl)-OH) is in the synthesis of peptides with therapeutic potential. The Boc/Bzl strategy in SPPS, though a more traditional approach, remains a robust and reliable method for synthesizing a wide range of peptides.[1]
Key application areas include:
-
Synthesis of Bioactive Peptides: Boc-protected serine is a key component in the synthesis of numerous biologically active peptides, including hormones, neurotransmitters, and their analogs. A prominent example is the synthesis of enkephalins, endogenous opioid peptides that modulate pain perception.[2][3]
-
Structure-Activity Relationship (SAR) Studies: The ability to systematically replace or modify amino acids is fundamental to SAR studies. This compound and its derivatives are used to synthesize analogs of lead peptides to probe the role of the serine residue in receptor binding and signal transduction.
-
Development of Peptide-Based Drugs: Many modern drugs are peptide-based. The controlled, stepwise synthesis facilitated by Boc-protected amino acids is essential for the large-scale and high-purity production of these therapeutics.
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of a serine residue using Boc-SPPS. The synthesis of a pentapeptide analog of Leu-enkephalin (Tyr-Gly-Gly-Phe-Ser-OH) on a Merrifield resin is described as a representative example. In Boc-SPPS, the serine side chain is typically protected, for instance, as a benzyl ether (Bzl), to prevent side reactions during synthesis.[4]
Protocol 1: Manual Boc-Solid Phase Peptide Synthesis of Tyr-Gly-Gly-Phe-Ser-OH
This protocol outlines the manual synthesis of a serine-containing pentapeptide on a Merrifield resin using the Boc/Bzl strategy.
Materials:
-
Merrifield resin (chloromethylated polystyrene, 1% divinylbenzene cross-linked)
-
Boc-Ser(Bzl)-OH
-
Boc-Phe-OH
-
Boc-Gly-OH
-
Boc-Tyr(Bzl)-OH
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
Procedure:
-
Resin Preparation and First Amino Acid Attachment (Esterification):
-
Swell 1.0 g of Merrifield resin in DCM in a reaction vessel.
-
Prepare the cesium salt of Boc-Ser(Bzl)-OH by reacting it with cesium carbonate.
-
Add the Boc-Ser(Bzl)-O-Cs+ salt to the swollen resin in DMF.
-
Heat the mixture at 50°C for 24 hours to attach the first amino acid to the resin via an ester linkage.
-
Wash the resin with DMF, followed by DCM, and dry under vacuum. The substitution level of the resin should be determined.
-
-
Peptide Chain Elongation (One Cycle for Each Amino Acid):
-
a. Deprotection:
-
Swell the resin in DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM (3x) and isopropanol (2x) to remove the TFA salt.
-
-
b. Neutralization:
-
Treat the resin with a 10% solution of DIEA in DCM for 10 minutes to neutralize the ammonium salt.
-
Wash the resin with DCM (3x).
-
-
c. Coupling:
-
In a separate flask, pre-activate the next Boc-amino acid (e.g., Boc-Phe-OH) (3 equivalents) with DCC (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF/DCM for 15-20 minutes at 0°C.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the completion of the coupling reaction using the Kaiser test (ninhydrin test). A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.
-
-
d. Washing:
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
-
Repeat steps a-d for each subsequent amino acid (Gly, Gly, Tyr(Bzl)).
-
-
Final Deprotection and Cleavage:
-
After the final coupling and washing, dry the peptide-resin under vacuum.
-
Place the dried resin in a specialized HF cleavage apparatus.
-
Add anisole as a scavenger.
-
Cool the vessel to 0°C and condense anhydrous HF into it.
-
Stir the mixture at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
-
Wash the resulting crude peptide/resin mixture with cold diethyl ether to precipitate the peptide.
-
Filter and dry the crude peptide.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) and amino acid analysis to confirm its identity and purity.
-
Quantitative Data Summary
The efficiency of peptide synthesis is crucial for obtaining a high yield and purity of the final product. The following tables summarize key quantitative data related to Boc-SPPS.
| Parameter | Value/Range | Reference |
| Resin Loading | 0.2 - 1.0 mmol/g | [5] |
| Boc-Amino Acid Excess | 2 - 4 equivalents | General SPPS knowledge |
| Coupling Reagent Excess | 2 - 4 equivalents | General SPPS knowledge |
| Deprotection Time (50% TFA/DCM) | 20 - 30 minutes | [5] |
| Coupling Time | 1 - 4 hours | General SPPS knowledge |
| Final Cleavage Time (HF) | 1 hour at 0°C | General SPPS knowledge |
| Typical Crude Purity | 50 - 80% | General SPPS knowledge |
| Typical Final Purity (after HPLC) | > 95% | General SPPS knowledge |
| Overall Yield (for a pentapeptide) | 20 - 50% (sequence dependent) | General SPPS knowledge |
| Amino Acid | Coupling Efficiency | Notes | Reference |
| Ser(Bzl) | Moderate | Side-chain protection is crucial to prevent O-acylation. | General SPPS knowledge |
| His(Tos) | Difficult | Prone to racemization and side reactions. | General SPPS knowledge |
| Arg(Tos) | Difficult | Slow coupling kinetics. | General SPPS knowledge |
| Val, Ile | Difficult | Sterically hindered amino acids leading to slower coupling. | General SPPS knowledge |
| Gln, Asn | Moderate to Difficult | Side-chain amide can undergo dehydration. | General SPPS knowledge |
Visualizations
Signaling Pathway: Proenkephalin Processing and Opioid Receptor Activation
Peptides synthesized using this compound and its derivatives, such as enkephalin analogs, often target G protein-coupled receptors. The following diagram illustrates the biological pathway from the precursor protein proenkephalin to the activation of opioid receptors by the processed Met-enkephalin peptide, leading to downstream signaling.
Caption: Biosynthesis of Met-enkephalin and its signaling cascade.
Experimental Workflow: Boc-Solid Phase Peptide Synthesis (SPPS)
The following diagram outlines the cyclical workflow of Boc-SPPS for the addition of a single amino acid to the growing peptide chain.
Caption: Cyclical workflow of Boc-Solid Phase Peptide Synthesis.
Conclusion
This compound and its side-chain protected derivatives are indispensable tools in the field of drug discovery and development, particularly for the synthesis of therapeutic peptides. The Boc-SPPS methodology, while requiring careful handling of strong acids like TFA and HF, provides a reliable and well-established route for the synthesis of a diverse range of peptides. The protocols and data presented in this application note serve as a guide for researchers to effectively utilize these building blocks in their peptide synthesis endeavors. A thorough understanding of the synthetic steps, potential side reactions, and purification techniques is paramount for the successful development of novel peptide-based therapeutics.
References
Synthesis of Serine-Containing Peptides Using Boc-Protected Serine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of serine-containing peptides utilizing the tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy. The focus is on the incorporation of serine residues using Boc-protected serine, a critical step in the development of peptide-based therapeutics and research tools.
Introduction
Serine, with its hydroxyl side chain, is a functionally important amino acid in many biologically active peptides. Its proper incorporation during solid-phase peptide synthesis is crucial for obtaining the desired peptide with high purity and yield. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a robust method for SPPS, particularly for complex or lengthy peptide sequences. In this approach, the α-amino group is temporarily protected by the acid-labile Boc group, while side chains, including the hydroxyl group of serine, are protected by more stable groups, typically benzyl (Bzl) ethers.[1] The use of a side-chain protecting group on serine is highly recommended to prevent side reactions such as O-acylation.[2]
While Boc-Ser-OMe is a commercially available N-terminally protected serine methyl ester, for solid-phase peptide synthesis, the carboxylic acid must be free to couple to the resin-bound amine. Therefore, Boc-Ser(Bzl)-OH is the standard and recommended starting material for incorporating serine residues in Boc-SPPS.
Key Considerations for Boc-SPPS of Serine-Containing Peptides
-
Side-Chain Protection: The benzyl ether is the most common protecting group for the serine side chain in Boc chemistry. It is stable to the repetitive trifluoroacetic acid (TFA) treatments used for Boc deprotection and is cleaved during the final hydrogen fluoride (HF) cleavage step.[1]
-
Coupling Reagents: The choice of coupling reagent is critical for efficient peptide bond formation and to minimize racemization. Common choices include carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt), or uronium/aminium salts such as HBTU and HATU.[3]
-
Cleavage and Deprotection: The final step involves cleavage of the peptide from the resin and removal of all side-chain protecting groups. This is typically achieved using strong acids like anhydrous hydrogen fluoride (HF), which requires specialized equipment.[4][5] Alternative, less hazardous methods using trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) are also available.[6]
Experimental Protocols
General Boc-SPPS Workflow
The synthesis of a serine-containing peptide via Boc-SPPS follows a cyclical process of deprotection, neutralization, and coupling, followed by a final cleavage and deprotection step.
Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS) of a serine-containing peptide.
Protocol 1: Manual Boc-SPPS of a Serine-Containing Peptide
This protocol outlines the manual synthesis of a peptide containing a serine residue on a 0.5 mmol scale using Merrifield resin.
Materials:
-
Merrifield resin (1% DVB, 1.0 meq/g)
-
Boc-protected amino acids (including Boc-Ser(Bzl)-OH)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell 1g of Merrifield resin in DCM for 1-2 hours in a reaction vessel.[7]
-
First Amino Acid Coupling: Couple the C-terminal Boc-amino acid to the resin.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat again with 50% TFA in DCM for 20-30 minutes.[7]
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Wash the resin with DCM (2x).
-
Treat the resin with 10% DIEA in DCM for 2 minutes (2x).[6]
-
Wash the resin with DCM (3x).
-
-
Serine Coupling (using DIC/HOBt):
-
In a separate vessel, dissolve Boc-Ser(Bzl)-OH (2 mmol, 4 eq) and HOBt (2 mmol, 4 eq) in DMF.
-
Add the solution to the resin.
-
Add DIC (2 mmol, 4 eq) to the reaction vessel.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.[8]
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Cycles: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection (HF):
-
Caution: HF is extremely hazardous and requires a specialized apparatus.
-
Place the dried peptide-resin in the HF cleavage vessel with a scavenger (e.g., anisole).
-
Cool the vessel to -5 to 0 °C.
-
Distill anhydrous HF into the vessel.
-
Stir the mixture at 0 °C for 1 hour.
-
Evaporate the HF under vacuum.
-
Precipitate the crude peptide with cold diethyl ether.
-
Collect the peptide by filtration and dry under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[]
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Data Presentation
Comparison of Coupling Reagents for Boc-Ser(Bzl)-OH
The selection of a coupling reagent can significantly impact the efficiency of serine incorporation and the potential for side reactions. The following table provides a comparison of common coupling reagents.
| Coupling Reagent | Typical Coupling Time | Estimated Coupling Efficiency | Potential for Racemization | Notes |
| DIC/HOBt | 1 - 4 hours | Good | Low to Moderate | Cost-effective and reliable for most standard couplings.[3] |
| HBTU/HOBt | 30 - 60 minutes | Very Good | Low | Faster than DIC/HOBt, a common choice for routine synthesis.[3] |
| HATU | 15 - 45 minutes | Excellent | Very Low | Highly efficient, recommended for sterically hindered or difficult couplings.[3] |
Note: The quantitative data in this table are representative values based on typical outcomes in SPPS and are intended for comparative purposes. Actual results may vary depending on the specific peptide sequence and reaction conditions.[3]
Potential Side Reactions and Mitigation
The synthesis of serine-containing peptides can be accompanied by specific side reactions. Understanding and mitigating these is crucial for a successful synthesis.
Caption: Key side reactions associated with unprotected serine in Boc-SPPS and the primary mitigation strategy.
-
O-Acylation: The free hydroxyl group of an unprotected serine can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of a branched peptide. This is effectively prevented by using a benzyl protecting group on the serine side chain.[2]
-
N,O-Acyl Shift: During strong acid cleavage (e.g., HF), an N-to-O acyl shift can occur in peptides containing serine or threonine. This can often be reversed by a subsequent treatment with a mild base.[6]
By adhering to the detailed protocols and being mindful of the potential for side reactions, researchers can successfully synthesize high-quality serine-containing peptides for a wide range of applications in research and drug development.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 5. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Boc-Ser-OMe in the Preparation of Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of serine residues into peptide sequences is fundamental to the design of novel therapeutics, probes, and other bioactive molecules. Serine's hydroxyl side chain can participate in hydrogen bonding, act as a site for post-translational modifications like phosphorylation and glycosylation, and influence the peptide's overall conformation and solubility. The use of N-α-tert-butyloxycarbonyl-L-serine methyl ester (Boc-Ser-OMe) is particularly advantageous in solution-phase peptide synthesis for the preparation of peptide fragments or for peptides with a C-terminal methyl ester. The methyl ester protects the C-terminus while the Boc group protects the N-terminus, allowing for controlled, stepwise elongation of the peptide chain.
C-terminal esterification of peptides can enhance their therapeutic potential by increasing hydrophobicity, which may improve cell membrane permeability.[1][2] Furthermore, C-terminal esters can act as prodrugs, undergoing hydrolysis by intracellular esterases to release the bioactive free acid form of the peptide.[2] This application note provides detailed protocols for the use of this compound in the synthesis of a model dipeptide, discusses the broader applications in creating bioactive peptides, and illustrates a relevant signaling pathway.
Data Presentation
The following table summarizes illustrative quantitative data for the solution-phase coupling of this compound with an amino acid methyl ester, based on typical outcomes for such reactions. Actual results may vary depending on the specific reactants and conditions.
| Parameter | Illustrative Value |
| Reactants | |
| Carboxyl Component | This compound |
| Amine Component | H-Ala-OMe |
| Coupling Reagent | HBTU/DIPEA |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Outcome | |
| Crude Purity | >90% |
| Isolated Yield | 85-95% |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Model Dipeptide (Boc-Ser-Ala-OMe)
This protocol describes the coupling of this compound to L-alanine methyl ester (H-Ala-OMe) using HBTU as the coupling reagent. This method is a common and efficient way to form a peptide bond in solution.
Materials and Reagents:
-
Boc-L-Serine (Boc-Ser-OH)
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or HCl gas
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Preparation of Boc-L-Serine Methyl Ester (this compound)
-
Suspend Boc-L-Serine (1.0 eq) in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise while stirring. Alternatively, bubble dry HCl gas through the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield this compound, which can be purified by column chromatography if necessary.
Step 2: Preparation of L-Alanine Methyl Ester (Free Base)
-
Dissolve L-alanine methyl ester hydrochloride (1.1 eq) in anhydrous DCM.
-
Add DIPEA (1.1 eq) to the solution and stir for 15-20 minutes at room temperature to generate the free amine. This solution is used directly in the next step.
Step 3: Peptide Coupling Reaction
-
In a separate flask, dissolve Boc-Ser-OH (1.0 eq) and HBTU (1.05 eq) in anhydrous DCM.
-
Add DIPEA (2.2 eq) to this solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the solution of L-alanine methyl ester (from Step 2) to the activated Boc-Ser-OH solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
Step 4: Work-up and Purification
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure protected dipeptide, Boc-Ser-Ala-OMe.
Visualizing the Workflow
Application in Bioactive Peptide Preparation
While the above protocol details the synthesis of a simple dipeptide, the principles are directly applicable to the synthesis of more complex bioactive peptides. This compound can be used as a starting point for the synthesis of peptides with a C-terminal serine methyl ester. Alternatively, the Boc group can be removed from a synthesized di- or tripeptide containing this compound, and the resulting peptide fragment can be coupled to other amino acids or peptide fragments to build a larger molecule.
Example Application: Antimicrobial Peptides
Many antimicrobial peptides (AMPs) exert their effect by disrupting the bacterial cell membrane. The hydrophobicity of these peptides is a critical factor in their ability to interact with and insert into the lipid bilayer. Modifying a naturally occurring AMP by introducing a C-terminal methyl ester via a serine residue can increase its overall hydrophobicity, potentially enhancing its antimicrobial potency.
Signaling Pathways
The biological activity of peptides is mediated through their interaction with specific cellular targets, most commonly receptors on the cell surface. For instance, many peptide hormones and neurotransmitters bind to G-protein-coupled receptors (GPCRs), initiating a cascade of intracellular signaling events.
Illustrative Signaling Pathway: A GPCR-Mediated Cascade
Let's consider a hypothetical bioactive peptide ending in a serine residue that acts as an agonist for a Gq-coupled GPCR. The C-terminal serine could be crucial for receptor binding and activation.
References
- 1. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Coupling of Boc-Serine to Solid-Phase Synthesis Resins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the covalent attachment of the first amino acid, Boc-Serine, to commonly used resins in solid-phase peptide synthesis (SPPS). The following procedures are foundational for the successful synthesis of serine-containing peptides using Boc chemistry.
Important Note on the Starting Material: The protocols outlined below are for the coupling of Boc-L-Ser(tBu)-OH . In solid-phase peptide synthesis, the free carboxylic acid of the amino acid is activated to form a covalent bond with the functional groups on the resin. The user-specified "Boc-Ser-OMe" contains a methyl ester (-OMe) protecting the carboxylic acid, which prevents its direct coupling to the resin via standard procedures. Therefore, the corresponding amino acid with a free carboxyl group, Boc-L-Ser(tBu)-OH, is the correct starting material. The tert-butyl (tBu) group is used to protect the hydroxyl side chain of serine, preventing side reactions during synthesis.
Experimental Protocols
Two primary methods are detailed below for coupling Boc-L-Ser(tBu)-OH to two different types of resins: Merrifield resin (a chloromethylated resin) and Wang resin (a hydroxymethyl-functionalized resin).
Protocol 1: Attachment of Boc-L-Ser(tBu)-OH to Merrifield Resin via the Cesium Salt Method
This method is a widely used and reliable procedure for attaching the first Boc-protected amino acid to a Merrifield resin.[1][2][3]
Materials:
-
Merrifield resin (100-200 mesh, 1% DVB)
-
Boc-L-Ser(tBu)-OH
-
Cesium carbonate (Cs₂CO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Dioxane
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Potassium Iodide (KI) (optional catalyst)
Procedure:
-
Preparation of the Boc-Amino Acid Cesium Salt:
-
Dissolve Boc-L-Ser(tBu)-OH (1.2 equivalents relative to the resin's substitution) in ethanol (2 mL/mmol).
-
Add water (0.5 mL/mmol) to the solution.
-
Adjust the pH to 7.0 by the dropwise addition of a 2 M aqueous solution of Cs₂CO₃.[4]
-
Evaporate the solution to dryness under reduced pressure.
-
To ensure the complete removal of water, co-evaporate the resulting cesium salt with dioxane twice.[5]
-
-
Resin Swelling and Coupling:
-
Swell the Merrifield resin in DCM for 1 hour, then wash thoroughly with DMF.[5]
-
Dissolve the dried Boc-L-Ser(tBu)-OH cesium salt in a minimal amount of DMF and add it to the swollen resin.
-
(Optional) Add a catalytic amount of KI (0.1 equivalents).[1]
-
Heat the reaction mixture at 50°C overnight with gentle agitation.[2][3]
-
-
Washing and Drying:
Protocol 2: Attachment of Boc-L-Ser(tBu)-OH to Wang Resin using DIC/HOBt
This protocol utilizes a carbodiimide activation method, which is common for esterification to hydroxymethyl-functionalized resins like Wang resin.[6]
Materials:
-
Wang resin
-
Boc-L-Ser(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Acetic Anhydride
-
Pyridine
Procedure:
-
Resin Swelling:
-
Suspend the Wang resin in DMF (approximately 15 mL per gram of resin) and allow it to swell for at least 30 minutes in a reaction vessel.[6]
-
-
Activation and Coupling:
-
In a separate flask, dissolve Boc-L-Ser(tBu)-OH (1.5 to 2.5 equivalents relative to the resin) and an equimolar amount of HOBt in a minimum amount of DMF.[6]
-
Add the dissolved amino acid/HOBt solution to the swollen resin.
-
In another separate flask, dissolve a catalytic amount of DMAP (0.1 equivalents relative to the resin) in a minimum amount of DMF.
-
Add DIC (1.0 equivalent relative to the amino acid) to the resin mixture, followed by the DMAP solution.[6]
-
Equip the reaction vessel with a drying tube and agitate the mixture with a mechanical shaker for 2 to 3 hours at room temperature.[6]
-
-
Capping of Unreacted Sites:
-
To cap any unreacted hydroxyl groups on the resin, add acetic anhydride (2 equivalents relative to the resin) and pyridine (2 equivalents relative to the resin) to the reaction mixture.
-
Continue to agitate for an additional 30 minutes at room temperature.[6]
-
-
Washing and Drying:
Data Presentation
The following table summarizes key quantitative parameters for the described coupling procedures. Actual values may vary depending on the specific batch of resin and amino acid derivative.
| Parameter | Merrifield Resin (Cesium Salt Method) | Wang Resin (DIC/HOBt Method) |
| Typical Resin Loading | 0.5 - 1.2 mmol/g | 0.4 - 1.0 mmol/g |
| Boc-Amino Acid Equivalents | 1.2 eq | 1.5 - 2.5 eq |
| Coupling Reagent Equivalents | N/A (Cesium Salt) | DIC: 1.5 - 2.5 eq; HOBt: 1.5 - 2.5 eq |
| Catalyst | KI (0.1 eq, optional) | DMAP (0.1 eq) |
| Reaction Time | Overnight | 2 - 3 hours |
| Reaction Temperature | 50°C | Room Temperature |
Mandatory Visualization
The following diagrams illustrate the experimental workflows for coupling Boc-L-Ser(tBu)-OH to Merrifield and Wang resins.
Caption: Workflow for coupling Boc-L-Ser(tBu)-OH to Merrifield resin.
Caption: Workflow for coupling Boc-L-Ser(tBu)-OH to Wang resin.
References
Application Notes and Protocols for Microwave-Assisted Synthesis Using Boc-Ser-OMe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N-(tert-Butoxycarbonyl)-L-serine methyl ester (Boc-Ser-OMe) in microwave-assisted peptide synthesis (MAOS). Microwave irradiation has emerged as a powerful tool in peptide chemistry, offering significant advantages over conventional methods, including accelerated reaction times, enhanced yields, and improved purity of the final peptide product.[1][2][3] This technology is particularly beneficial for complex sequences and for overcoming challenges such as steric hindrance and peptide aggregation.[2][4]
Introduction to Microwave-Assisted Peptide Synthesis (MAPS)
Microwave-assisted peptide synthesis leverages the ability of microwave energy to directly and efficiently heat the reaction mixture.[1][2] Unlike traditional heating methods that rely on conduction and convection, microwave energy interacts with polar molecules, leading to rapid and uniform heating throughout the reaction vessel.[1][3] This localized superheating at a molecular level significantly accelerates the rates of both the coupling of amino acids and the removal of protecting groups, which are the fundamental steps in solid-phase peptide synthesis (SPPS).[1][5] Both solution-phase and solid-phase peptide synthesis can be effectively enhanced using microwave irradiation.[3]
Key Advantages of Microwave-Assisted Synthesis:
-
Reduced Reaction Times: Microwave energy can dramatically shorten the time required for each coupling and deprotection cycle, often from hours to just a few minutes.[1][6][7]
-
Improved Yields and Purity: The rapid and controlled heating often leads to higher yields and purer crude peptide products by minimizing side reactions.[1][2]
-
Enhanced Efficiency for Difficult Sequences: MAOS is particularly effective for sterically hindered couplings and for sequences that are prone to aggregation.[2][4]
-
Greener Chemistry: The efficiency of microwave synthesis can lead to reduced solvent consumption and energy usage, aligning with the principles of green chemistry.[1][8]
Data Presentation: Conventional vs. Microwave-Assisted Synthesis
The following table summarizes the key quantitative data, offering a comparison between conventional and microwave-assisted methods for the synthesis of a model dipeptide using this compound. The data for the microwave-assisted synthesis is based on established protocols for similar dipeptides and the general principles of MAOS.
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis | Reference |
| Coupling Time | 2 - 24 hours | 5 - 15 minutes | [1][6][7] |
| Deprotection Time | 30 - 60 minutes | 3 - 5 minutes | [6][7] |
| Typical Crude Purity | 50 - 70% | 85 - 95% | [1] |
| Overall Synthesis Time (for a dipeptide) | > 24 hours | < 1 hour | [1][5] |
| Reaction Temperature | Room Temperature | 60 - 80°C | [9][10] |
| Solvent Consumption | High | Significantly Reduced | [1] |
Experimental Protocols
Protocol 1: Microwave-Assisted Solution-Phase Synthesis of a Dipeptide using this compound
This protocol describes the synthesis of a model dipeptide, Boc-Ser-Ala-OMe, in solution phase.
Materials:
-
This compound
-
H-Ala-OMe·HCl (Alanine methyl ester hydrochloride)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
10 mL microwave synthesis vial
-
Magnetic stir bar
-
Microwave peptide synthesizer
Procedure:
-
Neutralization: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, dissolve H-Ala-OMe·HCl (1.2 mmol) in DMF (5 mL). Add DIPEA (1.2 mmol) to neutralize the hydrochloride salt and stir for 5 minutes at room temperature.
-
Addition of Reagents: To the neutralized solution, add this compound (1.0 mmol), followed by HOBt (1.2 mmol) and DIC (1.2 mmol).
-
Microwave Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the reaction mixture for 10-15 minutes at a constant temperature of 60°C with continuous magnetic stirring.[9]
-
Work-up and Purification: After the reaction is complete and the vial has cooled to room temperature, filter the reaction mixture to remove any precipitated diisopropylurea. The filtrate is then concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure dipeptide.
Protocol 2: Microwave-Assisted Solid-Phase Synthesis of a Tripeptide using this compound
This protocol outlines the synthesis of a model tripeptide, Tyr-Gly-Ser-OH, on a solid support using Boc chemistry.
Materials:
-
H-Ser(tBu)-Wang resin (pre-loaded serine resin)
-
Boc-Gly-OH
-
Boc-Tyr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Microwave peptide synthesizer with a solid-phase reaction vessel
Procedure:
-
Resin Swelling: Place the H-Ser(tBu)-Wang resin in the reaction vessel and swell in DMF for 30 minutes.
-
First Coupling (Boc-Gly-OH):
-
Drain the DMF.
-
In a separate vial, pre-activate Boc-Gly-OH (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Irradiate in the microwave reactor for 5-10 minutes at a power of 20-40W, maintaining a temperature of around 60°C.[9]
-
Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Boc-Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Irradiate in the microwave reactor for 3 minutes at a power of 20W.
-
Drain the deprotection solution and wash the resin with DCM (3x), 10% DIPEA in DMF (2x), and DMF (3x).
-
-
Second Coupling (Boc-Tyr(tBu)-OH):
-
Repeat the coupling step as described in step 2, using Boc-Tyr(tBu)-OH.
-
-
Final Deprotection and Cleavage:
-
Perform a final Boc-deprotection as described in step 3.
-
Wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.
-
Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the crude peptide by reverse-phase HPLC.
-
Visualizations
Workflow for Microwave-Assisted Dipeptide Synthesis
Caption: Workflow for the microwave-assisted solution-phase synthesis of a dipeptide.
Signaling Pathway of Peptide Bond Formation
Caption: Simplified mechanism of peptide bond formation during coupling.
References
- 1. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 7. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Microwave-assisted solid-phase peptide synthesis at 60 degrees C: alternative conditions with low enantiomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Biomedical Polymers Using Boc-Ser-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(L-serine) and its derivatives are emerging as highly promising biomaterials for a range of biomedical applications, including drug delivery, tissue engineering, and medical devices. Their inherent biocompatibility and biodegradability, stemming from their amino acid-based structure, make them attractive alternatives to traditional synthetic polymers. The synthesis of these polymers often involves the use of protected amino acid precursors to ensure controlled polymerization and prevent unwanted side reactions. One such crucial precursor is N-tert-butyloxycarbonyl-L-serine methyl ester (Boc-Ser-OMe).
This document provides detailed application notes and experimental protocols for the synthesis of poly(L-serine)-based biomedical polymers, with a focus on methodologies involving this compound and its derivatives. It includes quantitative data on polymer synthesis and characterization, as well as their application in drug delivery systems.
Data Presentation
Table 1: Synthesis of Poly(L-serine) and its Derivatives
| Polymerization Method | Monomer | Initiator/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Mn (Da) | PDI (Mw/Mn) | DP | Ref. |
| Chemoenzymatic | L-Serine methyl ester (Ser-OMe) | Papain | Phosphate Buffer (pH 8.5) | 40 | 4 | 29 | - | - | 14 | [1] |
| Chemoenzymatic | L-Serine ethyl ester (Ser-OEt) | Papain | Phosphate Buffer (pH 8.5) | 40 | 4 | 56.9 | - | - | 5-22 | [1] |
| ROP of NCA | O-pentenyl-L-serine NCA | PEG-NH2 | DMF | RT | 48 | >99 (conversion) | - | - | - | [2] |
| ROP of NCA | O-tert-butyl-DL-serine | - | - | - | - | - | 3300 | 1.12 | 36 | [3] |
| ROP of NCA | O-tert-butyl-DL-serine | - | - | - | - | - | 8600 | 1.18 | 97 | [3] |
Mn: Number-average molecular weight; PDI: Polydispersity index; DP: Degree of polymerization; ROP: Ring-Opening Polymerization; NCA: N-carboxyanhydride; PEG: Poly(ethylene glycol); DMF: Dimethylformamide; RT: Room Temperature.
Table 2: Drug Loading and Encapsulation Efficiency in Polymeric Nanoparticles
| Polymer System | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Ref. |
| Polyester Nanoparticles | Curcumin (CF) | 36.11 ± 1.48 | 28.30 ± 1.81 | [4] |
| Polyester Nanoparticles | Quercetin (QR) | - | - | [4] |
| Polyester Nanoparticles | Ascorbic Acid (AD) | 66.66 ± 4.87 | 99.95 ± 0.04 | [4] |
| Silk Fibroin Nanoparticles | Naringenin | 0.00 - 7.89 | - | [5] |
| PLGA-Casein Nanoparticles | Paclitaxel (Ptx) & Epigallocatechin gallate (EGCG) | - | 76.8 ± 9.1 (EGCG) | [6] |
Note: Data for poly(L-serine) specific drug loading is limited in publicly available literature. The data presented here is from various biocompatible polymer systems to provide a general understanding.
Experimental Protocols
Protocol 1: Synthesis of Boc-L-serine methyl ester (this compound)
This protocol describes the synthesis of the protected amino acid monomer, this compound, a key starting material.
Materials:
-
L-serine methyl ester hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Suspend L-serine methyl ester hydrochloride (0.29 mol) in dichloromethane (200 mL).
-
Cool the mixture to 0°C in an ice bath.
-
Add triethylamine (79 mL, 0.57 mol) and di-tert-butyl dicarbonate (68 g, 0.31 mol) to the suspension.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Remove the cooling bath and continue stirring at room temperature overnight.
-
Dilute the reaction mixture with methyl tert-butyl ether (300 mL).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
Protocol 2: Chemoenzymatic Polymerization of L-Serine Methyl Ester (Ser-OMe)
This protocol outlines an environmentally friendly method for the synthesis of poly(L-serine) using an enzyme catalyst.[1]
Materials:
-
L-serine methyl ester hydrochloride (Ser-OMe·HCl)
-
Papain (from papaya latex)
-
Phosphate buffer (1 M, pH 8.5)
-
Sodium hydroxide (NaOH) solution (5 M)
-
Deionized water
Procedure:
-
Dissolve Ser-OMe·HCl (e.g., 2 mmol, 0.311 g) in phosphate buffer (2 mL, 1 M, pH 8.5).
-
Adjust the pH of the monomer solution to 8.5 using 5 M NaOH.
-
Add papain (e.g., 100 mg) to the monomer solution to initiate the polymerization.
-
Stir the reaction mixture at 40°C for 4 hours.
-
Collect the resulting precipitate by centrifugation.
-
Wash the precipitate with deionized water three times.
-
Lyophilize the washed precipitate to obtain poly(L-serine) as a white powder.
Protocol 3: Ring-Opening Polymerization (ROP) of a Serine-Derived N-Carboxyanhydride (NCA)
This protocol describes the synthesis of poly(serine) derivatives via the ROP of an NCA monomer, which allows for good control over the polymer's molecular weight.
Part A: Synthesis of O-pentenyl-L-serine-NCA [2]
-
Mix O-pentenyl-L-serine (4.8 mmol) and triphosgene (3.7 mmol) in anhydrous tetrahydrofuran (THF, 15 mL).
-
Stir the reaction at room temperature for 16 hours.
-
Remove the solvent under vacuum to yield a residue.
-
Purify the residue by silica gel chromatography to obtain the NCA monomer.
Part B: Polymerization [2]
-
In a glovebox, dissolve the O-pentenyl-L-serine-NCA (450 µmol) and an initiator such as PEG-NH₂ (4.5 µmol) in anhydrous dimethylformamide (DMF, 2.0 mL).
-
Carry out the polymerization at room temperature for 48 hours.
-
Monitor the conversion of the NCA monomer using FTIR spectroscopy.
-
The resulting polymer solution can be used for further modifications or purified by precipitation.
Mandatory Visualizations
Caption: Workflow for Chemoenzymatic Poly(L-serine) Synthesis.
Caption: Workflow for Poly(serine) Synthesis via ROP of NCA.
Caption: Logical Flow of a Poly(serine)-Based Drug Delivery System.
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced biomedical polymers. The methodologies outlined in this document, including chemoenzymatic polymerization and ring-opening polymerization of NCAs, offer robust pathways to produce poly(L-serine) and its derivatives with tunable properties. While further research is needed to fully quantify the drug loading and release kinetics for a wide range of therapeutics using these specific polymers, the existing data on similar biocompatible systems, combined with the detailed synthetic protocols provided herein, offer a strong foundation for researchers and drug development professionals to explore the potential of poly(serine)-based materials in innovative biomedical applications. The continued development of these polymers holds significant promise for advancing the fields of controlled drug delivery and regenerative medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Water-Soluble Poly(L-serine)s with Elongated and Charged Side-Chains: Synthesis, Conformations and Cell-Penetrating Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bio-inspired poly-DL-serine materials resist the foreign-body response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Side Reactions with Boc-Ser-OMe in Peptide Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the common side reactions encountered when using N-α-Boc-L-serine methyl ester (Boc-Ser-OMe) in peptide synthesis, particularly in solution-phase methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most prevalent side reactions when using this compound with its hydroxyl group unprotected?
A1: The primary side reactions stem from the nucleophilic nature of the serine hydroxyl group and the susceptibility of the α-carbon to epimerization. The most common issues are:
-
O-Acylation: The hydroxyl group of serine can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of depsipeptides (ester linkage) or branched peptides.[1][2][3]
-
Racemization: Loss of stereochemical integrity at the α-carbon of the serine residue can occur, particularly with certain coupling reagents or prolonged activation times, leading to the incorporation of the D-isomer.[4][5][6]
-
β-Elimination: Under basic conditions, the elements of water can be eliminated from the serine residue to form a dehydroalanine (Dha) intermediate.[7][8] This highly reactive intermediate can then undergo subsequent reactions, such as addition of nucleophiles.
-
N→O Acyl Shift: Under strongly acidic conditions, an intramolecular migration of the peptide backbone from the amide nitrogen to the serine hydroxyl oxygen can occur, forming an O-acyl isopeptide.[9][10] This reaction is typically reversible under neutral or basic conditions.[10]
Q2: Is it necessary to protect the hydroxyl group of serine when using this compound?
A2: While not always mandatory, protecting the hydroxyl group is highly recommended to prevent side reactions, especially O-acylation.[2][3] The use of a protecting group like benzyl (Bzl) for Boc-based solution-phase synthesis is common to ensure the fidelity of the final peptide.[11] However, if the synthesis strategy requires an unprotected hydroxyl group, careful selection of coupling reagents and reaction conditions is crucial.
Q3: Which coupling reagents are most likely to cause side reactions with this compound?
A3: Highly reactive coupling reagents can increase the incidence of side reactions. For instance, carbodiimides like DCC and EDC can promote O-acylation and racemization.[12] The addition of additives like 1-hydroxybenzotriazole (HOBt) can help suppress racemization.[5][13] Uronium/aminium-based reagents like HBTU and HATU can also lead to side reactions if not used under optimal conditions.[14][15]
Q4: How can I detect the presence of these side products in my reaction mixture?
A4: A combination of analytical techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): Side products will often have different retention times compared to the desired peptide.
-
Mass Spectrometry (MS): This technique can identify the mass of the desired product and any byproducts. For example, an O-acylated product will have a mass corresponding to the desired peptide plus the mass of the acylating amino acid residue minus water.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information to confirm the nature of the side products.
Troubleshooting Guides
Issue 1: Presence of an Unexpected Product with a Higher Molecular Weight
Possible Cause: O-acylation of the serine hydroxyl group.
Troubleshooting Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. biosynth.com [biosynth.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination/Michael addition under commonly used moderately high-temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acyl N to O shift in poly-DL-serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
Technical Support Center: Preventing Racemization of Boc-Ser-OMe in Peptide Coupling
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of Boc-Ser-OMe during peptide coupling reactions. Below you will find a series of frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting data to ensure the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a pure enantiomer of an amino acid (typically the L-form in natural peptides) is converted into a mixture of both L- and D-enantiomers.[1] During peptide coupling, this can occur at the alpha-carbon of the activated amino acid, leading to the incorporation of the incorrect D-isomer into the peptide chain. This can have significant consequences for the peptide's final structure, biological activity, and therapeutic efficacy.[1]
Q2: Why is this compound particularly susceptible to racemization?
A2: Serine, along with other amino acids like histidine and cysteine, is known to be prone to racemization during peptide synthesis.[2] The hydroxyl group in the side chain of serine can influence the electronic environment of the alpha-carbon, making the alpha-proton more susceptible to abstraction under basic conditions, which is a key step in one of the racemization pathways.[3]
Q3: What are the primary mechanisms of racemization during the coupling of this compound?
A3: There are two main pathways for racemization during peptide bond formation:
-
Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of this compound can cyclize to form a planar oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be readily removed by a base. Subsequent attack by the amine component on the achiral oxazolone ring can produce both the desired L-peptide and the undesired D-diastereomer.[1]
-
Direct Enolization (α-Proton Abstraction): A strong base can directly remove the proton from the alpha-carbon of the activated this compound, forming a planar enolate intermediate. This achiral enolate can then be protonated from either side, leading to racemization. This pathway is more significant under strongly basic conditions.[1]
Troubleshooting Guide: High Levels of D-Isomer Detected
If you have detected a significant level of the D-isomer in your peptide product after coupling this compound, follow this step-by-step guide to identify and resolve the issue.
dot
Caption: A logical workflow for troubleshooting high racemization levels.
Step 1: Evaluate Your Coupling Reagent and Additives
-
Issue: The choice of coupling reagent is a primary factor in the extent of racemization. Carbodiimides like DCC and DIC, when used alone, are known to cause significant racemization.[4]
-
Solution:
-
If using a carbodiimide, it is essential to include a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt) or, more effectively, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[1][4] These additives form active esters that are less prone to racemization.
-
Consider switching to a modern coupling reagent from the aminium/uronium or phosphonium salt families, such as HATU, HBTU, or PyBOP. These reagents are generally more efficient and lead to lower levels of racemization, especially when used correctly.[4][5] The combination of DIC/Oxyma has been shown to be particularly effective at minimizing racemization for sensitive amino acids.[1]
-
Step 2: Assess Your Choice and Concentration of Base
-
Issue: The presence of a base, especially a strong or sterically unhindered one, can promote racemization by facilitating the abstraction of the alpha-proton.[6]
-
Solution:
-
Opt for a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally better choices than N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[5]
-
Use the minimum amount of base necessary for the reaction to proceed efficiently.
-
Step 3: Review the Reaction Temperature and Time
-
Issue: Higher reaction temperatures and prolonged activation or coupling times increase the likelihood of racemization.[7]
-
Solution:
Step 4: Consider the Solvent
-
Issue: The polarity of the solvent can influence the rate of racemization, with more polar solvents sometimes favoring this side reaction.[8]
-
Solution: While solvent choice is often dictated by the solubility of the reactants, consider using less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) if possible. N,N-dimethylformamide (DMF) is a common polar solvent that may increase the rate of epimerization.[8]
Quantitative Data: Racemization of Serine Derivatives
The following table summarizes the percentage of D-isomer formation when coupling Fmoc-L-Ser(tBu)-OH with L-Leu-OtBu using various coupling reagents. While the N-terminal protecting group is Fmoc, the trends in racemization for the different coupling reagents are highly relevant and applicable to Boc-protected serine derivatives.
| Coupling Reagent Combination | % Racemization (D-Isomer) |
| DIC/Oxyma | 0.0 |
| DIC/HOBt | 0.0 |
| TBTU/NMM | 0.1 |
| HBTU/NMM | 0.1 |
| PyBOP/NMM | 0.1 |
| HATU/NMM | 0.9 |
Data adapted from a study on Fmoc-protected amino acids, demonstrating the relative impact of coupling reagents on racemization.[1][2]
Experimental Protocols for Low-Racemization Coupling
Here are two detailed protocols for coupling this compound designed to minimize racemization.
dot
Caption: The two primary mechanisms for racemization during peptide coupling.
Protocol 1: Minimal Racemization Coupling using DIC/Oxyma
This protocol is highly recommended for sensitive amino acids like serine.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 equivalent) and Oxyma (1.1 equivalents) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Activation: Add Diisopropylcarbodiimide (DIC) (1.1 equivalents) to the solution and stir for 5 minutes at 0°C for pre-activation.
-
Coupling: Add the amine component (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up: Upon completion, filter the diisopropylurea byproduct and concentrate the filtrate. Perform a standard aqueous work-up to isolate the crude peptide product.
Protocol 2: Low-Racemization Coupling using HATU/DIPEA
This protocol utilizes a highly efficient uronium salt coupling reagent.
-
Preparation: Dissolve this compound (1.0 equivalent) in anhydrous DMF (to approx. 0.1 M) in a reaction vessel. Add the amine component (1.0-1.2 equivalents).
-
Reagent Solution: In a separate vial, dissolve HATU (1.1 equivalents) in anhydrous DMF.
-
Addition and Cooling: Add the HATU solution to the reaction mixture and cool to 0°C in an ice bath.
-
Base Addition: Add DIPEA (2.0 equivalents) dropwise while maintaining the temperature at 0°C.
-
Reaction: Stir the reaction at 0°C for 15 minutes, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with water and perform a standard aqueous work-up to extract the product.
By carefully selecting reagents, controlling reaction conditions, and following these optimized protocols, researchers can significantly minimize the racemization of this compound and ensure the synthesis of high-purity peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Low Yield Troubleshooting in Boc-Ser-OMe Reactions
This technical support center is designed for researchers, scientists, and drug development professionals encountering low yields and other issues during the synthesis of N-Boc-L-serine methyl ester (Boc-Ser-OMe). Below you will find frequently asked questions and troubleshooting guides to help you optimize your reaction and achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound in a solution phase are:
-
Alkylation of N-Boc-L-serine: This involves the reaction of N-Boc-L-serine with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.[1]
-
Esterification with diazomethane or its derivatives: N-Boc-L-serine can be reacted with diazomethane or trimethylsilyldiazomethane (TMS-diazomethane) to form the methyl ester.[1] This method is often high-yielding but requires caution due to the toxic and potentially explosive nature of diazomethane.[2][3]
Q2: What is a typical expected yield for the this compound synthesis?
A2: With an optimized protocol, a yield of around 86% can be expected when using the methyl iodide method.[1] Protocols using TMS-diazomethane have reported quantitative yields (100%).
Q3: Can the hydroxyl group of serine interfere with the reaction?
A3: While the primary reaction is the esterification of the carboxylic acid, the hydroxyl group can potentially undergo side reactions. For instance, with diazomethane, alcoholic hydroxyl groups can be methylated in the presence of a catalyst like BF3 etherate.[4] When using Boc anhydride (Boc₂O) for the initial protection of serine, if DMAP is used as a catalyst and the reaction is left for an extended period, the alcoholic hydroxyl group can also be protected with a Boc group.[]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] The disappearance of the starting material (N-Boc-L-serine) spot and the appearance of the product (this compound) spot will indicate the reaction's progression towards completion.
Q5: What are the key considerations for purifying crude this compound?
A5: For many applications, a simple workup involving extraction and washing is sufficient to obtain a product of adequate purity.[1] If higher purity is required, flash column chromatography can be employed.[6][7]
Troubleshooting Guide: Low Yield in this compound Synthesis
This guide addresses specific issues you might encounter during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Conversion of N-Boc-L-Serine to this compound
Q: My reaction seems to have stalled, and TLC analysis shows a significant amount of unreacted N-Boc-L-serine. What could be the cause?
A: This is a common issue that can be attributed to several factors:
-
Insufficient Base (Methyl Iodide Method): The base is crucial for deprotonating the carboxylic acid, making it nucleophilic enough to react with methyl iodide. Ensure you are using at least a stoichiometric amount of a suitable base like potassium carbonate.[1]
-
Poor Quality Reagents: The quality of your N-Boc-L-serine, methyl iodide, or diazomethane solution is critical. Ensure your reagents are pure and, in the case of diazomethane, freshly prepared.
-
Inadequate Reaction Time or Temperature: Some reactions may require longer times to go to completion. Monitor the reaction by TLC until the starting material is consumed.[1] For the methyl iodide method, allowing the reaction to warm to room temperature after the initial phase at 0°C can help drive it to completion.[1]
-
Moisture in the Reaction: Water can hydrolyze the ester product back to the carboxylic acid and can also affect the reactivity of the reagents. Ensure you are using anhydrous solvents and conditions, especially when working with diazomethane.
Issue 2: Presence of Unexpected Byproducts
Q: I have obtained a low yield of my desired product, and I see multiple spots on my TLC plate. What are the likely side reactions?
A: The formation of byproducts can significantly lower your yield. Here are some possibilities:
-
O-methylation of the Serine Hydroxyl Group: While less common without a specific catalyst, methylation of the hydroxyl group can occur, especially when using a highly reactive methylating agent like diazomethane in the presence of catalysts.[4]
-
Formation of Dicyclohexylurea (if using DCC for activation): If you are using a carbodiimide-based method for esterification, the dicyclohexylurea (DCU) byproduct can sometimes be difficult to remove completely and may co-elute with your product. Filtration is the primary method for its removal.[8]
-
Reaction with Boc Anhydride Byproducts: If your starting N-Boc-L-serine is not pure, byproducts from its synthesis could interfere with the esterification reaction.
Issue 3: Product Loss During Workup and Purification
Q: I had a good conversion according to TLC, but my final isolated yield is low. Where could I be losing my product?
A: Product loss during the workup and purification steps is a frequent cause of low yields.
-
Inefficient Extraction: this compound is an oil, and its partitioning between the organic and aqueous layers during extraction needs to be efficient. Ensure you are using an appropriate organic solvent (like ethyl acetate) and performing multiple extractions to maximize recovery.[1]
-
Emulsion Formation: Emulsions can form during the washing steps, trapping your product. Using brine washes can help to break emulsions.[1]
-
Loss on Silica Gel: While flash chromatography can be effective for purification, some product may be lost on the column. Careful selection of the eluent system and proper column packing can minimize this.[6]
Experimental Protocols
Protocol 1: Esterification with Methyl Iodide
This protocol is adapted from Organic Syntheses.[1]
-
Dissolve N-Boc-L-serine (0.16 mol) in dimethylformamide (150 mL) and cool the solution in an ice-water bath.
-
Add solid potassium carbonate (0.176 mol) to the solution.
-
After stirring for 10 minutes, add methyl iodide (0.32 mol) to the suspension.
-
Continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional hour, monitoring by TLC.
-
Filter the reaction mixture and partition the filtrate between ethyl acetate (300 mL) and water (300 mL).
-
Wash the organic phase with brine (2 x 300 mL), dry over magnesium sulfate, filter, and concentrate to yield Boc-L-serine methyl ester.
Protocol 2: Esterification with TMS-Diazomethane
This protocol is adapted from a TCI Practical Example.
-
Dissolve Boc-D-Ser(Bzl)-OH (2.02 mmol) in a mixture of diethyl ether and methanol (7:2, 18 mL) and cool to 0°C.
-
Add TMS-diazomethane (0.6 mol/L in hexane, 2.4 mmol) dropwise over 5 minutes.
-
Stir the mixture at 0°C for 2 hours.
-
Add an additional portion of TMS-diazomethane (0.24 mmol) and stir for another 3 hours.
-
Allow the reaction mixture to warm to room temperature and concentrate in vacuo to obtain the product.
Data Presentation
| Method | Reagents | Solvent | Temperature | Reaction Time | Reported Yield | Reference |
| Alkylation | N-Boc-L-serine, Methyl Iodide, Potassium Carbonate | DMF | 0°C to RT | 1.5 hours | 86% | [1] |
| Esterification | Boc-D-Ser(Bzl)-OH, TMS-Diazomethane | Diethyl Ether / Methanol | 0°C to RT | 5 hours | 100% |
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Purification Strategies for Boc-Ser-OMe Derivatives
Welcome to the technical support center for the purification of Boc-Ser-OMe and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable synthetic building blocks.
Frequently Asked Questions (FAQs)
Q1: My this compound product is an oil after synthesis and work-up. How can I solidify it?
A1: It is common for Boc-protected amino acid esters, including this compound, to be isolated as oils or viscous liquids. This can be due to the presence of residual solvents or minor impurities that inhibit crystallization.
-
Troubleshooting Steps:
-
High Vacuum Drying: Ensure all volatile solvents are thoroughly removed by drying the product under high vacuum for an extended period.
-
Trituration: Attempt to solidify the oil by trituration with a non-polar solvent in which the product is insoluble but the impurities are soluble. Common solvents for this purpose include hexanes, diethyl ether, or a mixture of both. Stirring the oil vigorously with the solvent can induce precipitation or crystallization.
-
Seed Crystals: If available, adding a small seed crystal of pure this compound to the oil can initiate crystallization.
-
Solvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent (e.g., hexanes, petroleum ether) until the solution becomes cloudy. Allowing the mixture to stand, sometimes at reduced temperature, can promote crystallization.
-
Q2: What are the most common impurities I should expect in my crude this compound product?
A2: Impurities in crude this compound can originate from starting materials, side reactions during the synthesis, or decomposition.
-
Common Impurities:
-
Unreacted Starting Materials: Residual L-serine methyl ester hydrochloride and di-tert-butyl dicarbonate (Boc anhydride).
-
Byproducts of Boc Protection: Di-tert-butyl carbonate and tert-butanol.
-
Over-alkylation Products: In some cases, the hydroxyl group of serine can be acylated by Boc anhydride, leading to a di-Boc derivative, although this is less common under standard conditions.
-
Racemization: The chirality of the serine starting material can be compromised during synthesis, leading to the presence of the D-enantiomer.[1]
-
Side reactions in peptide synthesis: When this compound derivatives are used in peptide synthesis, side reactions like β-elimination from the serine residue can occur, especially under basic conditions.[2] O-sulfonation of serine can also be a side reaction during the removal of certain protecting groups from arginine residues in Fmoc-solid phase synthesis.[]
-
Q3: I am seeing a loss of the Boc protecting group during my purification. What could be the cause?
A3: The Boc group is sensitive to acidic conditions. Inadvertent exposure to acid during purification can lead to its cleavage.
-
Troubleshooting Steps:
-
Neutralize Glassware: Ensure all glassware is free of acidic residues.
-
Solvent Purity: Use high-purity, neutral solvents for chromatography and extractions. Some grades of chloroform, for example, can contain acidic impurities.
-
Silica Gel Acidity: Standard silica gel is slightly acidic. For very sensitive compounds, the silica gel can be neutralized by pre-washing with a solvent mixture containing a small amount of a volatile base like triethylamine, followed by re-equilibration with the mobile phase.
-
Avoid Strong Acids in Work-up: During aqueous work-up, use mild acidic or basic washes and ensure complete removal of any acidic reagents.
-
Troubleshooting Guides
Problem 1: Low Yield After Column Chromatography
Symptom: The isolated yield of this compound after silica gel column chromatography is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Product is too polar and is retained on the column. | Increase the polarity of the mobile phase. A gradient elution from a less polar to a more polar solvent system can be effective. Common solvent systems include ethyl acetate/hexanes or dichloromethane/methanol. |
| Product is co-eluting with a UV-inactive impurity. | Monitor fractions by thin-layer chromatography (TLC) and stain with a universal stain (e.g., potassium permanganate or ceric ammonium molybdate) to visualize non-UV active compounds. |
| Product decomposition on silica gel. | If the compound is suspected to be unstable on silica, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel. Alternatively, minimize the time the compound spends on the column by using flash chromatography with a higher flow rate. |
| Incomplete elution from the column. | After running the primary mobile phase, flush the column with a highly polar solvent (e.g., 100% methanol or a mixture of methanol and dichloromethane) to ensure all the product has been eluted. |
Problem 2: Product Purity Does Not Improve After Purification
Symptom: HPLC analysis shows that the purity of the this compound derivative has not significantly increased after purification.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate purification technique. | If column chromatography is ineffective, consider recrystallization if the product is a solid. For persistent impurities, preparative HPLC may be necessary. |
| Co-eluting impurity with similar polarity. | Optimize the mobile phase for column chromatography. A shallower solvent gradient or an isocratic elution with a finely tuned solvent ratio might improve separation. Consider using a different solvent system altogether. |
| Product is thermally labile and decomposes during solvent evaporation. | Use a rotary evaporator at a lower temperature and avoid prolonged heating. For very sensitive compounds, consider freeze-drying if applicable. |
| Enantiomeric impurity. | Standard purification techniques like column chromatography will not separate enantiomers. Chiral HPLC is required to assess and separate D- and L-isomers.[1] |
Data Presentation
Table 1: Comparison of Purification Strategies for Boc-L-Serine Methyl Ester
| Purification Method | Typical Purity Before | Typical Purity After | Typical Yield/Recovery | Reference |
| Fast Column Chromatography (Silica Gel) | Crude | >98% | ~94% | [4] |
| Column Chromatography (Silica Gel) | Crude | Not Specified | ~86% | |
| Recrystallization | Not Specified | >99% (for similar Fmoc-amino acids) | ~74-98% (for similar Fmoc-amino acids) | [5] |
Note: Data for recrystallization is based on similar protected amino acids and may vary for this compound derivatives.
Experimental Protocols
Protocol 1: Purification of Boc-L-Serine Methyl Ester by Fast Column Chromatography
This protocol is based on a reported synthesis and purification of Boc-L-serine methyl ester.[4]
1. Materials:
- Crude Boc-L-serine methyl ester
- Silica gel (for flash chromatography)
- Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes
- Thin-layer chromatography (TLC) plates (silica gel coated)
- TLC visualization method (e.g., UV lamp, potassium permanganate stain)
2. Procedure:
- Sample Preparation: Dissolve the crude Boc-L-serine methyl ester in a minimal amount of dichloromethane.
- Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent mixture (e.g., 10% ethyl acetate in hexanes).
- Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
- Elution:
- Begin elution with a non-polar solvent system (e.g., 10-20% ethyl acetate in hexanes) to elute non-polar impurities.
- Gradually increase the polarity of the mobile phase. A common gradient for this type of compound is a step or linear gradient from ethyl acetate/hexanes to a mixture containing dichloromethane and a small percentage of methanol. A typical gradient might be:
- 20% EtOAc/Hexanes
- 40% EtOAc/Hexanes
- 60% EtOAc/Hexanes
- 80% EtOAc/Hexanes
- 100% EtOAc
- 5% MeOH/DCM
- Fraction Collection and Analysis: Collect fractions and monitor the elution of the product by TLC. The product, being polar, will elute with a more polar solvent mixture.
- Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Boc-L-serine methyl ester as a colorless oil. The reported yield after this procedure is approximately 94%.[4]
Protocol 2: Purity Analysis of this compound Derivatives by HPLC
This is a general protocol for the purity analysis of Boc-protected amino acid esters. The specific conditions may need to be optimized for different derivatives.
1. Materials:
- Purified this compound derivative
- HPLC-grade solvents: Acetonitrile (ACN), Water, Trifluoroacetic acid (TFA)
- HPLC system with a UV detector
- C18 reversed-phase HPLC column
2. Procedure:
- Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary for analysis.
- Mobile Phase Preparation:
- Mobile Phase A: 0.1% TFA in Water
- Mobile Phase B: 0.1% TFA in Acetonitrile
- HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Flow Rate: 1.0 mL/min
- Detection: UV at 214 nm and 254 nm
- Injection Volume: 10 µL
- Gradient Program:
- 0-5 min: 10% B
- 5-25 min: 10% to 90% B (linear gradient)
- 25-30 min: 90% B
- 30-31 min: 90% to 10% B (linear gradient)
- 31-35 min: 10% B (re-equilibration)
- Data Analysis: Integrate the peaks in the chromatogram. The purity of the sample is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.
Visualizations
Caption: General workflow for the purification and analysis of this compound derivatives.
Caption: Decision-making workflow for handling an oily this compound product.
References
Optimizing coupling efficiency of sterically hindered amino acids with Boc-Ser-OMe
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs for optimizing the coupling efficiency of sterically hindered amino acids with Boc-Ser-OMe in solution-phase synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling reaction, offering targeted solutions to improve yield and purity.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inadequate Activation: The coupling reagent is not potent enough for the sterically hindered amino acid.[1] | Switch to a more powerful coupling reagent. Uronium/aminium salts like HATU, HCTU, or COMU are generally more effective for hindered couplings than carbodiimides (EDC, DCC) alone.[1][2] For extremely challenging couplings, consider reagents that generate amino acid fluorides.[3] |
| Steric Hindrance: The bulkiness of the amino acid is preventing the reaction from proceeding efficiently.[4] | - Increase Reaction Time: Extend the coupling time from a standard 2-4 hours up to 24 hours.[1]- Elevate Temperature: Carefully increase the reaction temperature (e.g., to 40-50°C) to improve the reaction rate. Monitor closely for side reactions.[1]- Increase Reagent Equivalents: Use a higher excess of the activated amino acid and coupling reagent.[1] | |
| Presence of a Major Side-Product | O-acylation of Serine: The activated amino acid has acylated the hydroxyl group on the serine side chain instead of the N-terminal amine.[5][6] | - Use Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to form more selective active esters and suppress O-acylation.[2]- Choose Reagent Wisely: Uronium/aminium reagents (HATU, HBTU) are often more selective than carbodiimides used alone.[2] |
| N-acylurea Formation: When using carbodiimides (EDC, DCC), the activated acid rearranges to form a stable N-acylurea, which is unreactive.[3] | - Add HOBt or HOAt: Adding a nucleophilic additive like HOBt traps the activated intermediate as an active ester, preventing rearrangement.[7]- Maintain Low Temperatures: Performing the coupling at 0°C can minimize this side reaction.[3] | |
| Product Racemization or Epimerization | Over-activation: The activated amino acid is susceptible to losing its stereochemical integrity, especially with highly potent coupling reagents or extended activation times.[2][4] | - Use Racemization Suppressants: Additives like HOBt and particularly 7-Azabenzotriazole (HOAt) are effective at minimizing racemization.[4][7]- Avoid Excess Base: Use a weaker base or the minimum necessary amount, as strong bases can promote racemization.[3]- Choose Appropriate Reagent: HATU is known to be superior to HBTU in preventing racemization for sensitive amino acids.[2][8] |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for coupling a bulky amino acid like Boc-Val-OH or Boc-Aib-OH to this compound?
A1: For sterically hindered amino acids, standard carbodiimide reagents like EDC or DCC may provide low yields.[4] More potent uronium/aminium or phosphonium salt-based reagents are highly recommended. HATU is often considered the gold standard for difficult couplings due to its high reactivity and low racemization rates.[2][8] COMU is another excellent choice, showing efficiency comparable to HATU with the added benefits of better solubility and a non-explosive leaving group.[9] For a balance of cost and performance, HBTU is also a reliable option.[2]
Q2: I'm observing a side product with a mass corresponding to my desired peptide + the activated amino acid. What is it and how can I prevent it?
A2: This is likely due to O-acylation, a common side reaction where the activated carboxyl group of the incoming amino acid acylates the hydroxyl side chain of serine.[5][6] To prevent this, you should incorporate an additive such as HOBt or HOAt into your coupling reaction. These additives form active esters that are more selective for the N-terminal amine over the hydroxyl group.[2] Using a uronium/aminium reagent like HATU or HBTU in conjunction with an additive is an effective strategy.
Q3: Can I improve my yield by increasing the reaction temperature?
A3: Yes, carefully increasing the reaction temperature to 40-50°C can significantly enhance the rate of a sluggish coupling reaction involving hindered amino acids.[1] However, this must be done cautiously as elevated temperatures can also increase the risk of side reactions, most notably racemization.[3] It is advisable to first try other strategies, such as switching to a more potent coupling reagent or extending the reaction time at room temperature, before resorting to heat.
Q4: What is the optimal solvent for this type of solution-phase coupling?
A4: Dichloromethane (DCM) and Dimethylformamide (DMF) are the most common solvents for solution-phase peptide coupling.[10] For sequences that may have solubility issues, N-Methyl-2-pyrrolidone (NMP) can be a superior choice due to its excellent solvating properties.[1] Ensure the solvent is anhydrous, as water can hydrolyze the activated ester intermediate and reduce your yield.
Q5: How can I monitor the progress of the coupling reaction?
A5: The most common method for monitoring reaction progress is Thin-Layer Chromatography (TLC). You can track the disappearance of the starting materials (the N-protected amino acid and this compound). Once the reaction is complete, further analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is essential to confirm the identity and purity of the product.[11]
Data Presentation
The following table summarizes typical performance data for common coupling reagents in solution-phase synthesis of dipeptides, which can serve as a reference for optimizing your specific reaction.
| Coupling Reagent System | Model Sterically Hindered Coupling | Typical Yield | Racemization Risk | Key Considerations & References |
| HATU / DIPEA | Boc-Trp-OH + H-Phe-OMe | >90% | Very Low | High reactivity, ideal for hindered amino acids. Higher cost.[2][8] |
| HBTU / DIPEA | Boc-Trp-OH + H-Phe-OMe | >90% | Low | Good balance of reactivity and cost. Reliable for standard couplings.[2] |
| EDC / HOBt | Boc-Trp-OH + H-Phe-OMe | 70-90% | Low to Moderate | Cost-effective. Water-soluble byproducts are easily removed. Lower reactivity.[2] |
| CIP / HOAt | Cbz-Aib-OH + H-Aib-OMe | ~80% | Low | Reported to be highly effective for coupling sterically hindered α,α-dialkylated amino acids.[4] |
Experimental Protocols
General Protocol for Solution-Phase Coupling of a Boc-Protected Sterically Hindered Amino Acid to this compound using HATU
This protocol provides a starting point for optimization. Equivalents and reaction times may need to be adjusted based on the specific hindered amino acid being used.
Materials:
-
Boc-protected hindered amino acid (e.g., Boc-Val-OH)
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Activation: In a separate flask, dissolve the Boc-protected hindered amino acid (1.1 eq) and HATU (1.1 eq) in anhydrous DCM.
-
Add DIPEA (2.5 eq) to the activation mixture. Stir at room temperature for 5-10 minutes. The solution may change color.
-
Coupling: Add the activated amino acid solution from step 3 to the solution of this compound from step 1.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material (this compound) is consumed (typically 2-6 hours, but may be longer for very hindered couplings).
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel to obtain the pure product.
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR, HPLC, and Mass Spectrometry.
Visualizations
Caption: Workflow for coupling a hindered amino acid with this compound.
Caption: Decision tree for troubleshooting low coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Stability and storage conditions for Boc-Ser-OMe
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Boc-Ser-OMe (N-(tert-Butoxycarbonyl)-L-serine methyl ester), along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it under refrigerated and dry conditions. Specific temperature recommendations from various suppliers vary, but a consistent range is between 0°C and 8°C.[1] For extended storage, some sources suggest temperatures as low as -15°C.[2] It is crucial to keep the compound in a tightly sealed container to protect it from moisture.
Q2: What is the general stability profile of this compound?
A2: The Boc (tert-butyloxycarbonyl) protecting group is known to be labile under acidic conditions.[][4] Consequently, this compound is sensitive to acids and will degrade, releasing isobutylene and carbon dioxide upon removal of the Boc group.[] Conversely, it exhibits good stability under neutral and basic conditions, which makes it suitable for various applications in peptide synthesis.[]
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in a range of organic solvents, including methanol, dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[5][6] It has slight solubility in water.[6]
Q4: What are the potential degradation pathways for this compound?
A4: The primary degradation pathway is the acid-catalyzed removal of the Boc group. Additionally, the ester group can be susceptible to hydrolysis under strongly basic conditions. During peptide synthesis, side reactions involving the hydroxyl group of serine can occur if it is not appropriately protected.[2]
Stability and Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 0°C to 8°C | Minimizes degradation over time. |
| -15°C to -20°C (Long-term) | Enhances long-term stability.[2] | |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Protects against oxidation and moisture. |
| Container | Tightly sealed, opaque vial | Prevents exposure to moisture and light. |
| pH (in solution) | Neutral to slightly basic | The Boc group is stable under these conditions.[] |
| Incompatible Conditions | Strong acids, strong bases | Acidic conditions remove the Boc group; strong bases can hydrolyze the methyl ester.[] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield in peptide coupling reaction | Degradation of this compound: The compound may have been exposed to acidic conditions or stored improperly. | Verify the purity of this compound using HPLC before use. Ensure all reagents and solvents used in the coupling reaction are anhydrous and free of acidic impurities. |
| Incomplete coupling: Steric hindrance or aggregation may be preventing the reaction from going to completion. | Use a more potent coupling reagent like HATU. Consider changing the solvent to one that disrupts aggregation, such as N-methylpyrrole (NMP) or by adding DMSO.[7][8] | |
| Presence of unexpected byproducts in mass spectrometry | Premature deprotection: Trace amounts of acid in the reaction mixture may be cleaving the Boc group. | Scrupulously use anhydrous and neutral solvents and reagents. Consider adding a non-nucleophilic base to neutralize any trace acids. |
| Side-chain modification: The hydroxyl group of serine may have undergone an undesired reaction, such as acylation.[2] | If the experimental design allows, consider using a serine derivative with a protected hydroxyl group (e.g., Boc-Ser(tBu)-OMe). | |
| Inconsistent analytical results (e.g., NMR, HPLC) | Contamination with water: this compound is moisture-sensitive, which can affect its stability and analytical profile. | Handle the compound under an inert atmosphere and use anhydrous solvents for analysis. |
| Racemization: Although less common for Boc-protected amino acids, harsh reaction conditions could lead to some epimerization. | Use milder coupling reagents and avoid prolonged reaction times at elevated temperatures. The enantiomeric purity can be checked by chiral HPLC.[9] |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a method to assess the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
- This compound
- HPLC-grade solvents (e.g., acetonitrile, water)
- Buffers of varying pH (e.g., phosphate buffer for neutral, acetate buffer for slightly acidic, borate buffer for slightly basic)
- Trifluoroacetic acid (TFA)
- HPLC system with a UV detector
- C18 reversed-phase HPLC column
- Incubator or water bath
2. Sample Preparation:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
- For each condition to be tested (e.g., different temperatures, pH values), aliquot the stock solution into separate vials.
- For pH stability testing, dilute the stock solution with the respective buffers.
3. Incubation:
- Store the prepared samples under the desired conditions (e.g., 4°C, 25°C, 40°C).
- At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample for analysis.
4. HPLC Analysis:
- Set up the HPLC system with a C18 column.
- A typical mobile phase could be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
- Inject the samples and monitor the elution profile at an appropriate wavelength (e.g., 210-220 nm).
- The retention time of the intact this compound should be determined using a freshly prepared standard.
5. Data Analysis:
- Quantify the peak area of the intact this compound at each time point.
- Calculate the percentage of remaining this compound relative to the initial time point (t=0).
- Plot the percentage of intact this compound against time for each condition to determine the degradation rate.
Visual Diagrams
Caption: Troubleshooting workflow for this compound experiments.
Caption: Workflow for this compound stability assessment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-L-serine methyl ester | 2766-43-0 [chemicalbook.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
Identifying and characterizing byproducts in Boc-Ser-OMe synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts encountered during the synthesis of N-(tert-Butoxycarbonyl)-L-serine methyl ester (Boc-Ser-OMe).
Frequently Asked Questions (FAQs)
Q1: What are the most common potential byproducts in this compound synthesis?
A1: During the synthesis of this compound, several byproducts can form, depending on the synthetic route (esterification of Boc-L-serine or Boc protection of L-serine methyl ester). The most common potential byproducts include:
-
Racemized product (Boc-D-Ser-OMe): Serine is susceptible to racemization under both acidic and basic conditions, leading to the formation of the D-enantiomer.
-
Dehydroalanine derivative (Boc-dehydroalanine-OMe): Elimination of the hydroxyl group from the serine side chain can result in the formation of an unsaturated dehydroalanine byproduct.
-
O-acylated byproduct: The hydroxyl group of serine can be acylated by another molecule of activated Boc-L-serine, leading to a depsipeptide.
-
Dipeptide (Boc-L-Ser-L-Ser-OMe): Incomplete esterification of Boc-L-serine can lead to the coupling of two serine residues.
-
Di-Boc species (Boc-L-Ser(Boc)-OMe): Under certain conditions, the hydroxyl group of serine can also be protected by a Boc group.
Q2: How can I detect these byproducts in my reaction mixture?
A2: A combination of analytical techniques is recommended for the detection of these byproducts:
-
Thin Layer Chromatography (TLC): Useful for initial assessment of the reaction progress and detection of major impurities with different polarities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information to identify and quantify the main product and byproducts.
-
Mass Spectrometry (MS): Helps in identifying byproducts by their mass-to-charge ratio.
-
High-Performance Liquid Chromatography (HPLC):
Q3: What general strategies can I employ to minimize byproduct formation?
A3: To minimize byproduct formation, consider the following strategies:
-
Control of Reaction Temperature: Perform reactions at low temperatures (e.g., 0 °C) to reduce the rate of side reactions, particularly racemization.
-
Choice of Reagents: Use mild bases and coupling agents. For esterification of Boc-L-serine, methods avoiding strong acids or bases are preferable.
-
Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may promote side reactions.
-
Purification: Utilize appropriate purification techniques, such as flash column chromatography, to separate the desired product from byproducts.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound synthesis and provides steps for identification and resolution.
Problem 1: Presence of an additional stereoisomer in the final product.
Possible Cause: Racemization of the chiral center of serine.
Identification and Characterization:
| Analytical Technique | Observation | Interpretation |
| Chiral HPLC | Two closely eluting peaks corresponding to the L- and D-enantiomers. | Confirms the presence of Boc-D-Ser-OMe. |
| Polarimetry | Reduced specific rotation compared to the literature value for pure Boc-L-Ser-OMe ([α]D ≈ -18° in methanol).[5] | Indicates the presence of the D-enantiomer. |
Troubleshooting Workflow:
Caption: Workflow to minimize racemization.
Detailed Steps:
-
Review Reaction Conditions: High temperatures and strong bases are known to promote racemization.
-
Modify Protocol:
-
Use Milder Base: If using a strong base for deprotonation, consider switching to a milder, non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Lower Reaction Temperature: Perform the reaction at 0 °C or below.
-
Reduce Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed.
-
Problem 2: Observation of a byproduct with a mass corresponding to the loss of water.
Possible Cause: Formation of Boc-dehydroalanine-OMe.
Identification and Characterization:
| Analytical Technique | Observation | Interpretation |
| Mass Spectrometry | A peak with a mass of M-18 (where M is the mass of this compound). | Suggests the elimination of a water molecule. |
| ¹H NMR | Appearance of vinylic proton signals around 5.5-6.5 ppm. | Confirms the presence of the double bond in the dehydroalanine derivative. |
| ¹³C NMR | Appearance of signals for sp² hybridized carbons in the olefinic region (around 105-140 ppm). | Confirms the presence of the C=C double bond. |
Troubleshooting Workflow:
Caption: Workflow to avoid dehydroalanine formation.
Detailed Steps:
-
Avoid Harsh Dehydrating Conditions: Certain esterification methods, especially those at elevated temperatures or using strong dehydrating agents, can favor the elimination reaction.
-
Choose Appropriate Esterification Method: Methods like using methyl iodide with a mild base at low temperatures are less likely to cause elimination.
-
Purify by Column Chromatography: The polarity of Boc-dehydroalanine-OMe is different from this compound, allowing for separation by silica gel chromatography.
Problem 3: Presence of a higher molecular weight byproduct.
Possible Causes: O-acylation or dipeptide formation.
Identification and Characterization:
| Analytical Technique | Observation | Interpretation |
| Mass Spectrometry | A peak with a mass corresponding to two Boc-Ser units minus water (for the dipeptide) or the addition of a Boc-Ser unit to this compound (for the O-acylated product). | Indicates the formation of a dimer or related species. |
| ¹H NMR | More complex signals in the amino acid region, potentially with overlapping signals. | Suggests the presence of multiple serine residues. |
| ¹³C NMR | Additional carbonyl signals. | Confirms the presence of extra ester or amide bonds. |
Troubleshooting Workflow:
References
- 1. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A practical one-pot synthesis of dehydroalanine esters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Peptide Synthesis: Boc-Ser-OMe vs. Fmoc-Ser(tBu)-OH for Serine Incorporation
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protected amino acid building blocks is a critical determinant of synthesis efficiency, peptide purity, and overall yield. This guide provides a comprehensive comparison of two distinct strategies for incorporating serine residues: the use of N-α-tert-butyloxycarbonyl-L-serine methyl ester (Boc-Ser-OMe) within a Boc-based SPPS framework, and the widely adopted 9-fluorenylmethoxycarbonyl-L-serine(tert-butyl)-OH (Fmoc-Ser(tBu)-OH) in Fmoc-based SPPS.
This comparison delves into the fundamental differences in their protective group strategies, potential side reactions, and the resulting impact on peptide quality. While direct comparative studies on this compound in stepwise SPPS are scarce due to its more common application in solution-phase synthesis, this guide draws upon established principles of Boc and Fmoc chemistries to provide a thorough analysis for informed decision-making in peptide synthesis design.
Executive Summary: A Tale of Two Chemistries
The core difference between utilizing this compound and Fmoc-Ser(tBu)-OH lies in the protection strategy for the serine side-chain hydroxyl group and the overarching SPPS methodology.
-
This compound in a Boc-SPPS workflow represents a "minimal protection" approach for the serine side chain, leaving the hydroxyl group vulnerable to side reactions. The Boc group on the α-amine is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the final cleavage from the resin requires a very strong acid such as hydrofluoric acid (HF). The C-terminal methyl ester of this compound is suitable for solution-phase fragment condensation but is not directly applicable to standard stepwise SPPS where the C-terminus is anchored to the resin. For the purpose of this comparison, we will consider the implications of using a Boc-protected serine with an unprotected hydroxyl group (Boc-Ser-OH) in a typical Boc-SPPS protocol.
-
Fmoc-Ser(tBu)-OH is a cornerstone of the more modern and widely used orthogonal Fmoc/tBu SPPS strategy. The Fmoc group is base-labile (removed by piperidine), while the tert-butyl (tBu) ether protecting the serine side chain is acid-labile, removed during the final TFA-mediated cleavage from the resin. This orthogonality provides a milder and more selective approach to peptide synthesis.
Performance Comparison: A Data-Driven Overview
The choice between these two strategies has significant implications for coupling efficiency, final peptide purity, and the propensity for side reactions.
| Performance Metric | Boc-Ser-OH (in Boc-SPPS) | Fmoc-Ser(tBu)-OH (in Fmoc-SPPS) | Key Considerations |
| Coupling Efficiency | Generally high with standard coupling reagents. | Excellent with modern coupling reagents (e.g., HBTU, HATU, COMU). | The unprotected hydroxyl group in Boc-Ser-OH can potentially interfere with coupling, though this is not typically a major issue with sufficient equivalents of reagents. |
| Expected Crude Purity | Lower, due to potential for O-acylation and N,O-acyl shift byproducts. | High, typically ≥99.0% for the protected amino acid itself, leading to purer crude peptides. | Purity of the starting amino acid derivative is crucial for the overall success of the synthesis. |
| Overall Yield | Can be compromised by side reactions and the harsh cleavage conditions of Boc-SPPS. | Generally higher due to milder reaction conditions and fewer side reactions. | Difficult or aggregation-prone sequences can impact yield in both strategies. |
| Side Reaction Risk | High risk of O-acylation (branched peptides) and N,O-acyl shift (depsipetide formation) during TFA cleavage. | Low to moderate risk of racemization, particularly with certain bases like DIPEA. Potential for side products from the t-butyl cation during cleavage. | The choice of coupling reagents and bases can mitigate racemization risk in Fmoc-SPPS. |
Delving into the Chemistry: Side Reactions and Mitigation
The distinct chemical environments of Boc and Fmoc SPPS give rise to different challenges when incorporating serine.
The Challenges of Unprotected Serine in Boc-SPPS
The primary drawback of using Boc-Ser-OH is the presence of an unprotected hydroxyl group on the serine side chain. This can lead to two significant side reactions:
-
O-acylation : The hydroxyl group can be acylated by the activated carboxyl group of the incoming amino acid, resulting in the formation of branched peptides. This is more prevalent with highly reactive coupling agents. The use of additives like 2,4-dinitrophenol or pentachlorophenol can help prevent this side reaction.
-
N,O-acyl Shift : During the final, harsh acid cleavage (e.g., with HF or TFMSA), an intramolecular migration of the peptide backbone from the amide nitrogen to the serine hydroxyl oxygen can occur. This forms a more acid-stable ester linkage, creating a depsipeptide impurity that can be difficult to separate.
Potential Pitfalls with Fmoc-Ser(tBu)-OH
While the Fmoc/tBu strategy is generally robust, it is not without its own set of potential issues:
-
Racemization : The stereochemical integrity of the amino acid is paramount. It has been reported that the use of certain bases, such as N,N-Diisopropylethylamine (DIPEA), can induce racemization during the coupling of Fmoc-Ser(tBu)-OH. The use of alternative bases like collidine has been recommended to minimize this risk.
-
t-Butyl Cation Side Products : During the final TFA cleavage, the t-butyl protecting group is removed, generating reactive t-butyl cations. These can re-attach to nucleophilic residues in the peptide chain, such as tryptophan or methionine, creating undesired adducts. The use of scavengers in the cleavage cocktail is essential to mitigate this.
Experimental Protocols: A Step-by-Step Look
The following are generalized protocols for a single coupling cycle in both Boc and Fmoc SPPS for the incorporation of serine.
Protocol 1: Boc-SPPS with Boc-Ser-OH
This protocol outlines a typical cycle for coupling Boc-Ser-OH, assuming the peptide chain is being assembled on a suitable resin (e.g., PAM resin).
-
Deprotection : The N-terminal Boc group of the resin-bound peptide is removed by treatment with 25-50% TFA in dichloromethane (DCM) for approximately 30 minutes.
-
Washing : The resin is thoroughly washed with DCM, followed by isopropanol, and then DCM again to remove residual TFA and byproducts.
-
Neutralization : The resin-bound amine salt is neutralized with a solution of 5-10% DIPEA in DCM or N,N-dimethylformamide (DMF).
-
Washing : The resin is washed with DCM to remove excess base.
-
Coupling : Boc-Ser-OH is pre-activated with a coupling reagent (e.g., DIC/HOBt or HBTU) and added to the resin. The coupling reaction is typically agitated for 1-4 hours.
-
Washing : The resin is washed with DMF and DCM to remove excess reagents and byproducts.
-
Monitoring : The completion of the coupling reaction is monitored using a qualitative test such as the ninhydrin (Kaiser) test.
Protocol 2: Fmoc-SPPS with Fmoc-Ser(tBu)-OH
This protocol details a standard cycle for the incorporation of Fmoc-Ser(tBu)-OH on a resin such as Rink Amide or Wang resin.
-
Resin Swelling : The resin is swelled in DMF for 30-60 minutes.
-
Fmoc Deprotection : The N-terminal Fmoc group is removed by treating the resin with a 20% solution of piperidine in DMF for 5-20 minutes.
-
Washing : The resin is extensively washed with DMF to remove piperidine and dibenzofulvene-piperidine adduct.
-
Coupling : A solution of Fmoc-Ser(tBu)-OH, a coupling reagent (e.g., HATU, HCTU), and a base (e.g., DIPEA or collidine) in DMF is added to the resin. The coupling reaction is typically complete within 30-60 minutes.
-
Washing : The resin is washed with DMF to remove unreacted reagents.
-
Monitoring : The Kaiser test is performed to confirm the completion of the coupling.
Visualizing the Workflow
The following diagrams illustrate the key steps in each SPPS strategy for the incorporation of a serine residue.
Conclusion: Making the Right Choice for Your Synthesis
The selection between a Boc-based strategy with unprotected serine and an Fmoc-based strategy with side-chain protection is a critical decision that hinges on the specific requirements of the peptide being synthesized.
Fmoc-Ser(tBu)-OH stands out as the superior choice for routine, high-fidelity peptide synthesis. The orthogonal protection scheme offers milder reaction conditions, leading to higher purity, better yields, and a reduced risk of debilitating side reactions. Its compatibility with a wide range of modern coupling reagents and automated synthesizers further solidifies its position as the workhorse for serine incorporation in SPPS.
The use of Boc-Ser-OH (and by extension, the principles applicable to this compound in a stepwise context) may be considered in specific, niche applications where the Boc/Bzl strategy is mandated. However, researchers must be prepared to contend with a higher risk of side reactions, particularly O-acylation and N,O-acyl shifts, which can significantly complicate purification and compromise the integrity of the final peptide product. Careful optimization of coupling and cleavage conditions is paramount to achieving acceptable results with this approach.
Ultimately, for researchers, scientists, and drug development professionals aiming for efficient, reliable, and high-purity synthesis of serine-containing peptides, the well-established and robust Fmoc-Ser(tBu)-OH is the recommended building block.
A Comparative Analysis of Boc and Fmoc Protection Strategies for Serine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). For the hydroxyl-containing amino acid serine, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) for Nα-protection dictates the entire synthetic approach, influencing coupling efficiency, side reaction profiles, and ultimate peptide purity. This guide provides an objective comparison of these two preeminent strategies, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific synthetic challenges.
Core Chemical Principles: A Tale of Two Labile Groups
The fundamental distinction between the Boc and Fmoc strategies lies in their orthogonal deprotection chemistries. The Boc group is acid-labile, typically removed by trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by a secondary amine, most commonly piperidine.[1][2] This dictates the choice of semi-permanent side-chain protecting groups. In Boc-SPPS, a benzyl ether (Bzl) is commonly used for the serine hydroxyl group, which requires strong acid (e.g., HF) for cleavage.[3][4] In contrast, Fmoc-SPPS typically employs a tert-butyl (tBu) ether for serine side-chain protection, which is cleaved concurrently with the final peptide from the resin using TFA.[5][6]
Performance Metrics: A Head-to-Head Comparison
While direct, side-by-side quantitative comparisons for serine under identical conditions are not abundant in the literature, a qualitative and data-supported assessment reveals the strengths and weaknesses of each strategy. The Fmoc/tBu approach has become more prevalent in modern peptide synthesis due to its milder overall conditions.[7] However, the Boc/Bzl strategy can offer advantages in specific contexts, such as the synthesis of hydrophobic peptides where aggregation is a concern.[8] One study conducting multiple peptide syntheses found that the Boc/Bzl strategy resulted in a higher average yield and purity compared to the Fmoc/tBu strategy under the tested "average" conditions.[9]
| Parameter | Boc Strategy (Boc-Ser(Bzl)-OH) | Fmoc Strategy (Fmoc-Ser(tBu)-OH) | Key Considerations |
| Nα-Deprotection | Strong Acid (e.g., 25-50% TFA in DCM)[10] | Mild Base (e.g., 20% piperidine in DMF)[2] | Fmoc strategy avoids repeated exposure to strong acid, which can be beneficial for sensitive sequences.[11] |
| Side-Chain Protection | Benzyl ether (Bzl) | tert-Butyl ether (tBu)[5] | Bzl group requires harsh cleavage conditions (HF), while the tBu group is cleaved with TFA.[3][5] |
| Coupling Reagents | Traditionally DCC/HOBt; modern reagents like HBTU, HATU are also used.[1][10] | Wide compatibility with modern coupling reagents (e.g., HBTU, HATU, COMU).[1][2] | Fmoc strategy is often paired with more efficient, modern coupling reagents.[1] |
| Common Side Reactions | O-acylation, N→O acyl shift.[7][12] | β-elimination (dehydration), racemization (can be base-dependent).[11][13] | Side-chain protection in Fmoc-Ser(tBu)-OH prevents O-acylation.[7] |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA)[8][14] | Strong Acid (e.g., TFA)[2] | The harsh conditions of HF cleavage in the Boc strategy can be a limitation for some peptides and require specialized equipment.[11] |
| Orthogonality | Not fully orthogonal (both Boc and Bzl are acid-labile, but with different acid strengths). | Fully orthogonal (Fmoc is base-labile, tBu is acid-labile).[15] | The orthogonality of the Fmoc/tBu strategy allows for more flexible synthetic designs, including on-resin modifications. |
Mitigating Side Reactions in Serine Incorporation
The hydroxyl side chain of serine is a focal point for several potential side reactions during SPPS. Understanding and mitigating these is critical for obtaining high-purity peptides.
| Side Reaction | Description | Boc Strategy Mitigation | Fmoc Strategy Mitigation |
| Racemization | Loss of stereochemical integrity at the α-carbon. Serine is prone to racemization, especially during the activation step.[16][17] | Use of coupling additives like 1-hydroxybenzotriazole (HOBt).[5] | Choice of base is critical; N,N-diisopropylethylamine (DIPEA) has been reported to induce racemization of Fmoc-Ser(tBu)-OH. Using a weaker base like collidine is recommended.[13] The use of a thiol-labile amino protecting group has also been shown to suppress racemization.[16][18] |
| β-Elimination (Dehydration) | Base-catalyzed elimination of the hydroxyl group to form dehydroalanine (Dha).[11] | Less common due to the acidic conditions of Nα-deprotection. | Can occur during the basic piperidine treatment for Fmoc removal. Using alternative bases like DBU, piperazine, or morpholine, or modified deprotection protocols (e.g., 50% cyclohexylamine/DCM) can suppress this side reaction.[19] |
| O-Acylation | Acylation of the serine hydroxyl group by the activated carboxyl group of the incoming amino acid.[4][20] | A significant risk if the side chain is unprotected.[7] Can be minimized by using additives like 2,4-dinitrophenol or pentachlorophenol during coupling.[20] | The tBu protecting group on the serine side chain effectively prevents O-acylation.[7] |
| N→O Acyl Shift | Acid-catalyzed intramolecular rearrangement where the peptide backbone migrates from the amide nitrogen to the hydroxyl oxygen of serine.[4] | Can occur during TFA deprotection steps or final HF cleavage.[12] | Can occur during the final TFA cleavage. The reaction is reversible and can be treated with aqueous sodium bicarbonate, though this may lead to some chain fragmentation.[4] |
Experimental Protocols
Boc-SPPS: Coupling of Boc-Ser(Bzl)-OH
This protocol outlines a manual coupling cycle for incorporating Boc-Ser(Bzl)-OH.
1. Resin Preparation:
-
Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30-60 minutes.
2. Boc Deprotection:
-
Treat the resin with 25-50% TFA in DCM for 1-2 minutes and drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM.[21]
3. Neutralization:
-
Neutralize the resin-bound amine salt with a 5-10% solution of DIPEA in DCM (2 x 2 minutes).
-
Wash the resin with DCM.[21]
4. Coupling (using DIC/HOBt):
-
In a separate vessel, dissolve Boc-Ser(Bzl)-OH (3-4 equivalents) and HOBt (3-4 equivalents) in N,N-dimethylformamide (DMF).
-
Add the amino acid/HOBt solution to the resin.
-
Add Diisopropylcarbodiimide (DIC) (3-4 equivalents) to the resin suspension.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test.
-
Wash the resin thoroughly with DMF and DCM.[21]
Fmoc-SPPS: Coupling of Fmoc-Ser(tBu)-OH
This protocol outlines a manual coupling cycle for incorporating Fmoc-Ser(tBu)-OH.
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.[2]
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain the solution and repeat the treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF.[2]
3. Coupling (using HBTU/DIPEA):
-
In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents) and HBTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes.
-
Monitor the reaction completion using the Kaiser test.
-
Wash the resin thoroughly with DMF.[2]
Visualizing the Synthetic Workflows
To further elucidate the distinct pathways of the Boc and Fmoc strategies, the following diagrams illustrate the key steps in each synthetic cycle.
Conclusion
The choice between Boc and Fmoc protection strategies for serine is a nuanced decision that depends on the specific peptide sequence, the desired scale of synthesis, and the available laboratory resources. The Fmoc/tBu strategy is generally favored for its mild deprotection conditions, high degree of orthogonality, and compatibility with a wide range of sensitive moieties, making it the workhorse of modern peptide synthesis.[11][] However, the classical Boc/Bzl strategy remains a robust and valuable tool, particularly for sequences prone to aggregation, and may offer advantages in terms of overall yield and purity in certain contexts.[8][9] A thorough understanding of the underlying chemistry and potential side reactions associated with each approach is paramount for the successful synthesis of serine-containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. chempep.com [chempep.com]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
- 16. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Epimerisation in Peptide Synthesis [mdpi.com]
- 18. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to HPLC and Mass Spectrometry for Purity Analysis of Boc-Ser-OMe
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials like N-Boc-L-serine methyl ester (Boc-Ser-OMe) is a critical checkpoint in the synthesis of peptides and pharmaceuticals. The presence of impurities can significantly impact the efficacy, safety, and reproducibility of the final product. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) stands as the gold standard for purity assessment, offering a powerful combination of separation and identification capabilities. This guide provides a comprehensive comparison of HPLC and MS with alternative analytical techniques for the purity determination of this compound, supported by detailed experimental protocols.
Comparison of Analytical Techniques for Purity Assessment
The selection of an analytical method for purity assessment is contingent on the specific impurities of interest, the required sensitivity, and the information needed (e.g., identity, quantity, and enantiomeric purity). A multi-faceted approach, often combining chromatographic and spectrometric techniques, is essential for a comprehensive purity profile.
| Feature | HPLC-UV | HPLC-MS | Chiral HPLC | NMR Spectroscopy |
| Principle | Separation based on polarity, with detection via UV absorbance. | Combines HPLC separation with mass-to-charge ratio analysis for identification. | Separation of enantiomers based on differential interaction with a chiral stationary phase. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. |
| Information Provided | Purity percentage, detection of UV-active impurities. | Molecular weight confirmation, identification of impurities, and purity assessment. | Enantiomeric purity (ratio of L- and D-isomers). | Structural elucidation, quantification of major components and impurities. |
| Advantages | Robust, reproducible, and widely available. | High sensitivity and specificity; provides structural information. | Essential for controlling stereochemistry; high sensitivity. | Non-destructive, provides detailed structural information, and can be quantitative. |
| Limitations | Does not identify non-chromophoric impurities; provides no structural information. | More complex instrumentation and data analysis. | Requires specialized and often expensive chiral columns. | Lower sensitivity compared to chromatographic methods for trace impurities. |
Experimental Protocols
RP-HPLC-UV Method for Chemical Purity of this compound
This protocol outlines a standard reversed-phase HPLC method for determining the chemical purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Dissolve this compound in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 210 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
The purity is calculated by determining the area percentage of the main this compound peak relative to the total area of all observed peaks.
-
Mass Spectrometry (MS) Analysis for Identity Confirmation
This protocol describes the use of Electrospray Ionization Mass Spectrometry (ESI-MS) for the confirmation of the molecular weight of this compound.
Instrumentation:
-
Mass spectrometer with an ESI source (e.g., quadrupole or time-of-flight analyzer)
Reagents:
-
Methanol or Acetonitrile, LC-MS grade
-
Formic Acid (optional)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in the infusion solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Data Analysis:
Chiral HPLC for Enantiomeric Purity
This method is crucial for determining the presence of the undesired D-enantiomer in the L-Boc-Ser-OMe sample.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak®)
Reagents:
-
Hexane, HPLC grade
-
Isopropanol (IPA), HPLC grade
-
Ethanol, HPLC grade
Procedure:
-
Mobile Phase Preparation:
-
A typical mobile phase would be a mixture of hexane and an alcohol like isopropanol or ethanol. The exact ratio will need to be optimized for the specific chiral column used.
-
-
Sample Preparation:
-
Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection: 210 nm
-
-
Data Analysis:
-
The enantiomeric purity is determined by the relative peak areas of the L- and D-enantiomers. For pharmaceutical applications, the enantiomeric excess should typically be >99%.
-
Data Presentation
Table 1: Comparison of Purity Assessment Methods for this compound
| Parameter | HPLC-UV | HPLC-MS | Chiral HPLC |
| Typical Purity Result | > 98% (area %) | Confirms MW of 219.23 g/mol | > 99% ee (L-isomer) |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | ~0.05% for the minor enantiomer |
| Limit of Quantification (LOQ) | ~0.05% | ~0.005% | ~0.1% for the minor enantiomer |
| Common Impurities Detected | Starting materials, by-products with chromophores. | A broader range of impurities, including non-chromophoric ones. | D-Boc-Ser-OMe |
Visualizations
Caption: Workflow for HPLC-MS analysis of this compound.
Caption: Logical flow for comprehensive purity analysis.
References
A Comparative Guide to Characterization Techniques for Peptides Synthesized with Boc-Ser-OMe
For researchers, scientists, and drug development professionals engaged in peptide synthesis, rigorous characterization is a critical step to ensure the identity, purity, and structural integrity of the final product. This guide provides an objective comparison of key analytical techniques for the characterization of peptides synthesized using N-(tert-butoxycarbonyl)-L-serine methyl ester (Boc-Ser-OMe). The comparison is supported by experimental data and detailed protocols to assist in method selection and implementation.
The primary analytical techniques for characterizing peptides synthesized with this compound and other Boc-protected amino acids include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each technique provides unique and complementary information regarding the peptide's molecular weight, primary structure, purity, and in some cases, stereochemical integrity.
Data Presentation: A Comparative Overview of Techniques
The following table summarizes the key performance attributes of Mass Spectrometry, NMR Spectroscopy, and HPLC for the characterization of peptides containing this compound.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | Molecular Weight, Amino Acid Sequence, Post-Translational Modifications | Primary Structure, Conformation, Dynamics, Impurity Identification | Purity, Quantification, Chiral Analysis |
| Typical Sample Amount | 1-10 pmol | 1-5 mg | 10-100 µg |
| Resolution | High mass accuracy (to ppm level) | Atomic level resolution | High separation efficiency |
| Sensitivity | High (femtomole to attomole range) | Moderate | High (nanogram to picogram range) |
| Key Advantages | High sensitivity, speed, and ability to analyze complex mixtures. | Provides detailed structural and dynamic information in solution. | Robust, reproducible, and excellent for quantitative analysis and purity assessment. |
| Limitations | Isomeric and isobaric compounds can be difficult to distinguish without tandem MS. Boc group can be labile under certain ionization conditions. | Lower sensitivity compared to MS, can be time-consuming, and requires higher sample concentrations. | Does not provide direct structural information beyond retention time. |
Mandatory Visualization: Experimental Workflow
The general workflow for the characterization of a peptide synthesized with this compound is a multi-step process that employs a combination of analytical techniques to ensure a comprehensive evaluation of the final product.
Caption: General workflow for the synthesis and characterization of a peptide.
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and instrumentation.
Mass Spectrometry: ESI-MS and MALDI-TOF MS
Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptide and for obtaining sequence information through fragmentation analysis.
a) Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable solvent, typically a mixture of water and acetonitrile (e.g., 50:50 v/v), to a final concentration of 1-10 pmol/µL.
-
Acidify the sample solution with 0.1% formic acid to facilitate protonation. Avoid using trifluoroacetic acid (TFA) if possible, as it can cause in-source fragmentation of the Boc group.
-
Infuse the sample directly into the mass spectrometer or inject it into a liquid chromatography system coupled to the mass spectrometer (LC-MS).
-
-
Instrumentation and Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 100-150 °C.
-
Cone Voltage: Optimize to minimize fragmentation of the Boc group (typically 20-40 V).
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) to confirm the molecular weight.
-
Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain sequence information. The fragmentation of Boc-protected peptides often shows a characteristic neutral loss of 56 Da (C₄H₈) or 100 Da (C₅H₈O₂).[1]
-
b) Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
-
Sample Preparation:
-
Prepare a saturated matrix solution. For peptides, α-cyano-4-hydroxycinnamic acid (CHCA) is a common choice. Dissolve the matrix in a 50:50 mixture of acetonitrile and 0.1% TFA in water.
-
Mix the peptide sample (1-10 pmol/µL) with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
-
Instrumentation and Parameters:
-
Laser: Nitrogen laser (337 nm).
-
Mode: Positive ion reflector mode for higher mass accuracy.
-
Acceleration Voltage: 20-25 kV.
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
MALDI is a softer ionization technique than ESI and may result in less in-source fragmentation of the Boc group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the peptide's primary structure, including the successful incorporation of this compound, and can be used to assess conformational properties.
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in 0.5-0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often preferred for peptides as it allows for the observation of exchangeable amide protons.[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
1D ¹H NMR: Acquire a standard proton NMR spectrum to identify characteristic signals. For this compound, expect a singlet around 1.4 ppm for the tert-butyl protons.
-
1D ¹³C NMR: Acquire a carbon spectrum to confirm the number of unique carbon atoms.
-
2D NMR (COSY, HSQC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, which is useful for assigning amino acid residues.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C spectra.
-
-
-
Data Analysis:
-
Assign all proton and carbon signals using a combination of 1D and 2D NMR data.
-
Confirm the presence of the Boc group and the serine methyl ester.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different residues.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the synthesized peptide and for separating enantiomers if chiral analysis is required.
a) Reversed-Phase HPLC (RP-HPLC) for Purity Analysis
-
Sample Preparation:
-
Dissolve the peptide in the mobile phase or a compatible solvent (e.g., a water/acetonitrile mixture) to a concentration of approximately 0.5-1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Parameters:
-
Column: C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). C18 columns are generally suitable for most peptides, while C4 or C8 columns may be preferred for more hydrophobic or larger peptides.[3][4]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B (e.g., 5% to 95% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Data Analysis:
-
Determine the purity of the peptide by integrating the area of the main peak and expressing it as a percentage of the total peak area.
-
b) Chiral HPLC for Enantiomeric Purity Analysis
-
Sample Preparation:
-
The this compound starting material or the final peptide can be analyzed. Dissolve the sample in the mobile phase to an appropriate concentration.
-
-
Instrumentation and Parameters:
-
Column: A chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak IA, IC) or macrocyclic glycopeptide-based columns (e.g., Chirobiotic T) are often effective for the separation of N-protected amino acid derivatives.[5][6]
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) for normal-phase chiral chromatography. The exact composition needs to be optimized for the specific column and analyte.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at a wavelength where the analyte absorbs (e.g., 220 nm).
-
-
Data Analysis:
-
Separate the D- and L-enantiomers and quantify the enantiomeric excess (e.e.) of the desired enantiomer. A resolution (Rs) value greater than 1.5 is generally considered baseline separation. For similar separations of N-protected amino acids, resolution values can range from 1.6 to over 7, depending on the column and conditions.[6]
-
Comparison with Alternatives
The primary alternative to the Boc protection strategy in solid-phase peptide synthesis (SPPS) is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The choice of protecting group strategy influences the characterization process.
-
Mass Spectrometry: Fmoc-protected peptides are generally more stable during ESI-MS analysis compared to Boc-protected peptides, which can undergo acid-catalyzed cleavage of the Boc group in the ion source.
-
NMR Spectroscopy: The aromatic protons of the Fmoc group can complicate the aromatic region of the ¹H NMR spectrum, potentially overlapping with signals from aromatic amino acid side chains. The Boc group's simple singlet signal is easier to identify.
-
HPLC: The hydrophobicity of the Fmoc group can lead to longer retention times and potentially broader peaks in RP-HPLC compared to the Boc group.
Conclusion
The comprehensive characterization of peptides synthesized with this compound requires a multi-technique approach. Mass spectrometry is essential for confirming the molecular weight and sequence. NMR spectroscopy provides detailed structural information and confirms the incorporation of the protected amino acid. HPLC is crucial for assessing purity and, with a chiral stationary phase, for determining enantiomeric integrity. By employing these techniques in a complementary fashion, researchers can ensure the quality and reliability of their synthesized peptides for downstream applications in research and drug development.
References
- 1. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nmr-bio.com [nmr-bio.com]
- 3. biotage.com [biotage.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Boc-Ser-OMe Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Boc-Ser-OMe (N-(tert-Butoxycarbonyl)-L-serine methyl ester), a critical building block in peptide synthesis, is paramount for ensuring the quality and efficacy of therapeutic peptides. The selection of an appropriate analytical method is a crucial decision in the drug development process, directly impacting the reliability of quantitative data. This guide provides a comprehensive comparison of three widely used analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
This document presents a comparative overview of method validation parameters for each technique, offers detailed experimental protocols, and visualizes the general workflow of analytical method validation. The quantitative performance data summarized herein is based on established analytical methodologies for Boc-protected amino acids and similar derivatives, providing a reliable framework for method selection and implementation.
Performance Comparison of Analytical Methods
The choice of an analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the key performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of this compound.
Table 1: Comparison of Method Validation Parameters for this compound Quantification
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (after derivatization) |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.997 |
| Range (µg/mL) | 1 - 500 | 0.01 - 100 | 0.1 - 200 |
| Accuracy (% Recovery) | 97.5 - 102.8% | 98.2 - 103.5% | 96.5 - 104.0% |
| Precision (%RSD) | < 2.5% | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.005 µg/mL | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.01 µg/mL | ~0.1 µg/mL |
| Specificity/Selectivity | Good | Excellent | Very Good |
| Throughput | High | High | Moderate |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for each of the compared techniques.
1. HPLC-UV Method
This method is suitable for the routine quantification of this compound in relatively clean sample matrices.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation:
-
Dissolve a known weight of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 500 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
2. LC-MS/MS Method
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry:
-
Ionization Mode: Positive ESI.
-
MRM Transition: Monitor a specific precursor-to-product ion transition for this compound (e.g., m/z 220.1 -> 164.1).
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Spike the stock solution into the sample matrix to create calibration standards ranging from 0.01 to 100 µg/mL.
-
Perform protein precipitation by adding three volumes of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples.
-
Inject the supernatant for analysis.
-
3. GC-MS Method
This method requires derivatization to increase the volatility of this compound but can provide excellent separation and quantification.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: Silylation of the hydroxyl group is required.
-
Evaporate a known amount of the sample to dryness under a stream of nitrogen.
-
Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection: Splitless injection.
-
Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of a characteristic fragment ion of the derivatized this compound.
-
Methodology and Workflow Visualization
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates the key stages in a typical analytical method validation workflow.
Caption: Workflow for analytical method validation.
A Comparative Cost-Benefit Analysis of Boc-Ser-OMe Versus Other Protected Serines for Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protected serine derivative is a critical decision that balances cost, efficiency, and the final purity of the target peptide. This guide provides an objective comparison of Boc-Ser-OMe with other commonly used protected serines, namely Fmoc-Ser(tBu)-OH, Cbz-Ser(Bzl)-OH, and TBDMS-Ser-OMe. The analysis is supported by available experimental data to inform the selection process for specific research and development needs.
Executive Summary
The choice of a protecting group strategy for serine in peptide synthesis is dictated by the overall synthetic approach, either Solid-Phase Peptide Synthesis (SPPS) or solution-phase synthesis, and the specific requirements of the target peptide. This compound is a cost-effective option primarily for Boc-SPPS. Fmoc-Ser(tBu)-OH is the current standard for Fmoc-SPPS, offering high efficiency and compatibility with a wide range of peptides. Cbz-Ser(Bzl)-OH is a more traditional choice, often employed in solution-phase synthesis, while TBDMS-Ser-OMe offers an alternative with a silicon-based protecting group, though it is less commonly used in routine peptide synthesis.
Data Presentation: Quantitative Comparison of Protected Serines
The following tables summarize the key comparative data for this compound and its alternatives. It is important to note that direct head-to-head quantitative comparisons under identical experimental conditions are not always available in the literature. Therefore, the data presented is a synthesis of available information and should be interpreted within the context of the cited experimental conditions.
Table 1: Cost Comparison of Protected Serine Derivatives
| Protected Serine Derivative | Supplier Example | Price (USD) per Gram |
| This compound | Sigma-Aldrich | ~$30 |
| Chem-Impex | ~$3.17 (for 5g)[1] | |
| Fmoc-Ser(tBu)-OH | APExBIO | ~$2.00 (for 25g)[2] |
| ChemPep | ~$1.45 (for 100g)[3] | |
| MyBioSource | ~$140 (for 1g)[4] | |
| Cbz-Ser(Bzl)-OH | AKSci | ~$12 (for 1g)[5] |
| ChemicalBook | ~$7.33 (for 5g)[6] | |
| TBDMS-Ser-OMe | Not readily available from major suppliers | Price not available |
Table 2: Performance Comparison of Protected Serine Derivatives in Peptide Synthesis
| Parameter | This compound | Fmoc-Ser(tBu)-OH | Cbz-Ser(Bzl)-OH | TBDMS-Ser-OMe |
| Primary Synthesis Strategy | Boc-SPPS | Fmoc-SPPS | Solution-phase, some SPPS | Specialized applications |
| Coupling Efficiency | Generally high | Generally high | High in solution-phase | Potentially hindered |
| Racemization Potential | Low with standard protocols | Low to moderate, base-dependent | Low with appropriate activation | Data not readily available |
| Side Reactions | β-elimination (low risk) | β-elimination, N-O acyl shift | Byproducts from hydrogenolysis | Potential for silyl migration |
| Deprotection Conditions | Strong acid (e.g., TFA) | Mild base (e.g., piperidine) | Hydrogenolysis, strong acid | Fluoride ions, acidic conditions |
| Orthogonality | Compatible with Bzl side-chain protection | Orthogonal with tBu side-chain protection | Orthogonal with Boc protection | Potentially orthogonal with some groups |
In-Depth Analysis of Protected Serine Derivatives
This compound (N-tert-Butoxycarbonyl-L-serine methyl ester)
Benefits:
-
Cost-Effective: Generally, Boc-protected amino acids are less expensive than their Fmoc counterparts, making this compound an economical choice for large-scale synthesis.[]
-
Good Solubility: The Boc group can enhance the solubility of the amino acid derivative in organic solvents used in peptide synthesis.[1]
-
Established Protocols: Boc-SPPS is a well-established methodology with extensive literature and optimized protocols.
Drawbacks:
-
Harsh Deprotection: The repetitive use of strong acid (TFA) for Boc group removal can lead to degradation of sensitive peptide sequences.[8]
-
Side Reactions: Although generally stable, the use of strong acid for final cleavage can generate reactive carbocations that may lead to side reactions with sensitive residues like tryptophan and methionine.[8]
Fmoc-Ser(tBu)-OH (N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine)
Benefits:
-
Mild Deprotection: The Fmoc group is removed under mild basic conditions (e.g., 20% piperidine in DMF), which is compatible with a wider range of sensitive functional groups and linkers.[9]
-
Orthogonality: The Fmoc/tBu strategy provides a fully orthogonal protection scheme, allowing for selective deprotection of the N-terminus and side chains.[]
-
High Purity Peptides: The milder conditions of Fmoc-SPPS often result in higher purity crude peptides compared to Boc-SPPS.[]
Drawbacks:
-
Higher Cost: Fmoc-protected amino acids are generally more expensive than Boc-protected ones.[]
-
Racemization Risk: The basic conditions used for Fmoc deprotection can increase the risk of racemization, particularly for serine when using certain bases like DIPEA for coupling. The use of a less hindered base like collidine is recommended to minimize this.[11][12]
-
β-Elimination: The hydroxyl group of serine can undergo β-elimination under basic conditions, leading to the formation of dehydroalanine.[13]
Cbz-Ser(Bzl)-OH (N-Carbobenzyloxy-O-benzyl-L-serine)
Benefits:
-
Robust Protection: Both the Cbz and benzyl groups are stable under a wide range of reaction conditions, making this derivative suitable for complex, multi-step solution-phase syntheses.[14]
-
Orthogonality with Boc: The Cbz and benzyl groups are removable by hydrogenolysis, which is orthogonal to the acid-labile Boc group, allowing for flexible synthetic strategies.[15]
Drawbacks:
-
Harsh Deprotection: Removal of the benzyl group typically requires hydrogenolysis (catalytic hydrogenation) or strong acids, which may not be compatible with all functional groups.[16][17]
-
Limited Applicability in SPPS: While used in some SPPS strategies, it is more commonly employed in solution-phase synthesis due to the conditions required for deprotection.[14]
TBDMS-Ser-OMe (O-tert-Butyldimethylsilyl-L-serine methyl ester)
Benefits:
-
Mild Deprotection: The TBDMS group can be removed under mild, neutral conditions using fluoride ion sources (e.g., TBAF), offering an alternative orthogonal deprotection strategy.[18]
Drawbacks:
-
Limited Commercial Availability and High Cost: TBDMS-protected serine derivatives are not as widely available as their Boc, Fmoc, and Cbz counterparts, and pricing information is not readily accessible, suggesting a higher cost.
-
Stability Concerns: The TBDMS group is sensitive to acidic conditions, which can limit its compatibility with certain peptide synthesis strategies, for instance, it may not be stable to the conditions used for Boc deprotection (e.g., 25% TFA in DCM).[19]
-
Potential for Silyl Migration: Under certain conditions, silyl groups can migrate between hydroxyl groups, which could be a concern in sequences with multiple hydroxyl-containing amino acids.
Experimental Protocols
General Protocol for Coupling a Protected Serine in SPPS
This protocol provides a general outline for a manual coupling step in Fmoc-SPPS.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF (v/v) for 5 minutes, drain, and then repeat the treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling:
-
Dissolve the protected serine derivative (e.g., Fmoc-Ser(tBu)-OH) (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., N,N-diisopropylethylamine - DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
General Protocol for Peptide Cleavage and Deprotection (Fmoc/tBu Strategy)
-
Resin Washing and Drying: Wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% ethanedithiol (EDT).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Peptide Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
Analytical Method for Peptide Purity Assessment by HPLC
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% TFA.
-
HPLC System: Use a reverse-phase HPLC (RP-HPLC) system equipped with a C18 column.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Run a linear gradient of increasing Solvent B concentration (e.g., 5% to 95% B over 30 minutes) at a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile using a UV detector at 214 nm or 220 nm (for the peptide backbone) and 280 nm (for aromatic residues).[20][21]
-
Data Analysis: Integrate the peak areas of the chromatogram. The purity of the peptide is calculated as the percentage of the area of the main peak relative to the total area of all peaks.[22]
Analytical Method for Determination of Racemization
-
Peptide Hydrolysis: Hydrolyze the purified peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization: Derivatize the resulting amino acid mixture with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
-
HPLC Analysis:
-
Analyze the derivatized amino acids by RP-HPLC using a C18 column.
-
Use a gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium phosphate).
-
Monitor the elution at a suitable wavelength (e.g., 340 nm for Marfey's derivatives).
-
-
Quantification: The diastereomeric derivatives of the L- and D-amino acids will have different retention times, allowing for their separation and quantification. The percentage of racemization is calculated from the peak areas of the D- and L-isomers.[23]
Signaling Pathways and Experimental Workflows
Conclusion
The selection of a protected serine derivative is a critical step in peptide synthesis that impacts cost, efficiency, and the quality of the final product.
-
This compound is a cost-effective choice for routine Boc-SPPS, particularly for large-scale synthesis where cost is a primary driver.
-
Fmoc-Ser(tBu)-OH represents the current standard for Fmoc-SPPS, offering a balance of high performance and compatibility with a wide range of peptide sequences, despite a higher reagent cost compared to Boc-amino acids.
-
Cbz-Ser(Bzl)-OH remains a valuable tool for solution-phase synthesis and for strategies requiring its specific orthogonality.
-
TBDMS-Ser-OMe is a more specialized reagent that may find application in specific contexts where its unique deprotection conditions are advantageous, but its limited availability and higher cost are significant considerations.
Ultimately, the optimal choice will depend on the specific synthetic strategy, the nature of the target peptide, and budgetary constraints. Careful consideration of the factors outlined in this guide will aid researchers in making an informed decision to achieve their synthetic goals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. apexbt.com [apexbt.com]
- 3. chempep.com [chempep.com]
- 4. mybiosource.com [mybiosource.com]
- 5. 20806-43-3 Cbz-Ser(bzl)-OH AKSci J54187 [aksci.com]
- 6. Z-SER(BZL)-OH price,buy Z-SER(BZL)-OH - chemicalbook [chemicalbook.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 11. Bachem Fmoc-Ser(tBu)-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 12. chempep.com [chempep.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cbz-Protected Amino Groups [organic-chemistry.org]
- 16. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. resolvemass.ca [resolvemass.ca]
- 21. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 22. Peptide Purity Analysis Service - Creative Proteomics [creative-proteomics.com]
- 23. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Peptides Synthesized with Boc vs. Fmoc Serine
For researchers, scientists, and drug development professionals, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision that can influence not only the yield and purity of the final peptide but also its biological activity. This guide provides an objective comparison of these two seminal synthesis strategies, with a particular focus on the incorporation of serine residues. While direct, quantitative comparisons of the biological activity of a single peptide synthesized by both methods are not abundant in scientific literature, this guide will provide supporting data on purity and discuss the implications of common side reactions on the potential bioactivity of the final product.
Key Differences in Boc and Fmoc Chemistries
The fundamental distinction between Boc and Fmoc SPPS lies in the protecting group for the α-amino group of the amino acids and the conditions required for its removal.
-
Boc-SPPS: This method utilizes the acid-labile Boc group. Deprotection is achieved by treatment with a strong acid, typically trifluoroacetic acid (TFA). The side-chain protecting groups are generally benzyl-based and are removed in the final cleavage step with a very strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1][2]
-
Fmoc-SPPS: This strategy employs the base-labile Fmoc group, which is removed with a mild base, most commonly piperidine.[] The side-chain protecting groups are typically tert-butyl-based and are cleaved simultaneously with the peptide from the resin using TFA.[] This "orthogonal" protection scheme, where the Nα and side-chain protecting groups are removed under different conditions, is a key advantage of the Fmoc strategy.[5]
For serine residues, the side-chain hydroxyl group is typically protected as a benzyl ether (Bzl) in Boc-SPPS and as a tert-butyl ether (tBu) in Fmoc-SPPS to prevent side reactions such as O-acylation during coupling.[6]
Impact of Synthesis Strategy on Peptide Purity and Side Reactions
The choice of synthesis chemistry can lead to different impurity profiles, which in turn can affect the biological activity of the peptide.[7][8]
| Side Reaction | Boc-SPPS | Fmoc-SPPS | Potential Impact on Biological Activity |
| Racemization | Can occur, but the acidic deprotection conditions protonate the N-terminus, which can reduce the risk.[1] | The basic conditions used for Fmoc deprotection can increase the risk of racemization, especially for sensitive amino acids like histidine and cysteine.[][9][10] | The presence of D-isomers in a peptide intended to be composed of L-isomers can drastically reduce or alter its biological activity by changing its three-dimensional structure and its ability to bind to its target.[9][10] |
| Dehydroalanine (Dha) Formation | Less common. | β-elimination from serine residues can occur under the basic conditions of Fmoc deprotection, leading to the formation of dehydroalanine.[11][12] | Dha is a reactive Michael acceptor and can form cross-links with other amino acid residues, leading to peptide dimerization or aggregation, which can alter or inhibit biological function.[13][14] |
| O-Acylation of Serine | Can be a significant side reaction if the serine hydroxyl group is not protected.[6] | Less common due to the standard use of side-chain protection for serine (Ser(tBu)). | Acylation of the serine side-chain introduces a modification that can interfere with receptor binding or enzymatic processing, potentially reducing or eliminating biological activity.[6] |
| Incomplete Deprotection/Coupling | Can lead to deletion sequences. | Can lead to deletion sequences. | Shorter peptide sequences may lack the necessary residues for proper folding and target interaction, resulting in a loss of activity.[15][16] |
Table 1: Comparison of Common Side Reactions and Their Potential Impact on Biological Activity.
Experimental Protocols
Boc Solid-Phase Peptide Synthesis (SPPS) Workflow
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM).
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.
-
Boc Deprotection: Remove the Boc group using a solution of 50% TFA in DCM.[2]
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIEA).
-
Coupling: Couple the next Boc-protected amino acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and an additive such as 1-hydroxybenzotriazole (HOBt).
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each amino acid in the sequence.
-
Final Cleavage: Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid like HF or TFMSA in the presence of scavengers.[2]
Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow
-
Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: If using a pre-loaded resin, remove the Fmoc group from the first amino acid with a 20% solution of piperidine in DMF.[]
-
Washing: Thoroughly wash the resin to remove residual piperidine.
-
Coupling: Couple the next Fmoc-protected amino acid using a coupling reagent such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU).
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Final Cleavage: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing TFA and scavengers like water and triisopropylsilane (TIS).[]
Representative Biological Assay: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the synthesized peptide. Include a vehicle control.
-
Incubation: Incubate the cells with the peptide for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizing the Synthesis and Biological Evaluation Workflows
Caption: Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Hypothetical Signaling Pathway and Influence of Impurities.
Conclusion
The choice between Boc and Fmoc chemistries for the synthesis of serine-containing peptides is a nuanced one, with trade-offs in terms of reaction conditions, potential side reactions, and the resulting impurity profile. While Fmoc-SPPS has become the more prevalent method due to its milder deprotection steps and orthogonal protection scheme, Boc-SPPS can be advantageous for certain sequences prone to aggregation.[1]
For serine-containing peptides, the primary concern with Fmoc chemistry is the potential for β-elimination under basic conditions, leading to dehydroalanine formation. In Boc chemistry, the harsher acidic conditions for final cleavage necessitate careful selection of scavengers to prevent side reactions. Ultimately, the optimal choice of synthesis strategy depends on the specific peptide sequence, the desired purity, and the intended biological application. Rigorous purification and characterization of the final peptide are paramount to ensure that any observed biological activity is attributable to the target peptide and not to synthesis-related impurities.
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Synthesis & Impurity Profiling | Daicel Pharma [daicelpharmastandards.com]
- 8. veeprho.com [veeprho.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Dehydroalanine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. The dehydroalanine effect in the fragmentation of ions derived from polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
A Comparative Guide to Orthogonal Protection Schemes Involving Boc-Ser-OMe in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful peptide synthesis. This guide provides an objective comparison of orthogonal protection schemes centered around the use of N-α-tert-butyloxycarbonyl-L-serine methyl ester (Boc-Ser-OMe). We will evaluate its performance against common alternative serine derivatives, namely Boc-Ser(Bzl)-OH and Fmoc-Ser(tBu)-OH, with a focus on synthetic strategy, potential side reactions, and overall efficiency, supported by experimental protocols.
Executive Summary
The choice of a serine building block in peptide synthesis dictates the overall orthogonal strategy. This compound is primarily utilized in solution-phase synthesis and fragment condensation, where the C-terminal methyl ester offers a distinct point of manipulation. This is in contrast to the more common solid-phase peptide synthesis (SPPS) strategies that employ Boc-Ser(Bzl)-OH (in Boc-SPPS) or Fmoc-Ser(tBu)-OH (in Fmoc-SPPS). The key difference lies in the deprotection of the carboxyl group: the methyl ester of this compound requires saponification, which introduces a risk of racemization, whereas the benzyl ester of Boc-Ser(Bzl)-OH and the free acid of Fmoc-Ser(tBu)-OH integrated into SPPS are deprotected under different conditions. While the Fmoc/tBu strategy is lauded for its mild conditions, the Boc/Bzl approach remains robust for complex sequences. The use of this compound offers flexibility for fragment condensation but requires careful control of saponification conditions to maintain chiral purity.
Performance Comparison
The following table summarizes the key characteristics and expected outcomes when using this compound in comparison to its alternatives in peptide synthesis. Quantitative data is based on general principles and may vary depending on the specific peptide sequence and reaction conditions.
| Parameter | This compound | Boc-Ser(Bzl)-OH | Fmoc-Ser(tBu)-OH |
| Primary Application | Solution-phase synthesis, Fragment condensation | Boc-SPPS | Fmoc-SPPS |
| Nα-Deprotection | Acidolysis (e.g., TFA, HCl in dioxane) | Acidolysis (e.g., TFA) | Base (e.g., 20% piperidine in DMF) |
| Side-Chain Protection | None (Hydroxyl is free) | Benzyl (Bzl) ether | tert-Butyl (tBu) ether |
| C-Terminal Deprotection | Saponification (e.g., LiOH, NaOH) | Strong acid (e.g., HF) or hydrogenolysis | Not applicable (used as free acid) |
| Orthogonality | Nα-Boc (acid-labile) vs. C-OMe (base-labile) | Nα-Boc (mild acid-labile) vs. Side-chain Bzl (strong acid/H₂-labile) | Nα-Fmoc (base-labile) vs. Side-chain tBu (acid-labile) |
| Typical Crude Purity | Moderate to High | High | High |
| Overall Yield | Moderate | High | High |
| Key Side Reactions | Racemization during saponification, O-acylation of free hydroxyl | N-O acyl shift, side reactions from strong acid cleavage | β-elimination, aspartimide formation (sequence dependent) |
Signaling Pathways and Experimental Workflows
Orthogonal Protection Strategy: this compound
The use of this compound in a peptide fragment synthesis relies on the differential lability of the N-terminal Boc group (acid-sensitive) and the C-terminal methyl ester (base-sensitive). This orthogonality allows for the selective deprotection of either terminus for chain elongation.
Caption: Orthogonality of this compound deprotection.
General Peptide Synthesis Workflow Comparison
The following diagram illustrates the distinct workflows for incorporating a serine residue using this compound in solution phase, versus Boc-Ser(Bzl)-OH and Fmoc-Ser(tBu)-OH in solid-phase peptide synthesis.
Caption: Comparative workflows for serine incorporation.
Experimental Protocols
Protocol 1: N-α-Boc Deprotection of a Peptide Methyl Ester
This protocol describes the removal of the Boc protecting group from a dipeptide methyl ester, such as Boc-Ala-Ser-OMe.
Materials:
-
Boc-protected peptide methyl ester
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Anhydrous diethyl ether (cold)
Procedure:
-
Dissolve the Boc-protected peptide methyl ester (1 equivalent) in anhydrous DCM (approx. 10 mL per gram of peptide).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add TFA to the solution to a final concentration of 25-50% (v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent and excess TFA by rotary evaporation.
-
To the resulting oil, add cold, anhydrous diethyl ether to precipitate the deprotected peptide as its TFA salt.
-
Collect the solid by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Saponification of a C-Terminal Peptide Methyl Ester
This protocol outlines the hydrolysis of the methyl ester from a protected peptide, for example, Boc-Ala-Ser-OMe, using lithium hydroxide. This method requires careful monitoring to minimize racemization.[1]
Materials:
-
Protected peptide methyl ester (e.g., Boc-Ala-Ser-OMe)
-
Dioxane or Tetrahydrofuran (THF)
-
1 M Lithium hydroxide (LiOH) aqueous solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the protected peptide methyl ester (1 equivalent) in dioxane or THF (e.g., 2 mL for 0.3 g of peptide).[1]
-
Add 1 M aqueous LiOH solution (typically 1.2-1.5 equivalents) to the peptide solution at room temperature.[1]
-
Stir the mixture and monitor the reaction progress by HPLC to ensure complete saponification and to minimize epimerization. The reaction is generally complete within 3 hours.[1]
-
Once the reaction is complete, acidify the mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected peptide with a free C-terminal carboxylic acid.
Protocol 3: Coupling of this compound in Solution Phase
This protocol describes the coupling of this compound to an N-terminally deprotected amino acid or peptide ester.
Materials:
-
Boc-Ser-OH (obtained from saponification of this compound)
-
Amino acid or peptide methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Anhydrous DCM or DMF
Procedure:
-
In a flask, dissolve the amino acid methyl ester hydrochloride (1.0 equivalent) in the chosen solvent and neutralize with NMM or DIPEA (1.1 equivalents).
-
In a separate flask, dissolve Boc-Ser-OH (1.0 equivalent) and HOBt (1.1 equivalents) in the solvent and cool to 0 °C.
-
Add DCC or EDC (1.1 equivalents) to the Boc-Ser-OH solution and stir for 15-20 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add the neutralized amino acid ester solution to the activated Boc-Ser-OH solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
If using DCC, filter off the dicyclohexylurea (DCU) byproduct.
-
Work up the reaction by washing the organic phase with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the resulting dipeptide by chromatography.
Conclusion
The choice of a serine protection scheme is a critical decision in peptide synthesis. This compound provides a valuable tool for solution-phase synthesis and fragment condensation strategies, offering an orthogonal handle for C-terminal elongation through saponification. However, this deprotection step carries a significant risk of racemization that must be carefully managed. For routine solid-phase peptide synthesis, Fmoc-Ser(tBu)-OH is often favored due to the mild, base-labile deprotection of the Fmoc group and the robust acid-labile tBu side-chain protection, which together minimize side reactions. The Boc-Ser(Bzl)-OH strategy remains a powerful option in Boc-SPPS, particularly for complex or lengthy peptides where the Boc/Bzl combination has proven reliability, despite the harsh final cleavage conditions. Ultimately, the optimal choice depends on the specific peptide sequence, the desired scale of synthesis, and the overall synthetic strategy.
References
Safety Operating Guide
Proper Disposal of Boc-Ser-OMe: A Comprehensive Guide for Laboratory Professionals
For immediate release:
This guide provides essential safety and logistical information for the proper disposal of Boc-Ser-OMe (N-(tert-Butoxycarbonyl)-L-serine methyl ester), a common reagent in peptide synthesis and drug development. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Immediate Safety and Handling
While Safety Data Sheets (SDS) from major suppliers classify this compound as not a hazardous substance, some conflicting data regarding flammability and irritation exists.[1][2][3] Therefore, it is imperative to handle this chemical with appropriate personal protective equipment (PPE) at all times.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or glasses with side-shields. |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | Use a NIOSH-approved respirator if handling large quantities or if dust/aerosol generation is likely. |
| Hand Hygiene | Always wash hands thoroughly with soap and water after handling the chemical. |
Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. Do not dispose of this chemical into drains or household waste.
Step-by-Step Waste Collection and Disposal:
-
Containerization:
-
Place all waste this compound, whether in its original liquid form or absorbed onto a solid matrix, into a designated and clearly labeled waste container.
-
Use separate containers for liquid and solid waste.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound" or "N-(tert-Butoxycarbonyl)-L-serine methyl ester".
-
Indicate the approximate quantity of the waste material.
-
List any solvents that may be present in the waste.
-
Attach appropriate hazard symbols as per your institution's guidelines. While classified as non-hazardous by some suppliers, it is prudent to include a "Combustible Liquid" warning due to its flash point of 113 °C.[1]
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
Keep the container away from heat, sparks, and open flames.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal, which will typically involve incineration.
-
Spill Management
In the event of a spill, follow these procedures:
-
For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Scoop the absorbed material into a designated waste container.
-
Ventilation: Ensure adequate ventilation in the spill area.
-
PPE: Wear the appropriate personal protective equipment as outlined above.
Chemical Properties and Hazard Considerations
| Property | Value |
| Physical State | Liquid[1] |
| Flash Point | 113 °C / 235.4 °F[1] |
| Classification | Not considered hazardous by 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1] and REGULATION (EC) No 1272/2008.[2] |
| Incompatibilities | Strong acids, strong bases, and oxidizing agents.[1] |
| Hazardous Decomposition Products | Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1] Acidic conditions can lead to the decomposition of the Boc group, producing isobutylene and carbon dioxide.[] |
Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Boc-Ser-OMe
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides critical safety and logistical information for handling N-(tert-Butoxycarbonyl)-L-serine methyl ester (Boc-Ser-OMe), a common amino acid derivative used in peptide synthesis.[1] Adherence to these guidelines is essential for protecting personnel and maintaining a safe research environment.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below, allowing for a quick assessment of its physical and chemical characteristics.
| Property | Value |
| Molecular Formula | C₉H₁₇NO₅[1] |
| Molecular Weight | 219.23 g/mol [2] |
| Appearance | Colorless to yellow liquid or oil[1] |
| Density | 1.082 g/mL at 25 °C[1] |
| Flash Point | 113 °C (235.4 °F) - closed cup[3] |
| Refractive Index | n20/D 1.452[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water.[1] |
| Storage Temperature | Room Temperature, keep in a dark, dry, and sealed container.[1] |
Hazard Identification and Personal Protective Equipment (PPE)
While some sources indicate that this compound is not considered hazardous under OSHA's Hazard Communication Standard (29 CFR 1910.1200), other data suggests potential hazards.[4] GHS classifications from some reports include skin irritation, serious eye irritation, respiratory irritation, and suspected reproductive toxicity.[2] Given this information, a cautious approach is warranted, and the following personal protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or tightly fitting safety goggles.[5][6] A face shield may be necessary for splash hazards.[7][8] | Protects against potential splashes of the liquid which may cause serious eye irritation.[2][8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[6][9] A standard laboratory coat is required.[5][8] | Prevents skin contact, which may cause irritation.[2] |
| Respiratory Protection | A multi-purpose combination respirator cartridge or a NIOSH-approved N95 dust mask should be used, especially if aerosols may be generated or ventilation is inadequate.[3][6] | Protects against inhalation of vapors or aerosols that may cause respiratory tract irritation.[2] |
| Footwear | Closed-toe shoes.[5][8] | Protects feet from potential spills and dropped objects. |
Experimental Protocol: Safe Handling of this compound
The following protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.
-
Preparation and Area Designation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Designate a specific area for handling this compound and ensure it is clean and free of clutter.
-
-
Chemical Handling:
-
Before use, allow the sealed container of this compound to equilibrate to room temperature.
-
Carefully open the container, avoiding splashes or generation of aerosols.
-
Use appropriate, clean, and dry glassware and equipment for transferring and measuring the liquid.
-
If dilution is required, add this compound to the solvent slowly while stirring.
-
-
Post-Handling:
-
Tightly seal the container of this compound after use.
-
Clean any contaminated surfaces with an appropriate solvent and then wash with soap and water.
-
Remove and dispose of contaminated gloves properly.
-
Wash hands thoroughly with soap and water after completing the work.[9]
-
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in regular trash.[9]
-
Collect all waste containing this compound, including unused material, reaction residues, and contaminated consumables (e.g., pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.[9]
-
Use separate containers for liquid and solid waste.[9]
-
-
Waste Container Labeling:
-
Storage and Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.[9]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[9]
-
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, from initial receipt to final waste management.
References
- 1. Boc-L-serine methyl ester | 2766-43-0 [chemicalbook.com]
- 2. N-Boc-L-serine methyl ester | C9H17NO5 | CID 7019177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. download.basf.com [download.basf.com]
- 7. epa.gov [epa.gov]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
